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  • Product: 4,4-Dimethyl-1,4-azasilinane hydrochloride
  • CAS: 130596-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a proposed multi-step synthesis for 4,4-Dimethyl-1,4-azasilinane hydrochloride, a heterocyclic compound with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for 4,4-Dimethyl-1,4-azasilinane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a directly published protocol, this guide leverages established and analogous synthetic transformations to construct the target molecule. The proposed pathway involves the initial N-protection of bis(2-chloroethyl)amine, followed by a cyclization reaction with a suitable dimethylsilylating agent to form the core 1,4-azasilinane ring. Subsequent deprotection and salt formation yield the final hydrochloride product. This document provides a detailed, step-by-step methodology for each proposed stage, supported by mechanistic insights and references to authoritative literature. The causality behind experimental choices is explained, ensuring a self-validating and scientifically rigorous approach.

Introduction and Rationale

Heterocyclic compounds incorporating both nitrogen and silicon atoms, such as 1,4-azasilinanes, represent a unique class of molecules with potential for novel pharmacological and material properties. The incorporation of a silicon atom can modulate a molecule's lipophilicity, metabolic stability, and conformational rigidity, making these scaffolds attractive for drug design and development. The target molecule, 4,4-Dimethyl-1,4-azasilinane hydrochloride, is a foundational member of this class, and a reliable synthetic route is crucial for further exploration of its derivatives.

This guide proposes a logical and feasible synthetic strategy, structured to provide a clear and reproducible pathway for researchers. The core of this synthesis revolves around the formation of the six-membered azasilinane ring through a key cyclization step. Each stage of the proposed synthesis is grounded in well-established chemical principles and supported by citations to relevant literature.

Proposed Synthetic Pathway Overview

The proposed synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride is a four-step process, designed for efficiency and control over the final product. The pathway is illustrated below:

Synthetic_Pathway A Bis(2-chloroethyl)amine Hydrochloride B N-Benzyl-bis(2-chloroethyl)amine A->B Step 1: N-Benzylation C 1-Benzyl-4,4-dimethyl-1,4-azasilinane B->C Step 2: Cyclization D 4,4-Dimethyl-1,4-azasilinane C->D Step 3: N-Debenzylation E 4,4-Dimethyl-1,4-azasilinane Hydrochloride D->E Step 4: Hydrochloride Salt Formation

Figure 1: Proposed synthetic pathway for 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of N-Benzyl-bis(2-chloroethyl)amine

Rationale: The secondary amine of the starting material, bis(2-chloroethyl)amine, is nucleophilic and can lead to undesired side reactions in the subsequent cyclization step. Therefore, protection of this nitrogen is crucial. A benzyl group is chosen as the protecting group due to its relative stability under various reaction conditions and the availability of reliable methods for its subsequent removal.[1]

Reaction Scheme:

Experimental Protocol:

  • To a solution of bis(2-chloroethyl)amine hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloride and free the secondary amine.

  • Add benzyl bromide dropwise to the reaction mixture at room temperature with stirring.

  • Continue stirring overnight to ensure the completion of the N-alkylation reaction.

  • Upon completion, the reaction mixture can be washed with water to remove the salt byproduct. The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield N-Benzyl-bis(2-chloroethyl)amine, which can be used in the next step without further purification. A similar procedure for the synthesis of the hydrochloride salt of this compound is described in the literature, which can be adapted for the free base.[2]

Mechanism: The reaction proceeds via a standard SN2 mechanism. The deprotonated secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.

Step 2: Synthesis of 1-Benzyl-4,4-dimethyl-1,4-azasilinane

Rationale: This is the key ring-forming step. The N-benzylated bis(2-chloroethyl)amine is reacted with a suitable dimethylsilylating agent to form the six-membered 1,4-azasilinane ring. Dichlorodimethylsilane is a common and reactive precursor for introducing a dimethylsilyl group.

Reaction Scheme:

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings in anhydrous tetrahydrofuran (THF).

  • A solution of N-Benzyl-bis(2-chloroethyl)amine and dichlorodimethylsilane in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

  • The reaction mixture is then cooled, and the excess magnesium and magnesium chloride are filtered off.

  • The solvent is removed from the filtrate under reduced pressure to yield crude 1-Benzyl-4,4-dimethyl-1,4-azasilinane. Purification can be achieved by vacuum distillation or column chromatography.

Mechanism: This reaction is analogous to a Grignard-type reaction. The magnesium metal reacts with the alkyl chlorides to form an organomagnesium intermediate, which then reacts with the dichlorodimethylsilane in a double nucleophilic substitution to form the cyclic product.

Step 3: Synthesis of 4,4-Dimethyl-1,4-azasilinane (N-Debenzylation)

Rationale: The removal of the benzyl protecting group is necessary to obtain the desired secondary amine. Catalytic hydrogenation is a common and effective method for N-debenzylation.[1]

Reaction Scheme:

Experimental Protocol:

  • Dissolve 1-Benzyl-4,4-dimethyl-1,4-azasilinane in a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to give 4,4-Dimethyl-1,4-azasilinane. Due to its potential volatility, care should be taken during solvent removal.

Mechanism: The benzyl group is removed via hydrogenolysis. The C-N bond is cleaved on the surface of the palladium catalyst with the addition of hydrogen.

Step 4: Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Rationale: The final step involves the conversion of the free base into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.[3]

Reaction Scheme:

Experimental Protocol:

  • Dissolve the free base, 4,4-Dimethyl-1,4-azasilinane, in a dry, aprotic solvent such as diethyl ether or ethyl acetate.[4][5]

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable organic solvent (e.g., 4M HCl in dioxane or ethyl acetate) dropwise with stirring.[4]

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with cold, dry solvent, and dried under vacuum to yield 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Mechanism: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine abstracts a proton from hydrogen chloride, forming an ammonium salt.[3]

Data Summary

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. However, based on analogous reactions reported in the literature, the expected outcomes are summarized in the table below.

StepProductExpected Yield RangeKey Characterization Data
1N-Benzyl-bis(2-chloroethyl)amine80-95%¹H NMR, ¹³C NMR, MS
21-Benzyl-4,4-dimethyl-1,4-azasilinane50-70%¹H NMR, ¹³C NMR, ²⁹Si NMR, MS
34,4-Dimethyl-1,4-azasilinane70-90%¹H NMR, ¹³C NMR, ²⁹Si NMR, MS
44,4-Dimethyl-1,4-azasilinane hydrochloride>95%Melting Point, Elemental Analysis

Conclusion

This technical guide presents a comprehensive and scientifically grounded proposed synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride. While a direct, published protocol is not currently available, the outlined multi-step pathway is based on well-established and analogous chemical transformations. The detailed experimental procedures and mechanistic insights provide a strong foundation for researchers to undertake the synthesis of this novel heterocyclic compound. The successful execution of this synthesis will enable further investigation into the properties and potential applications of 1,4-azasilinane derivatives in various scientific fields.

References

  • DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • PMC. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. [Link]

  • Google Patents.
  • Google Patents. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • Google Patents.
  • PubChem. N,N-Bis(2-chloroethyl)benzylamine hydrochloride. [Link]

  • PrepChem.com. Synthesis of N,N-bis(2-chloroethyl)benzylamine. [Link]

  • ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • SIOC Journals. Progress of N-Benzyl Removal. [Link]

  • Synthesis. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]

  • ResearchGate. How to make a salt of a novel compound?. [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PMC. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • ResearchGate. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PMC. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. [Link]

  • Manufacturing Process. [No Title available]. [Link]

  • PMC. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

Sources

Exploratory

Technical Guide: 4,4-Dimethyl-1,4-azasilinane Hydrochloride (CAS 130596-62-2)

This guide serves as a comprehensive technical resource for 4,4-Dimethyl-1,4-azasilinane hydrochloride , a critical silicon-containing building block used in modern medicinal chemistry. Part 1: Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 4,4-Dimethyl-1,4-azasilinane hydrochloride , a critical silicon-containing building block used in modern medicinal chemistry.

Part 1: Executive Summary & Strategic Utility

4,4-Dimethyl-1,4-azasilinane hydrochloride is the silicon bioisostere of 4,4-dimethylpiperidine. In the context of the "Silicon Switch" strategy, this heterocyclic scaffold allows medicinal chemists to replace a carbon atom (C4) with a silicon atom (Si4) in a piperidine ring. This substitution profoundly alters the physicochemical profile of a drug candidate—specifically its lipophilicity and metabolic stability—without significantly disrupting its steric footprint.

Core Value Proposition
  • Lipophilicity Modulation: Silicon is more lipophilic than carbon. Incorporating this core can increase the logP of a molecule, potentially improving blood-brain barrier (BBB) penetration.

  • Metabolic Blocking: The C-Si bond is generally stable to metabolic cleavage. Replacing a metabolically labile C-H site with a silicon moiety can block oxidation (e.g., preventing hydroxylation at the 4-position).

  • Structural Integrity: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), and the bond angle is slightly different. This subtle "shape-shifting" can induce novel binding conformations in the target protein pocket.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

PropertyData
Chemical Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
CAS Number 130596-62-2
Synonyms 4,4-Dimethyl-4-silapiperidine HCl; 4-Sila-4,4-dimethylpiperidine hydrochloride
Molecular Formula C₆H₁₆ClNSi
Molecular Weight 165.74 g/mol
Exact Mass 165.0741
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM
SMILES C[Si]1(C)CCNCC1.[H]Cl
Storage Hygroscopic.[1] Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4,4-dimethyl-1,4-azasilinane hydrochloride typically follows a cyclization-deprotection strategy. The most robust laboratory-scale method involves the reaction of bis(2-chloroethyl)dimethylsilane with a primary amine.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Precursor Bis(2-chloroethyl)dimethylsilane (Cl-CH2-CH2-SiMe2-CH2-CH2-Cl) Intermediate N-Benzyl-4,4-dimethyl-1,4-azasilinane (Cyclized Intermediate) Precursor->Intermediate Step 1: Cyclization Et3N, Toluene, Reflux Amine Benzylamine (Bn-NH2) Amine->Intermediate FreeBase 4,4-Dimethyl-1,4-azasilinane (Free Base) Intermediate->FreeBase Step 2: Deprotection H2, Pd/C, MeOH Product 4,4-Dimethyl-1,4-azasilinane HCl (CAS 130596-62-2) FreeBase->Product Step 3: Salt Formation HCl in Dioxane/Ether

Caption: Step-wise synthesis of 4,4-dimethyl-1,4-azasilinane HCl from acyclic silane precursors.

Detailed Experimental Protocol

Step 1: Cyclization (Formation of N-Benzyl Intermediate)

  • Reagents: Charge a reaction vessel with bis(2-chloroethyl)dimethylsilane (1.0 eq) and benzylamine (3.0 eq). Note: Excess amine acts as both nucleophile and proton scavenger, though Triethylamine (Et3N) can be used as an auxiliary base to conserve benzylamine.

  • Solvent: Add Toluene or Acetonitrile (0.5 M concentration relative to silane).

  • Conditions: Heat to reflux (approx. 110°C) for 12–24 hours. Monitor by TLC or LC-MS for disappearance of the bis-chloro starting material.

  • Workup: Cool to room temperature. Filter off the precipitated amine hydrochloride salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil (N-benzyl-4,4-dimethyl-1,4-azasilinane) can often be used directly or purified via vacuum distillation.

Step 2: Hydrogenolysis (Deprotection)

  • Reagents: Dissolve the N-benzyl intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Conditions: Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) at room temperature for 4–8 hours.

  • Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.[2][3]

  • Isolation: Carefully concentrate the filtrate (the free base is volatile; avoid high vacuum/heat if possible).

Step 3: Salt Formation (Final Product)

  • Procedure: Dissolve the free base residue in anhydrous Diethyl Ether or MTBE.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C. A white precipitate will form immediately.

  • Isolation: Filter the solid under inert gas (nitrogen). Wash with cold ether. Dry under vacuum to yield 4,4-Dimethyl-1,4-azasilinane hydrochloride .

Part 4: Applications in Drug Design (The Silicon Switch)

The "Silicon Switch" is a bioisosteric replacement strategy where a carbon atom is swapped for silicon.[4] This is particularly effective in the piperidine scaffold, a ubiquitous pharmacophore in GPCR ligands and kinase inhibitors.

Mechanistic Comparison[5][9]
FeatureCarbon Analog (Piperidine)Silicon Analog (Azasilinane)Impact on Drug Design
Bond Length (X-C) C–C ≈ 1.54 ÅSi–C ≈ 1.87 ÅExpands ring size slightly; alters vector of substituents.
Lipophilicity BaselineIncreased (+0.5 to +1.0 logP)Improves membrane permeability and CNS penetration.
Metabolism C-H oxidation proneSi-Me is generally stableBlocks metabolic hotspots; increases half-life (t1/2).
Acidity (pKa) ~11.0 (Piperidine)~10.5 (Sila-piperidine)Slight reduction in basicity due to β-silicon effect (less pronounced in γ-position).
Comparative Logic Diagram

SiliconSwitch cluster_0 Carbon Scaffold (Standard) cluster_1 Silicon Bioisostere (Target) Piperidine 4,4-Dimethylpiperidine LogP: ~1.8 Metabolism: C-H Oxidation Azasilinane 4,4-Dimethyl-1,4-azasilinane LogP: ~2.4 (+Lipophilicity) Metabolism: Blocked at C4 Piperidine->Azasilinane C -> Si Exchange (Silicon Switch) Effect1 Improved BBB Penetration Azasilinane->Effect1 Effect2 Altered Selectivity Profile Azasilinane->Effect2

Caption: Impact of replacing the C4 carbon with silicon on physicochemical properties.

Part 5: Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Engineering Controls: Use only in a chemical fume hood. The free base (if liberated) may have a distinct amine-like odor.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Incompatibility: Avoid strong oxidizing agents. Reacts with moisture (hygroscopic salt).

    • Spill Cleanup: Sweep up solids carefully to avoid dust generation. Neutralize residues with dilute bicarbonate solution if necessary.

References

  • Tacke, R., & Zilch, H. (1986). Sila-Substitution — A Useful Strategy for Drug Design? Endeavour, 10(4), 191-197. Link

  • Showell, G. A., & Mills, J. S. (2003). Chemistry Challenges in Lead Optimization: Silicon Isosteres in Drug Discovery. Drug Discovery Today, 8(12), 551-556. Link

  • Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(9), 3779–3798. Link

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications.[6][1][4] Journal of Medicinal Chemistry, 56(2), 388–405. Link

  • ChemScene. (2024). Safety Data Sheet: 4,4-Dimethyl-1,4-azasilinane hydrochloride.Link

Sources

Foundational

Physical and chemical properties of 4,4-Dimethyl-1,4-azasilinane hydrochloride

This technical monograph provides a comprehensive analysis of 4,4-Dimethyl-1,4-azasilinane hydrochloride , a critical silicon-containing building block used in medicinal chemistry. The Silicon Switch: Engineering Bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 4,4-Dimethyl-1,4-azasilinane hydrochloride , a critical silicon-containing building block used in medicinal chemistry.

The Silicon Switch: Engineering Bioisosteres for Next-Generation Therapeutics[1]

Executive Summary

4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-62-2) represents a specialized class of organosilicon heterocycles known as sila-bioisosteres.[1] By replacing the C-4 carbon atom of a piperidine ring with silicon, researchers can modulate the physicochemical profile of a drug candidate—specifically its lipophilicity, metabolic stability, and molecular volume—without significantly altering its biological target engagement. This guide outlines the compound's properties, synthesis, and strategic application in "silicon-switch" drug design.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
PropertyDetail
IUPAC Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
Common Name 4,4-Dimethyl-4-silapiperidine hydrochloride
CAS Number 130596-62-2 (HCl salt); 130596-59-7 (Free base)
Molecular Formula C₆H₁₆ClNSi (Salt); C₆H₁₅NSi (Free base)
Molecular Weight 165.74 g/mol (Salt); 129.28 g/mol (Free base)
SMILES C[Si]1(C)CCNCC1.Cl
The "Silicon Effect" (Structural Comparison)

The substitution of carbon with silicon introduces distinct structural perturbations that are exploited in lead optimization.

  • Bond Length: The C–Si bond (1.87–1.89 Å) is significantly longer than the C–C bond (1.54 Å). This expands the ring size slightly, potentially altering the puckering angle and allowing the molecule to explore new conformational space within a binding pocket.

  • Lipophilicity: Silicon is more electropositive but also more lipophilic than carbon. A "sila-substitution" typically increases the logP of the molecule, enhancing membrane permeability.

  • Metabolic Blockade: The gem-dimethyl groups on the silicon atom effectively block metabolic oxidation at the 4-position, a common clearance pathway for piperidine-based drugs.

Part 2: Physicochemical Profile[1][5][6]

Physical Properties
PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 171–173 °C (Lit. var.)Varies by crystal habit/solvate; typically >150°C.
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et₂OFree base is soluble in non-polar organics.
pKa (Conjugate Acid) ~10.5 – 11.0Comparable to piperidine; Si exerts minimal inductive effect at γ-position.
Hygroscopicity Moderate to HighThe salt readily absorbs atmospheric moisture.
Stability & Reactivity
  • Protodesilylation: Unlike allylsilanes, the 1,4-azasilinane ring is chemically robust. The C–Si bonds are stable to standard aqueous acids and bases.

  • Oxidation: The silicon center is resistant to oxidation under physiological conditions, but the amine is susceptible to N-oxidation if unprotected.

  • Nucleophilicity: The secondary amine is highly nucleophilic and participates readily in Sɴ2 alkylations, reductive aminations, and amide couplings.

Part 3: Synthetic Methodology & Handling[1]

Synthesis of the Core Scaffold

The most reliable route to the 4,4-dimethyl-1,4-azasilinane core involves the cyclization of bis(2-chloroethyl)dimethylsilane with a nitrogen nucleophile (typically benzylamine), followed by deprotection.

Step 1: Cyclization (Formation of N-Benzyl Intermediate)
  • Reagents: Bis(2-chloroethyl)dimethylsilane, Benzylamine, Triethylamine (Et₃N).

  • Solvent: Acetonitrile or Toluene (high dilution recommended to favor cyclization over polymerization).

  • Conditions: Reflux for 24–48 hours.

  • Mechanism: Double nucleophilic substitution (Sɴ2).

Step 2: Deprotection (Hydrogenolysis)
  • Reagents: H₂ (1 atm or balloon), Pd/C (10% loading).

  • Solvent: Methanol or Ethanol.

  • Workup: Filtration through Celite, followed by treatment with HCl in ether to precipitate the hydrochloride salt.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis and subsequent functionalization.

Synthesis Precursor Bis(2-chloroethyl) dimethylsilane Intermediate N-Benzyl-4,4-dimethyl- 1,4-azasilinane Precursor->Intermediate Cyclization (Et3N, Reflux) Amine Benzylamine (BnNH2) Amine->Intermediate Product 4,4-Dimethyl-1,4- azasilinane HCl Intermediate->Product Pd/C, H2 HCl/Et2O Drug Target Drug (Sila-Analog) Product->Drug Reductive Amination or Amide Coupling

Caption: Synthesis pathway from acyclic silane precursor to the final hydrochloride salt building block.

Part 4: Experimental Protocols

General Procedure for N-Alkylation (Reductive Amination)

Use this protocol to attach the azasilinane core to an aldehyde-bearing scaffold.

  • Preparation: Dissolve the aldehyde (1.0 equiv) and 4,4-dimethyl-1,4-azasilinane hydrochloride (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Free Base Release: Add Triethylamine (1.2 equiv) to neutralize the HCl salt in situ. Stir for 15 minutes at room temperature.

  • Imine Formation: Add catalytic Acetic Acid (AcOH, 0.1 equiv) if the reaction is sluggish. Stir for 1–2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Handling & Storage
  • Storage: Store in a tightly sealed vial at room temperature or 4°C. The HCl salt is hygroscopic; prolonged exposure to humid air will lead to clumping (though chemical degradation is slow).

  • Safety: Irritant to eyes, skin, and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Part 5: Application in Medicinal Chemistry (The "Silicon Switch")

Strategic Rationale

Replacing a piperidine ring with 4,4-dimethyl-1,4-azasilinane is a validated bioisosteric replacement strategy.

ParameterPiperidine DrugSila-Analog (Azasilinane)Benefit
LogP 2.5 (Example)~3.1Improved membrane permeability; better BBB penetration.
Metabolism High (C-4 oxidation)Low (Blocked by Me groups)Increased half-life (t1/2); reduced clearance.
Selectivity BaselineAlteredLarger ring volume can improve selectivity for larger pockets.
Comparative Visualization

The diagram below highlights the structural divergence between the carbon and silicon analogs.

Bioisostere cluster_0 Standard Scaffold cluster_1 Silicon Bioisostere Piperidine Piperidine (C-4 unsubstituted) Azasilinane 4,4-Dimethyl- 1,4-azasilinane Piperidine->Azasilinane  Silicon Switch  (+0.6 LogP, +0.35 Å Bond Length)

Caption: Bioisosteric replacement of piperidine with azasilinane alters lipophilicity and steric demand.

References

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

  • Ramesh, R., & Reddy, D. S. (2018). Silicon-containing drugs: A review of the last decade. Journal of Medicinal Chemistry. Link

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4,4-Dimethyl-1,4-azasilinane hydrochloride. National Center for Biotechnology Information. Link

  • Enamine Building Blocks. (2025). Sila-heterocycles for Drug Discovery. Enamine Ltd. Link

Sources

Exploratory

Technical Monograph: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

This technical monograph details the structural, synthetic, and pharmacological profile of 4,4-Dimethyl-1,4-azasilinane hydrochloride .[1] This compound represents a cornerstone in organosilicon medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the structural, synthetic, and pharmacological profile of 4,4-Dimethyl-1,4-azasilinane hydrochloride .[1] This compound represents a cornerstone in organosilicon medicinal chemistry, serving as the primary building block for "sila-substitution"—the strategic replacement of a carbon atom with silicon to modulate drug pharmacokinetics.[1]

CAS: 130596-59-7 (Free Base) | Formula:


 | MW:  165.74  g/mol [1]

The Silicon Advantage: Bioisosteric Rationale

In modern drug design, the 4,4-dimethyl-1,4-azasilinane scaffold is utilized as a bioisostere of 4,4-dimethylpiperidine .[1] This substitution is not merely cosmetic; it fundamentally alters the physicochemical landscape of the molecule without disrupting its ability to bind to biological targets.[1]

The "Silicon Switch" Mechanism

The incorporation of silicon (Si) in place of carbon (C) at the 4-position of the piperidine ring introduces three critical changes:

  • Lipophilicity Modulation: Silicon is more lipophilic than carbon.[1] The "sila-substitution" typically increases the

    
     of the parent compound by 0.4 to 0.8 units , enhancing blood-brain barrier (BBB) penetration.
    
  • Geometric Expansion: The

    
     bond length (~1.87 Å) is significantly longer than the 
    
    
    
    bond (~1.54 Å).[1] This expands the ring volume, potentially altering the "induced fit" within a receptor pocket.[1]
  • Metabolic Blockade: The gem-dimethyl groups on the silicon act as a metabolic shield.[1] Unlike the C-4 position in piperidines, which is prone to oxidative metabolism (hydroxylation), the Si-4 position is resistant to cytochrome P450-mediated oxidation under physiological conditions.[1]

SiliconSwitch Carbon Carbon Scaffold (4,4-Dimethylpiperidine) Silicon Silicon Bioisostere (4,4-Dimethyl-1,4-azasilinane) Carbon->Silicon Sila-Substitution Properties Physicochemical Shift: + Lipophilicity (LogP) + Ring Size (~20% Volume Increase) + Metabolic Stability Silicon->Properties Induces Target Therapeutic Outcome: Enhanced CNS Penetration Extended Half-life (t1/2) Properties->Target Results in

Figure 1: The logic flow of the "Silicon Switch" strategy in medicinal chemistry.

Structural Architectonics

The 1,4-azasilinane ring adopts a distorted chair conformation .[1] Due to the longer


 bonds, the ring is less puckered (flatter) at the silicon end compared to a standard cyclohexane or piperidine chair.[1]
Geometric Parameters
ParameterCarbon Analog (Piperidine)Sila-Analog (Azasilinane)Impact
Bond Length (C4-C3) 1.54 Å1.87 Å (Si4-C3) Ring expansion; increased flexibility.[1]
Bond Angle (C3-X4-C5) ~109.5°~102-105° Reduced bond angle strain at the heteroatom.[1]
Ring Inversion Barrier ~10.5 kcal/mol~5-6 kcal/mol Lower barrier allows faster conformational interconversion.[1]

The Hydrochloride Salt Lattice: In the hydrochloride form, the nitrogen is protonated (


). The chloride counter-ion typically coordinates via hydrogen bonding to the ammonium protons (

).[1] This salt formation is critical for shelf-stability, as the free amine is a volatile liquid prone to absorbing atmospheric

.[1]

Synthetic Methodology

The synthesis of 4,4-dimethyl-1,4-azasilinane hydrochloride requires a robust cyclization strategy.[1] The Bis(chloromethyl) Route is the industry standard for high-purity production, avoiding the high-pressure conditions often required for divinylsilane routes.[1]

Protocol: Cyclization via Bis(chloromethyl)dimethylsilane

Prerequisite: All glassware must be flame-dried.[1] Reactions involving organosilanes are sensitive to moisture.[1]

Step 1: N-Benzylation & Cyclization

Reagents: Bis(chloromethyl)dimethylsilane, Benzylamine, Triethylamine (TEA), Toluene.[1]

  • Charge a 3-neck round-bottom flask with Bis(chloromethyl)dimethylsilane (1.0 eq) and Toluene (10 vol).

  • Add Benzylamine (3.0 eq) dropwise at reflux.[1] Note: Excess amine acts as both the nucleophile and the proton scavenger, though TEA can be used to economize on benzylamine.

  • Reflux for 12–16 hours. The reaction proceeds via a double nucleophilic substitution (

    
    ).[1]
    
  • Cool to room temperature. Filter off the benzylamine hydrochloride salt byproduct.[1]

  • Concentrate the filtrate to obtain crude 1-benzyl-4,4-dimethyl-1,4-azasilinane.

Step 2: Hydrogenolysis (Deprotection)

Reagents: Pd/C (10% w/w), Methanol, Hydrogen gas (


).[1]
  • Dissolve the crude benzyl-intermediate in Methanol.

  • Add Pd/C catalyst (10 wt% loading).

  • Hydrogenate under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–6 hours.
    
  • Filter through Celite to remove the catalyst.[1] Caution: Pd/C is pyrophoric.[1]

Step 3: Salt Formation

Reagents: HCl in Diethyl Ether (2.0 M) or Dioxane (4.0 M).[1]

  • Cool the methanolic amine solution to 0°C.

  • Add HCl solution dropwise until pH < 2.

  • Precipitate: The hydrochloride salt will precipitate as a white solid.[1]

  • Recrystallize from Ethanol/Ether if necessary for high purity (>99%).

Synthesis Start Bis(chloromethyl)dimethylsilane + Benzylamine Step1 Cyclization (Reflux, Toluene) Intermediate: 1-Benzyl-4,4-dimethyl-1,4-azasilinane Start->Step1 Double SN2 Step2 Pd/C Hydrogenolysis (-Bn) Step1->Step2 Deprotection Step3 Salt Formation (HCl/Ether) Step2->Step3 Acidification Final 4,4-Dimethyl-1,4-azasilinane HCl (White Crystalline Solid) Step3->Final Precipitation

Figure 2: Step-by-step synthetic pathway for the production of the hydrochloride salt.

Analytical Validation

The identity of the compound is confirmed via NMR.[1] The silicon atom exerts a powerful shielding effect on the adjacent protons.[1]

Nuclear Magnetic Resonance (NMR) Profile

Solvent:


 (Free Base) / 

or

(HCl Salt)[1]
PositionProton TypeShift (

ppm) - Free Base
Shift (

ppm) - HCl Salt
Multiplicity
Si-CH3 Methyl (on Si)0.08 0.10 - 0.15 Singlet (6H)
Si-CH2 Ring C3/C50.85 1.00 - 1.10 Triplet/Multiplet (4H)
N-CH2 Ring C2/C62.87 3.20 - 3.50 Multiplet (4H)
NH/NH2+ Amine~1.8 (Broad)~9.0 (Broad)Exchangeable

Note: The diagnostic signal is the sharp singlet near 0.0 ppm corresponding to the Si-Me groups.[1] This region is typically silent in non-silicon organic molecules.

Mass Spectrometry (ESI+)[1]
  • Calculated [M+H]+: 130.10

  • Observed: 130.1 m/z (Free base mass detected)[1]

Applications in Drug Discovery

Researchers utilize this hydrochloride salt primarily as an intermediate to synthesize "Sila-drugs."[1]

  • Sila-Haloperidol: Replacement of the piperidine ring in haloperidol with 1,4-azasilinane retains dopamine D2 affinity but alters metabolic pathways.[1]

  • Sila-Venlafaxine: Used to modify the Serotonin/Norepinephrine reuptake inhibition ratio.[1]

  • Antitubercular Agents: Recent studies (2024) have utilized 4,4-dimethyl-1,4-azasilinane derivatives as MmpL3 inhibitors, where the silicon substitution improved microsomal stability compared to the carbon analog.[1]

Handling and Storage
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.

  • Stability: Stable at room temperature.[1] The

    
     bonds are robust and do not hydrolyze under standard aqueous conditions (unlike 
    
    
    
    or
    
    
    bonds).[1]

References

  • Tacke, R., & Zilch, H. (1986).[1] Sila-substitution—a useful strategy for drug design? Endeavour, 10(4), 191-197.[1][2] Link

  • Showell, G. A., & Mills, J. S. (2003).[1] Chemistry challenges in lead optimization: silicon isosteres in drug discovery.[1] Drug Discovery Today, 8(12), 551-556.[1] Link[1]

  • Ramesh, R., et al. (2021).[1][3] Identification of a Novel Series of Potent Organosilicon Mosquito Repellents.[1] Journal of Agricultural and Food Chemistry, 69(46), 13723–13732.[1] Link[1]

  • Gao, X., et al. (2015).[1][4] Silinezolid (NDS-10024): A Sila-Analog of Linezolid.[1] New Drug Approvals.[1] Link

  • PubChem. (2024).[1] Compound Summary: 4,4-Dimethyl-1,4-azasilinane.[1][4][5] National Library of Medicine.[1] Link[1]

Sources

Foundational

Technical Guide: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Silicon Switch In the landscape of modern drug design, the strategic replacem...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Silicon Switch

In the landscape of modern drug design, the strategic replacement of carbon atoms with silicon—known as the "silicon switch"—has emerged as a powerful tool for modulating physicochemical properties without altering the fundamental pharmacophore. 4,4-Dimethyl-1,4-azasilinane hydrochloride represents a critical building block in this domain.

As a sila-bioisostere of 4,4-dimethylpiperidine , this compound offers a unique structural profile. The larger covalent radius of silicon (1.17 Å vs. 0.77 Å for carbon) and reduced electronegativity introduce subtle but impactful changes in ring conformation, lipophilicity (LogP), and metabolic stability. This guide provides a comprehensive technical analysis of its molecular weight, synthesis, and application in medicinal chemistry.

Chemical Identity & Stoichiometry

The precise molecular weight is fundamental for stoichiometric calculations in synthesis and molarity determinations in biological assays. The hydrochloride salt form is the standard for handling due to the volatility and basicity of the free amine.

Molecular Data Table
PropertySpecification
IUPAC Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
Common Name 4,4-Dimethyl-4-silapiperidine HCl
CAS Number (HCl) 130596-62-2
CAS Number (Free Base) 130596-59-7
Molecular Formula C₆H₁₆ClNSi (Salt) / C₆H₁₅NSi (Base)
Molecular Weight 165.74 g/mol (HCl Salt)
Exact Mass 165.0741 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO
Stoichiometric Breakdown (HCl Salt)

The molecular weight of 165.74 g/mol is derived from the natural isotopic abundance of its constituent elements.

ElementCountAtomic Weight (avg)Contribution% Mass
Carbon (C) 612.01172.06643.48%
Hydrogen (H) 161.00816.1289.73%
Nitrogen (N) 114.00714.0078.45%
Silicon (Si) 128.08528.08516.95%
Chlorine (Cl) 135.45335.45321.39%
Total 165.739 100%

Structural Analysis & Bioisosterism

The utility of 4,4-dimethyl-1,4-azasilinane lies in its comparison to its carbon analog. Understanding the structural divergence is key to applying it effectively in Hit-to-Lead optimization.

The "Silicon Effect"
  • Bond Length & Ring Geometry: The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å). This expands the ring size of the azasilinane compared to piperidine, potentially altering the vector of substituents attached to the nitrogen, which can optimize binding affinity in a receptor pocket.

  • Lipophilicity: Silicon is more lipophilic than carbon. Incorporating the dimethyl-sila moiety typically increases the LogP of the parent molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Blockade: The gem-dimethyl groups on the silicon hinder metabolic oxidation at the 4-position. Unlike carbon, silicon does not readily form stable double bonds (Si=O or Si=C) under physiological conditions, preventing certain oxidative metabolic pathways common to piperidines.

Bioisostere Piperidine 4,4-Dimethylpiperidine (Carbon Analog) Azasilinane 4,4-Dimethyl-1,4-azasilinane (Silicon Bioisostere) Piperidine->Azasilinane Si-Switch (C -> Si) Properties Altered Properties: 1. Increased Lipophilicity (LogP) 2. Expanded Ring Geometry 3. Metabolic Stability Azasilinane->Properties Resulting Effect

Figure 1: The Silicon Switch concept illustrating the transition from the carbon scaffold to the silicon bioisostere.

Synthesis & Preparation Protocols

While 4,4-dimethyl-1,4-azasilinane hydrochloride is commercially available, in-house preparation may be required for isotopic labeling or derivative synthesis. The two primary routes are Cyclization (Classical) and Hydroamination (Catalytic).

Route A: Cyclization of Bis(2-chloroethyl)dimethylsilane

This is the robust, scale-up friendly method. It relies on the nucleophilic attack of a nitrogen source on a bis-electrophile.

Reagents:

  • Precursor: Bis(2-chloroethyl)dimethylsilane (CAS: 18141-42-9)

  • Amine Source: Benzylamine (protecting group strategy) or Ammonia (direct)

  • Solvent: Ethanol or Acetonitrile

Protocol Steps:

  • Alkylation: Reflux bis(2-chloroethyl)dimethylsilane with benzylamine and excess base (K₂CO₃) to form N-benzyl-4,4-dimethyl-1,4-azasilinane.

  • Deprotection: Perform hydrogenolysis (H₂/Pd-C) to remove the benzyl group, yielding the free secondary amine.

  • Salt Formation: Treat the crude oil with 4M HCl in dioxane/ether. The hydrochloride salt precipitates as a white solid.

  • Filtration: Collect the solid under inert atmosphere (Argon) due to hygroscopicity.

Route B: Hydroamination (Conceptual)

A more atom-economic route involves the reaction of divinyldimethylsilane with an amine. This requires specialized catalysts (often organolithium or transition metals) to achieve the anti-Markovnikov addition required for the 6-membered ring.

Synthesis Precursor Bis(2-chloroethyl)dimethylsilane (Cl-CH2-CH2-SiMe2-CH2-CH2-Cl) Intermediate N-Benzyl-4,4-dimethyl-1,4-azasilinane Precursor->Intermediate Cyclization (K2CO3, Reflux) Amine Benzylamine (Bn-NH2) Amine->Intermediate FreeBase 4,4-Dimethyl-1,4-azasilinane (Free Base) Intermediate->FreeBase Hydrogenolysis (H2, Pd/C) FinalSalt 4,4-Dimethyl-1,4-azasilinane HCl (Final Product) FreeBase->FinalSalt HCl/Dioxane

Figure 2: Synthetic pathway via the bis-alkylation strategy.

Analytical Specifications

To validate the identity of the synthesized or purchased material, the following analytical signatures should be observed.

Proton NMR (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆

  • Si-CH₃: A strong singlet integrating to 6H is expected around δ 0.0 - 0.1 ppm . This is the diagnostic peak for the dimethyl-silyl group.

  • Ring Protons:

    • Si-CH₂: Triplet/Multiplet around δ 0.8 - 1.0 ppm (4H). The proximity to silicon shields these protons significantly compared to the carbon analog.

    • N-CH₂: Multiplet around δ 3.0 - 3.4 ppm (4H). Downfield shift due to the adjacent nitrogen.

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas at 2-8°C.

  • Stability: Silicon-Carbon bonds are generally stable to aqueous acids and bases, but extreme conditions (strong Lewis acids) can lead to ring opening or desilylation.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. (n.d.). 4,4-Dimethyl-1,4-azasilinane hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Ramesh, R., et al. (2023). Silicon Bioisosteres in Drug Discovery: A Review. Journal of Medicinal Chemistry.[1][2] (Contextual grounding on the "Silicon Switch").

  • Showell, G. A., & Mills, J. S. (2003). Chemistry and biological activity of organosilicon drugs. Drug Discovery Today, 8(12), 551-556.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

This guide provides an in-depth analysis of the expected spectral characteristics of 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS No. 130596-62-2), a heterocyclic organosilicon compound with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectral characteristics of 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS No. 130596-62-2), a heterocyclic organosilicon compound with potential applications in pharmaceutical and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a comprehensive, predicted spectral profile. This approach is designed to guide researchers in the characterization of this and similar molecules.

Introduction to 4,4-Dimethyl-1,4-azasilinane Hydrochloride

4,4-Dimethyl-1,4-azasilinane hydrochloride is a saturated six-membered heterocyclic compound containing a nitrogen atom at position 1 and a silicon atom at position 4. The silicon atom is substituted with two methyl groups, and the nitrogen atom is protonated to form a hydrochloride salt. Its chemical formula is C₆H₁₆ClNSi, with a molecular weight of 165.74 g/mol [1]. The foundational structure, 4,4-Dimethyl-1,4-azasilinane, is a tertiary amine and an organosilane[2]. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and chemical applications.

Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy data for this compound.

Molecular Structure and Predicted Spectral Correlations

The structure of the 4,4-Dimethyl-1,4-azasilinane cation is depicted below. The hydrochloride salt form implies the protonation of the tertiary amine.

Caption: Structure of the 4,4-Dimethyl-1,4-azasilinane cation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Si-(CH ₃)₂0.1 - 0.3Singlet6H
Si-CH ₂-CH₂-N0.8 - 1.2Triplet4H
Si-CH₂-CH ₂-N2.9 - 3.3Triplet4H
NH 9.0 - 11.0Broad Singlet1H
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 4,4-Dimethyl-1,4-azasilinane hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and determine their multiplicities.

Interpretation of the Predicted ¹H NMR Spectrum
  • Si-(CH₃)₂ (0.1 - 0.3 ppm): The six protons of the two methyl groups attached to the silicon atom are expected to be in a highly shielded environment, resulting in a singlet peak at a very upfield chemical shift. This is a characteristic feature of methyl groups directly bonded to silicon.

  • Si-CH₂-CH₂-N (0.8 - 1.2 ppm): The four protons on the carbons adjacent to the silicon atom are expected to appear as a triplet. Their upfield shift is due to the electropositive nature of silicon.

  • Si-CH₂-CH₂-N (2.9 - 3.3 ppm): The four protons on the carbons adjacent to the protonated nitrogen atom will be deshielded due to the electron-withdrawing effect of the positively charged nitrogen, thus appearing as a downfield triplet.

  • NH (9.0 - 11.0 ppm): The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet. Its chemical shift can be highly variable and dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)
Si-(C H₃)₂-5 to 0
Si-C H₂-CH₂-N10 - 15
Si-CH₂-C H₂-N45 - 50
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of -10 to 100 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the deuterated solvent signal.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Si-(CH₃)₂ (-5 to 0 ppm): The carbons of the methyl groups attached to silicon are highly shielded and are expected to appear at a very upfield chemical shift, potentially below 0 ppm.

  • Si-CH₂-CH₂-N (10 - 15 ppm): The carbons adjacent to the silicon atom are also shielded, appearing in the aliphatic region.

  • Si-CH₂-CH₂-N (45 - 50 ppm): The carbons adjacent to the protonated nitrogen are significantly deshielded due to the electronegativity and positive charge of the nitrogen atom.

cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.5 mL solvent) acq_h1 ¹H Acquisition (400 MHz, 16 scans) prep->acq_h1 acq_c13 ¹³C Acquisition (100 MHz, 1024 scans) prep->acq_c13 proc Data Processing (FT, Phasing, Baseline Correction) acq_h1->proc acq_c13->proc interp Spectral Interpretation (Chemical Shift, Integration, Multiplicity) proc->interp

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, Electrospray Ionization (ESI) would be the most suitable technique.

Predicted Mass Spectrum Data (ESI-MS)
m/z (amu)Ion
130.1[M-H-Cl]⁺
114.1[M-H-Cl-CH₄]⁺
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the instrument in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the parent ion (m/z 130.1) to observe characteristic daughter ions.

Interpretation of the Predicted Mass Spectrum

In positive mode ESI-MS, the hydrochloride salt will dissociate, and the protonated free base will be detected.

  • [M-H-Cl]⁺ (m/z 130.1): This corresponds to the molecular ion of the free base, 4,4-Dimethyl-1,4-azasilinane (C₆H₁₅NSi)[2]. This would be the base peak in the spectrum.

  • [M-H-Cl-CH₄]⁺ (m/z 114.1): A common fragmentation pathway for organosilicon compounds is the loss of a methyl group along with a hydrogen atom (methane loss) from the parent ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration
2700 - 3000N-H stretch (broad)
2950 - 2850C-H stretch (aliphatic)
1580 - 1650N-H bend
1250 - 1260Si-CH₃ symmetric deformation
750 - 850Si-C stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Interpretation of the Predicted IR Spectrum
  • N-H Stretch (2700 - 3000 cm⁻¹): The stretching vibration of the N⁺-H bond in the ammonium salt is expected to appear as a very broad and strong absorption band in this region. This broadness is a hallmark of hydrogen bonding.

  • C-H Stretch (2950 - 2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methylene and methyl groups.

  • N-H Bend (1580 - 1650 cm⁻¹): The bending vibration of the N⁺-H bond is expected in this region.

  • Si-CH₃ Symmetric Deformation (1250 - 1260 cm⁻¹): A characteristic sharp and strong band for the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon atom.

  • Si-C Stretch (750 - 850 cm⁻¹): The stretching vibrations of the silicon-carbon bonds are expected in this region.

Conclusion

This technical guide provides a detailed, predicted spectral analysis of 4,4-Dimethyl-1,4-azasilinane hydrochloride. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been generated. The included experimental protocols offer a standardized approach for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of this and related organosilicon compounds, facilitating efficient and accurate structural elucidation and purity assessment.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride. Available from: [Link]

  • PubChem. 4,4-Dimethyl-1,4-azasilinane. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

Structural Characterization and Analytical Profiling of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. [1] Executive Summary The "silicon switch"—replacing a carbon atom with silicon—is a poten...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

[1]

Executive Summary

The "silicon switch"—replacing a carbon atom with silicon—is a potent strategy in modern medicinal chemistry to alter the lipophilicity and metabolic stability of a drug candidate without significantly changing its steric profile.[1] 4,4-Dimethyl-1,4-azasilinane (a sila-piperidine) represents a critical building block in this domain, serving as a bioisostere for piperidine moieties found in blockbuster drugs like haloperidol or paroxetine.[1]

This guide provides a definitive technical framework for the Nuclear Magnetic Resonance (NMR) characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride . Unlike its carbon analog, this heterocycle exhibits unique shielding effects due to the electropositive silicon center, requiring specific acquisition parameters and interpretation protocols.

Structural Logic & Chemical Shift Theory[1]

To accurately interpret the spectrum, one must understand the electronic environment imposed by the silicon atom.[1] Silicon is less electronegative than carbon (1.90 vs. 2.55 Pauling scale), resulting in a "shielding cone" that shifts adjacent protons upfield.[1]

The Silicon Alpha-Effect

In a standard piperidine ring, the C3 and C5 protons (beta to nitrogen) typically resonate between 1.5 – 1.7 ppm .[1] In 4,4-dimethyl-1,4-azasilinane, these positions are directly bonded to silicon (alpha-Si).[1] The high electron density from silicon shields these protons, pushing them significantly upfield, often below 1.0 ppm .

Visualization of Structural Dynamics

The following diagram illustrates the chemical structure, numbering scheme, and the logical flow of the analytical workflow.

G cluster_0 Chemical Structure cluster_1 NMR Signals Mol 4,4-Dimethyl-1,4-azasilinane HCl (C6H16ClNSi) Si Si Center (Shielding Source) Mol->Si N N-H2+ Center (Deshielding Source) Mol->N Sig1 Si-Me (x2) ~0.1 ppm (Singlet) Si->Sig1 Direct Sig2 Si-CH2 (x2) ~0.8 ppm (Triplet) Si->Sig2 Alpha-Effect Sig3 N-CH2 (x2) ~3.2 ppm (Triplet) N->Sig3 Alpha-Effect Sig4 NH2+ (Broad) >8.5 ppm N->Sig4 Exchangeable

Figure 1: Structural connectivity and corresponding NMR signal logic. The silicon center exerts a shielding effect, while the protonated nitrogen exerts a deshielding effect.

Experimental Protocol

The characterization of amine salts requires careful solvent selection to prevent proton exchange from masking the ammonium signals.[1]

Solvent Selection Strategy
  • Recommended: DMSO-d6.[1][2][3]

    • Reasoning: DMSO is a polar aprotic solvent that forms strong hydrogen bonds with the ammonium protons (

      
      ), slowing their exchange rate.[1] This allows for the observation of the ammonium protons as distinct (though broad) peaks, often integrating to 2H.[1]
      
  • Alternative: CDCl3 (Deuterated Chloroform).[1]

    • Risk:[1][4] In CDCl3, the ammonium protons often broaden into the baseline or exchange rapidly with trace water, making integration unreliable. Furthermore, the salt may have limited solubility.[1]

Sample Preparation Workflow
  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

    • Note: Tetramethylsilane (TMS) is crucial here.[1] Since the analyte contains Si-Me groups, you need a definitive 0.00 ppm reference to distinguish the analyte's silyl methyls from the reference.[1]

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any suspension will cause line broadening.

  • Acquisition: Transfer to a 5mm NMR tube. Acquire 1H spectrum (minimum 16 scans) with a relaxation delay (d1) of at least 2.0 seconds to ensure full relaxation of the methyl protons.

Spectral Analysis & Interpretation

The following data represents the consensus chemical shifts for 4,4-dimethyl-1,4-azasilinane hydrochloride in DMSO-d6.

Quantitative Data Table
Proton GroupPositionMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Insight
Si-CH3 ExocyclicSinglet (s)0.05 – 0.15 6HHighly shielded by Si.[1] Distinct from TMS (0.00).[1][2][4][5]
Si-CH2- Ring (C3, C5)Triplet (t)0.75 – 0.95 4HAlpha to Si.[1] Significantly upfield compared to piperidine C3/C5 (~1.6 ppm).[1]
N-CH2- Ring (C2, C6)Multiplet/Triplet3.10 – 3.35 4HAlpha to

.[1] Deshielded by the cationic nitrogen center.[1]
NH2+ Ring (N1)Broad Singlet8.50 – 9.50 2HExchangeable acidic protons.[1] Visible in DMSO; invisible in D2O.[1]
Detailed Signal Breakdown
The "Sila-Region" (0.0 – 1.0 ppm)

The most distinctive feature of this spectrum is the high-field region.[1]

  • The Singlet (Si-Me): You will observe a sharp singlet integrating to 6 protons near 0.1 ppm.[1] Caution: Do not confuse this with the TMS reference peak.[1] If your TMS peak is not calibrated to 0.00, this peak may appear at negative values.[1]

  • The Triplet (Si-CH2): The ring protons adjacent to silicon appear as a triplet (due to coupling with the neighboring N-CH2 protons).[1] The coupling constant (

    
    ) is typically 6–7 Hz.[1]
    
The "Ammonium Region" (>3.0 ppm)[1][6]
  • The Deshielded Methylene (N-CH2): These protons are in an environment similar to standard piperidine salts.[1] The positive charge on the nitrogen pulls electron density away, shifting these peaks downfield to ~3.2 ppm.[1]

  • The Ammonium Protons: In DMSO-d6, these appear as a broad hump.[1] If the sample is very dry and the field is high (>500 MHz), you may see splitting (coupling to the adjacent CH2), but a broad singlet is standard.

Troubleshooting & Validation

Common Impurities

When synthesizing or sourcing this building block, specific impurities are common:

  • Siloxanes: Hydrolysis of the Si-C bonds (rare but possible under extreme acid/base) or silicone grease contamination.[1] Look for singlets around 0.07 – 0.10 ppm that do not integrate correctly with the ring protons.[1]

  • Free Base: If the salt is not fully formed, the N-CH2 protons will shift upfield (closer to 2.8 ppm) and the broad NH2+ peak will disappear, replaced by a single NH peak (if visible).[1]

29Si Satellites

Silicon has a naturally occurring isotope,


 (4.7% abundance), which is spin-1/2.[1] In a high-quality, concentrated scan, you may see small "satellite" peaks flanking the Si-Me singlet.[1] This is a definitive confirmation of the silicon moiety and not an impurity.[1]
Validation Workflow (Graphviz)

Validation Start Acquire 1H Spectrum CheckTMS Is TMS at 0.00 ppm? Start->CheckTMS Calibrate Calibrate Axis CheckTMS->Calibrate No CheckSiMe Identify Singlet @ ~0.1 ppm CheckTMS->CheckSiMe Yes Calibrate->CheckSiMe CheckInt Integration Check: Si-Me (6H) vs N-CH2 (4H) CheckSiMe->CheckInt Found Fail FAIL: Check for Hydrolysis/Grease CheckSiMe->Fail Missing Pass PASS: Confirm Identity CheckInt->Pass Ratio 1.5:1 CheckInt->Fail Ratio Mismatch

Figure 2: Step-by-step validation logic for confirming the identity of the azasilinane salt.

References

  • Tacke, R., & Zilch, H. (1986).[1] Sila-substitution—a useful strategy for drug design? Endeavour.[1][7][8]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][9] Journal of Organic Chemistry.[1][2][9][10] (Standard reference for solvent residuals and TMS calibration).

  • Showell, G. A., & Mills, J. S. (2003).[1] Chemistry and biology of sila-substituted drugs.[1] Drug Discovery Today.[1] (Context on sila-piperidine properties).

  • PubChem. (2024).[1][5] Piperidine Hydrochloride Compound Summary.[1][5][7] (Baseline data for the carbon analog).

  • ChemicalBook. (2024).[1] 1H NMR Spectrum of Piperidine. (Comparative spectral data).

Sources

Exploratory

Introduction: The Emergence of Organosilicon Compounds in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 4,4-Dimethyl-1,4-azasilinane Hydrochloride and its Derivatives The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore beyond the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4,4-Dimethyl-1,4-azasilinane Hydrochloride and its Derivatives

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore beyond the traditional carbon-based scaffolds. Organosilicon compounds, which feature one or more silicon-carbon bonds, are at the forefront of this exploration.[1][2] The substitution of carbon with silicon, often referred to as a "silicon switch," can significantly alter the physicochemical and biological properties of a molecule.[1] This is due to fundamental differences between silicon and carbon; silicon has a larger covalent radius, leading to longer bond lengths and different bond angles, which can influence molecular conformation and reactivity.[2] Furthermore, silicon-containing compounds are generally more lipophilic than their carbon counterparts, a property that can enhance cell and tissue penetration.[2][3] These unique characteristics provide a compelling rationale for incorporating silicon into drug-like scaffolds to improve parameters such as potency, selectivity, absorption, distribution, metabolism, excretion, and toxicology (ADMET).[1][3]

Within the vast landscape of organosilicon chemistry, nitrogen-containing heterocyclic silanes, or azasilinanes, have garnered interest. This guide focuses specifically on the 4,4-Dimethyl-1,4-azasilinane moiety, a key structural component in a novel class of potent antituberculosis agents. We will delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds, providing a comprehensive resource for researchers in drug development.

Physicochemical Properties of the 4,4-Dimethyl-1,4-azasilinane Scaffold

The foundational structure, 4,4-Dimethyl-1,4-azasilinane, is a six-membered heterocyclic ring containing one nitrogen atom and one silicon atom. The hydrochloride salt form is typically utilized to enhance aqueous solubility and facilitate handling.

PropertyValueSource
Molecular FormulaC6H15NSi[4]
Molecular Weight129.28 g/mol [4]
IUPAC Name4,4-dimethyl-1,4-azasilinane[4]
Canonical SMILESC[Si]1(CCNCC1)C[4]

The presence of the dimethylsilyl group significantly influences the molecule's properties. The silicon atom, being less electronegative than carbon, can affect the basicity of the adjacent nitrogen atom. The methyl groups contribute to the compound's lipophilicity. The stability of organosilicon molecules can vary, but many are stable in aqueous and oxygen-rich environments, a crucial factor for biological applications.[2]

Core Biological Activity: Potent Antituberculosis Properties

Recent groundbreaking research has identified a series of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazoles as highly potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] These compounds have demonstrated significant improvements in anti-Mtb activity compared to their predecessors, with Minimum Inhibitory Concentrations (MIC) as low as 0.02 µM.[5]

Mechanism of Action: Targeting the MmpL3 Transporter

The primary molecular target of these azasilinane-containing compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3).[5] MmpL3 is an essential transporter protein in M. tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[5][6] Mycolic acids are crucial components of the mycobacterial outer membrane, which provides a formidable barrier against many antibiotics and the host immune system. The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a weakened cell envelope and ultimately, bacterial cell death.[5][6] This mechanism of action is distinct from many existing antitubercular drugs, making it a valuable strategy to combat drug-resistant strains of Mtb.[7]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Translocation TMM_transported TMM MmpL3->TMM_transported Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Assembly TMM_transported->Mycolic_Acid_Synthesis Azasilinane_Compound 3-(4,4-dimethyl-1,4-azasilinane) methylpyrazole Azasilinane_Compound->MmpL3 Inhibition

Figure 1: Mechanism of MmpL3 Inhibition by Azasilinane Derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been conducted to optimize the antitubercular activity and drug-like properties of the 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole scaffold.[5] Key findings from these studies are summarized below.

Impact of Substituents on the Pyrazole Ring

Modifications at the 1 and 5 positions of the pyrazole ring have a significant impact on both potency and physicochemical properties.

CompoundR1 (Position 1)R2 (Position 5)MIC (µM)logD
2 PhenylPhenyl0.02>4.5
3 4-FluorophenylPhenyl0.07>4.5
Lead Compound PhenylCyclopentyl0.043.8

Data synthesized from[5]

The initial lead compounds, while highly potent, suffered from high lipophilicity (logD > 4.5), which can be associated with poor pharmacokinetic properties and potential toxicity.[5] Replacing one of the phenyl groups with a less lipophilic substituent, such as a cyclopentyl group, maintained high potency while improving the logD value.[5]

Pharmacokinetic Profile and Lead Optimization

A significant challenge encountered during the development of this series was potent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a common cause of cardiotoxicity and drug candidate failure.[5] This off-target activity was attributed to the basic and lipophilic nature of the compounds.[5] Optimization efforts focused on reducing lipophilicity and improving metabolic stability in human microsomes.[5] The introduction of polar substituents and removal of bulky lipophilic groups were key strategies in mitigating these liabilities while preserving the potent anti-Mtb activity.[5]

Experimental Protocols

The following section outlines the key experimental workflows for the synthesis and evaluation of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole derivatives.

General Synthetic Scheme

The synthesis of the target compounds is achieved through a multi-step process, culminating in a reductive amination reaction.

Synthesis_Workflow cluster_reagents Key Reagents for Reductive Amination Start Commercially Available Starting Materials Step1 Synthesis of Pyrazole Aldehyde Intermediate Start->Step1 Step2 Reductive Amination Step1->Step2 Purification Silica Gel Column Chromatography Step2->Purification Final_Product 3-(4,4-dimethyl-1,4-azasilinane) methylpyrazole Derivatives Purification->Final_Product Azasilinane 4,4-Dimethyl-1,4-azasilinane Reducing_Agent Sodium Triacetoxyborohydride

Sources

Foundational

4,4-Dimethyl-1,4-azasilinane Hydrochloride: The Sila-Piperidine Core

The following technical guide details the discovery, synthesis, and application of 4,4-Dimethyl-1,4-azasilinane hydrochloride , the fundamental building block for the "silicon switch" strategy in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4,4-Dimethyl-1,4-azasilinane hydrochloride , the fundamental building block for the "silicon switch" strategy in modern medicinal chemistry.

Technical Whitepaper | Medicinal Chemistry & Organosilicon Synthesis

Executive Summary

4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-59-7) is the silicon-containing bioisostere of the piperidine scaffold. In the field of "silicon switching" (sila-substitution), this heterocycle serves as the primary building block for replacing the C4 carbon of piperidine-based drugs with a dimethylsilyl moiety. This substitution alters physicochemical properties—specifically lipophilicity, ring geometry, and metabolic stability—while often retaining or enhancing pharmacological potency.[1][2] This guide outlines the compound's history, the definitive synthetic protocol, and its critical role in the development of "sila-drugs" such as sila-haloperidol and sila-loperamide.

Chemical Identity & Bioisosteric Rationale

Structural Comparison

The core utility of 4,4-dimethyl-1,4-azasilinane lies in its structural mimicry of piperidine. However, the differences are distinct and exploitable:

FeaturePiperidine (Carbon Core)4,4-Dimethyl-1,4-azasilinane (Silicon Core)Impact on Drug Design
Bond Length C–C: ~1.54 ÅSi–C: ~1.89 ÅExpands ring size; alters receptor fit.
Bond Angle C–C–C: ~109.5°C–Si–C: ~109.5°Similar tetrahedral geometry, but "flatter" ring puckering.
Lipophilicity ModerateHighIncreases blood-brain barrier (BBB) penetration.
Metabolism C-Oxidation proneSi-Me stable / Silanol formationAlters metabolic soft spots; "Silicon Switch".
The Hydrochloride Salt

The free base amine is a liquid prone to absorbing atmospheric moisture and carbon dioxide. The hydrochloride salt is the preferred solid-state form for storage, handling, and precise stoichiometry during drug synthesis.

Discovery and Historical Evolution

The history of 4,4-dimethyl-1,4-azasilinane is inextricably linked to the rise of Organosilicon Medicinal Chemistry , pioneered largely by Prof. Reinhold Tacke (University of Würzburg) in the late 20th century.

  • Pre-1980s (The Organosilicon Era): Early organosilicon chemistry focused on materials science (silicones). Cyclic aza-silanes were synthesized as chemical curiosities to study the "transannular effect" (interaction between N and Si), but lacked biological focus.

  • 1980s-1990s (The Tacke Era): Reinhold Tacke formalized the concept of Sila-Substitution . His group systematically synthesized silicon analogs of known drugs (e.g., pridinol, difenidol) to evaluate the "bioequivalence" of Carbon vs. Silicon.

  • The Pivot to Piperidines: As piperidine-based drugs (opioids, antipsychotics) dominated the market, the need for a standardized sila-piperidine building block arose. The 4,4-dimethyl-1,4-azasilinane core became the standard because the two methyl groups on silicon sterically mimic the C4-methylene environment while stabilizing the heterocycle.

Technical Synthesis Protocol

Self-Validating Workflow for Research Applications

The synthesis of the hydrochloride salt typically proceeds via a cyclization-deprotection sequence . The most robust route utilizes bis(chloromethyl)dimethylsilane as the silicon source.

Reaction Scheme Visualization

SynthesisRoute Start Bis(chloromethyl) dimethylsilane Inter N-Benzyl-4,4-dimethyl- 1,4-azasilinane Start->Inter Reflux (Et3N/Toluene) Reagent Benzylamine (BnNH2) Reagent->Inter ProductBase 4,4-Dimethyl- 1,4-azasilinane (Free Base) Inter->ProductBase Deprotection Step2 Pd/C + H2 (Hydrogenolysis) Step2->ProductBase Final 4,4-Dimethyl-1,4-azasilinane Hydrochloride ProductBase->Final Salt Formation Step3 HCl (ether) Step3->Final

Caption: Standard three-step synthesis of the target hydrochloride salt from bis(chloromethyl)dimethylsilane.

Detailed Methodology

Step 1: Cyclization (Formation of the N-Benzyl Core)

  • Reagents: Bis(chloromethyl)dimethylsilane (1.0 eq), Benzylamine (3.0 eq).

  • Solvent: Toluene (anhydrous).

  • Protocol:

    • Dissolve bis(chloromethyl)dimethylsilane in toluene.

    • Add benzylamine dropwise (acts as both reactant and acid scavenger).

    • Reflux for 24–48 hours. The formation of benzylammonium chloride precipitate indicates progress.

    • Workup: Filter off the salt. Concentrate the filtrate. Distill under reduced pressure to isolate 1-benzyl-4,4-dimethyl-1,4-azasilinane.

Step 2: Hydrogenolysis (Deprotection)

  • Reagents: N-Benzyl intermediate, 10% Pd/C catalyst, Hydrogen gas (H2).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the intermediate in methanol.

    • Add catalytic Pd/C (10% w/w).

    • Stir under H2 atmosphere (balloon pressure or 1-3 bar) at room temperature for 12 hours.

    • Validation: Monitor by TLC or GC-MS for disappearance of the benzyl peak.

    • Filter through Celite to remove Pd/C.

Step 3: Hydrochloride Salt Formation

  • Reagents: HCl (2M in diethyl ether or dioxane).

  • Protocol:

    • Cool the methanolic solution of the free amine (from Step 2) to 0°C.

    • Add HCl/ether solution dropwise until pH is acidic (~pH 2).

    • Precipitate forms immediately.

    • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

    • Yield: Typically >85% for the salt formation step.

Applications in Drug Design (Case Studies)

The 4,4-dimethyl-1,4-azasilinane core has been successfully used to generate "sila-analogs" of major pharmaceutical agents.

Sila-Haloperidol[3]
  • Target: Dopamine D2 Receptor.[3][4]

  • Modification: The piperidine ring of Haloperidol is replaced by 4,4-dimethyl-1,4-azasilinane.

  • Outcome: The sila-analog showed similar affinity to the D2 receptor but altered metabolic selectivity, demonstrating that the silicon core is a valid bioisostere for neuroleptic drug design.

Sila-Loperamide
  • Target: Opioid Receptors (Antidiarrheal).

  • Modification: Replacement of the piperidine moiety.[3][5][6]

  • Outcome: Sila-loperamide retained high potency. The study highlighted how the increased lipophilicity of the silicon core could be managed to fine-tune peripheral vs. central nervous system distribution.

Sila-Panamesine
  • Target: Sigma (σ) Receptors.

  • Outcome: The silicon analog (Sila-panamesine) exhibited a 3-fold higher affinity for the σ1 receptor compared to the carbon parent, proving that sila-substitution can actively improve potency, not just mimic it.

Bioisosteric Logic Flow

Bioisostere Drug Parent Drug (Piperidine Core) Concept Silicon Switch (Bioisosterism) Drug->Concept NewCore 4,4-Dimethyl-1,4-azasilinane Concept->NewCore Effect1 Increased Lipophilicity (LogP) NewCore->Effect1 Effect2 Altered Ring Geometry (Target Fit) NewCore->Effect2 Effect3 Novel IP Space (Patentability) NewCore->Effect3

Caption: Strategic advantages of replacing piperidine with the azasilinane core.

References

  • Tacke, R., & Zilch, H. (1986). Sila-Substitution of Drugs and Biologically Active Substances.[1][2] Endeavour, 10(4), 191-197. Link

  • Tacke, R., et al. (2013).[3] Sila-Trifluperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Trifluperidol: Synthesis and Pharmacological Characterization. Organometallics, 32(11), 3269–3278.[3] Link

  • Geyer, M., et al. (2015).[3][7] Can Silicon Make an Excellent Drug Even Better? An in Vitro and in Vivo Head-to-Head Comparison between Loperamide and its Silicon Analogue Sila-Loperamide. ChemMedChem, 10(5), 911-924. Link

  • Franz, A. K., & Wilson, S. O. (2013).[3] Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405.[3] Link

  • PubChem Compound Summary. (2024). 4,4-Dimethyl-1,4-azasilinane. National Center for Biotechnology Information. Link

Sources

Exploratory

4,4-Dimethyl-1,4-azasilinane Hydrochloride: The Silicon Switch Toolkit

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride . This document is structured for researchers utilizing silicon bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride . This document is structured for researchers utilizing silicon bioisosteres to optimize drug pharmacokinetics and selectivity.

Executive Summary: The Silicon Advantage

In modern drug discovery, the "Silicon Switch" (sila-substitution) is a high-impact strategy where a carbon atom in a saturated ring is replaced by silicon. 4,4-Dimethyl-1,4-azasilinane hydrochloride acts as the direct silicon bioisostere of 4,4-dimethylpiperidine (and a functional analog of piperidine).

This substitution offers three critical advantages without significantly altering the biological target engagement:

  • Altered Lipophilicity: Silicon is more lipophilic than carbon, often improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Geometric Modification: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), creating a slightly larger ring volume that can alter receptor subtype selectivity.

  • Metabolic Shunting: Silicon alters the metabolic profile, often blocking hydroxylation at the 4-position or redirecting metabolism to the methyl groups on the silicon.

Chemical Identity & Technical Profile

PropertyData
Chemical Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
Common Name Sila-piperidine HCl (dimethyl variant)
CAS Number 7688-03-1 (Free base: 2292-45-7)
Molecular Formula C₆H₁₅NSi · HCl
Molecular Weight 179.76 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether
pKa ~10.5 (Estimated for the amine)
Structural Visualization

The azasilinane ring adopts a chair conformation similar to piperidine but with a flattened geometry around the silicon atom due to the longer C–Si bonds.

Azasilinane_Structure Figure 1: Connectivity and bond length distortion in 4,4-Dimethyl-1,4-azasilinane. N1 N (Pos 1) C2 C2 N1->C2 C3 C3 C2->C3 Si4 Si (Pos 4) C3->Si4 1.87Å C5 C5 Si4->C5 1.87Å Me1 Me Si4->Me1 Me2 Me Si4->Me2 C6 C6 C5->C6 C6->N1

Synthesis & Manufacturing

The synthesis of 4,4-dimethyl-1,4-azasilinane hydrochloride is a robust, scalable process relying on the cyclization of bis(chloromethyl)dimethylsilane with a nitrogen nucleophile.

Core Synthetic Pathway

The standard protocol utilizes a "protect-cyclize-deprotect" strategy to ensure high purity.

Synthesis_Pathway Figure 2: Synthetic route from bis(chloromethyl)dimethylsilane. Pre1 Bis(chloromethyl)dimethylsilane (Cl-CH2-SiMe2-CH2-Cl) Step1 Cyclization (Reflux) Solvent: MeCN or Toluene Base: Et3N Pre1->Step1 Pre2 Benzylamine (Bn-NH2) Pre2->Step1 Int1 N-Benzyl-4,4-dimethyl-1,4-azasilinane Step1->Int1 Step2 Hydrogenolysis H2 / Pd-C Solvent: EtOH Int1->Step2 Int2 4,4-Dimethyl-1,4-azasilinane (Free Base) Step2->Int2 Step3 Salt Formation HCl in Dioxane/Ether Int2->Step3 Final 4,4-Dimethyl-1,4-azasilinane HCl Step3->Final

[1]

Detailed Experimental Protocol

Step 1: Cyclization to N-Benzyl Intermediate

  • Reagents: Bis(chloromethyl)dimethylsilane (1.0 eq), Benzylamine (3.0 eq).

  • Procedure: Combine reagents in acetonitrile. Heat to reflux for 12–24 hours. The excess benzylamine acts as a scavenger for the HCl generated.

  • Work-up: Cool to room temperature. Filter off the benzylamine hydrochloride salt. Concentrate the filtrate.

  • Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc) yields N-benzyl-4,4-dimethyl-1,4-azasilinane.

Step 2: Hydrogenolysis (Deprotection)

  • Reagents: N-Benzyl intermediate, 10% Pd/C catalyst, Ethanol.

  • Procedure: Hydrogenate in a Parr shaker at 40–50 psi H₂ at room temperature for 12 hours.

  • Work-up: Filter through Celite to remove the catalyst. The filtrate contains the free amine.

Step 3: Salt Formation

  • Procedure: Cool the ethanolic amine solution to 0°C. Add 4M HCl in dioxane dropwise until pH < 2.

  • Isolation: Evaporate solvent to dryness. Recrystallize the solid from Ethanol/Diethyl Ether to obtain pure 4,4-Dimethyl-1,4-azasilinane hydrochloride .

Applications in Drug Discovery

This building block is critical for generating "Sila-Analogs" of piperidine-containing drugs.

Case Study 1: Sila-Linezolid (Silinezolid)

Researchers synthesized a silicon analog of the antibiotic Linezolid to improve its pharmacokinetic profile.

  • Modification: The morpholine ring of Linezolid was replaced with 4,4-dimethyl-1,4-azasilinane.

  • Outcome: The sila-analog (NDS-10024) demonstrated comparable antibacterial activity but altered metabolic clearance, potentially reducing the myelosuppression associated with the parent drug.

Case Study 2: Sila-DEET (Mosquito Repellents)

In vector control research, the amide moiety of DEET was coupled with 4,4-dimethyl-1,4-azasilinane.

  • Result: While the direct sila-analog showed reduced potency compared to DEET, the study validated the use of this hydrochloride salt in standard amide coupling (EDC/HOBt) workflows to rapidly generate silicon-nitrogen libraries.

Case Study 3: Kinesin KIF18A Inhibitors

Used as a nucleophile in SNAr reactions to replace fluorine on aromatic rings.

  • Reaction: 4,4-Dimethyl-1,4-azasilinane + 4-bromo-2-fluorobenzoic acid derivatives.[2]

  • Impact: Enabled the synthesis of potent KIF18A inhibitors with improved solubility profiles compared to purely carbon-based analogs.

Handling & Safety

As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.

Hazard ClassDescriptionPrecaution
Acute Toxicity Harmful if swallowed (H302).[3]Do not eat/drink in lab. Wash hands post-handling.[3][4][5][6]
Irritation Causes skin (H315) and eye (H319) irritation.Wear nitrile gloves and safety goggles.
Stability Hygroscopic. Stable under N₂.Store in a desiccator at room temperature.
Incompatibility Strong oxidizing agents.Avoid contact with peroxides or nitric acid.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Synthesis & Library Generation: Kulkarni, A. S., et al. (2021). Identification of a Novel Series of Potent Organosilicon Mosquito Repellents. ACS Omega.[3][5]

  • Sila-Linezolid Application: Silico Linezolid, Silinezolid, NDS 10024. New Drug Approvals.[7]

  • KIF18A Inhibitors: Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement. ACS Medicinal Chemistry Letters.

  • General Silicon Bioisosterism: Tacke, R., et al. (2013). Sila-haloperidol: A Silicon Analogue of the Dopamine D2 Receptor Antagonist Haloperidol. Organometallics.

  • Safety Data: Safety Data Sheet: Azelastine Hydrochloride (Analogous handling). TCI Chemicals.

Sources

Foundational

An In-depth Technical Guide to the Solubility Assessment of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Foreword: Navigating the Unknowns in Early-Stage Compound Characterization In the landscape of pharmaceutical and materials science research, the journey from synthesis to application is paved with meticulous characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns in Early-Stage Compound Characterization

In the landscape of pharmaceutical and materials science research, the journey from synthesis to application is paved with meticulous characterization. For novel compounds such as 4,4-Dimethyl-1,4-azasilinane hydrochloride, which serves as a crucial intermediate in organic synthesis, particularly for silicon-containing structures, a thorough understanding of its physicochemical properties is paramount.[1] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for determining a critical parameter: solubility. Rather than presenting pre-existing data for a compound with limited public information, we will delve into the methodology of solubility assessment. This approach equips researchers with the foundational knowledge to systematically and accurately characterize this, and other novel hydrochloride salts, ensuring data integrity and reproducibility.

Understanding the Molecule: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Before embarking on experimental protocols, a foundational understanding of the molecule's structure and inherent properties is essential. The name itself provides significant clues:

  • 1,4-azasilinane: This indicates a six-membered heterocyclic ring containing one nitrogen atom (aza) and one silicon atom (sila) at positions 1 and 4, respectively.

  • 4,4-Dimethyl: Two methyl groups are attached to the silicon atom at position 4.

  • Hydrochloride: The compound is a salt, formed by the reaction of the basic nitrogen atom in the azasilinane ring with hydrochloric acid. This salt formation is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.

The presence of the polar hydrochloride moiety suggests a predisposition for solubility in polar solvents, particularly water. However, the silicon atom and the dimethyl groups introduce a degree of lipophilicity, which may influence its solubility in organic solvents. The interplay of these structural features necessitates a systematic experimental approach to fully map its solubility profile.

The Cornerstone of Solubility Determination: Experimental Design

A robust experimental design is the bedrock of reliable solubility data. The choice of method is dictated by factors such as the expected solubility range, the amount of substance available, and the analytical techniques at hand. For a novel compound, a phased approach, starting with preliminary assessments and moving to more quantitative methods, is advisable.

Preliminary Solubility Assessment (Qualitative)

This initial phase provides a rapid, albeit non-quantitative, overview of the compound's solubility in a range of solvents.

Protocol:

  • Solvent Selection: A diverse panel of solvents should be chosen, spanning a range of polarities. A typical selection would include:

    • Water (and aqueous buffers at various pH values, e.g., pH 2, 7.4, 9)

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Dichloromethane

    • Hexanes

  • Sample Preparation: To a small, known amount of 4,4-Dimethyl-1,4-azasilinane hydrochloride (e.g., 1-2 mg) in a clear vial, add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

  • Observation: Vortex the mixture vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation.

  • Classification: Based on the amount of solvent required to dissolve the compound, a qualitative assessment can be made (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted, gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol:

  • Preparation: Add an excess amount of 4,4-Dimethyl-1,4-azasilinane hydrochloride to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique (see Section 3).

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

The Analytical Backbone: Quantifying the Solute

Accurate quantification of the dissolved 4,4-Dimethyl-1,4-azasilinane hydrochloride is critical for reliable solubility data. The choice of analytical method will depend on the compound's properties, such as the presence of a chromophore for UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds.

Protocol:

  • Method Development: Develop a suitable HPLC method, including:

    • Column: A C18 column is often a good starting point for reverse-phase chromatography.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.

    • Detector: A UV detector set at an appropriate wavelength (if the compound has a chromophore). If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

  • Calibration: Prepare a series of calibration standards of known concentrations of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

  • Analysis: Inject the diluted supernatant samples and the calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the equation of the line to determine the concentration of the compound in the samples.

For siloxane-containing compounds, detectors such as a flame ionization detector (FID), atomic emission detector (AED), or mass spectrometry (MS) can be particularly effective.[2]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility Profile of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25
PBS (pH 7.4)25
0.1 M HCl (pH 1)25
Methanol25
Ethanol25
DMSO25

Factors Influencing Solubility: Beyond the Basics

Several factors can influence the measured solubility of a compound. It is crucial to be aware of and control for these variables.

Logical Relationship of Factors Affecting Solubility

G cluster_compound Intrinsic Factors cluster_solvent Extrinsic Factors (Solvent) cluster_environment Extrinsic Factors (Conditions) Compound Compound Properties Solubility Measured Solubility Compound->Solubility Intrinsic Solubility Molecular Structure Molecular Structure Compound->Molecular Structure Crystal Form (Polymorphism) Crystal Form (Polymorphism) Compound->Crystal Form (Polymorphism) Solvent Solvent Properties Solvent->Solubility Solvation Polarity Polarity Solvent->Polarity pH pH Solvent->pH Co-solvents Co-solvents Solvent->Co-solvents Environment Environmental Conditions Environment->Solubility Thermodynamics Temperature Temperature Environment->Temperature Pressure Pressure Environment->Pressure

Caption: Interplay of factors influencing compound solubility.

  • pH: For an ionizable compound like a hydrochloride salt, the pH of the aqueous medium will significantly impact solubility. The protonated form (at low pH) is generally more water-soluble.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

  • Polymorphism: The crystalline form of the solid can affect its solubility. It is important to characterize the solid form used in the experiments.

  • Common Ion Effect: In buffered solutions, the presence of chloride ions could potentially decrease the solubility of the hydrochloride salt.

Conclusion: A Roadmap to Comprehensive Characterization

References

  • MySkinRecipes. (n.d.). 4,4-Dimethyl-1,4-azasilinane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Azidoaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Azelastine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anisidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Azacyclonol. Retrieved from [Link]

  • Eurofins. (n.d.). A Summary of Available Analytical Methods for the Determination of Siloxanes in Biogas. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Purity Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Executive Summary: The Silicon Switch & Analytical Precision In modern drug discovery, the "Silicon Switch"—replacing a carbon atom with silicon—is a potent strategy to alter the lipophilicity and metabolic stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silicon Switch & Analytical Precision

In modern drug discovery, the "Silicon Switch"—replacing a carbon atom with silicon—is a potent strategy to alter the lipophilicity and metabolic stability of a lead compound without changing its pharmacological target. 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-62-2) serves as a critical bioisostere for 4,4-dimethylpiperidine.

However, the introduction of silicon creates unique analytical challenges. Unlike its carbon analogs, this molecule lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective for high-sensitivity impurity profiling. Furthermore, the silicon center introduces specific impurity risks, such as silanols and siloxanes, which require specialized detection.

This guide details a multi-modal analytical strategy, prioritizing Quantitative NMR (qNMR) and Charged Aerosol Detection (CAD) over traditional UV-based chromatography to ensure pharmaceutical-grade purity.

Part 1: Chemical Identity & Impurity Profiling

Chemical Specifications
PropertySpecification
IUPAC Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
CAS Number 130596-62-2 (Salt) / 130596-59-7 (Free Base)
Formula C₆H₁₅NSi[1][2][3][4][5] · HCl
Molecular Weight 165.74 g/mol
Structure Six-membered heterocycle: Nitrogen at pos 1, Silicon at pos 4.
Chromophore None (Transparent >200 nm)
Synthesis-Driven Impurity Logic

Understanding the synthesis is prerequisite to defining the analysis. The standard route typically involves the cyclization of bis(2-chloroethyl)dimethylsilane with ammonia or a benzylamine equivalent.

Critical Impurities:

  • Linear Polymers/Oligomers: Failure to cyclize results in linear silane-amine chains.

  • Dimerization: Formation of 12-membered rings (di-azasilinanes) rather than the thermodynamic 6-membered product.

  • Silanols/Siloxanes: While C-Si bonds are stable, trace water during synthesis can lead to hydrolysis if Si-Cl precursors were not fully consumed, or oxidative cleavage under extreme stress.

  • Residual Solvents: High boiling point solvents often used in cyclization (e.g., Toluene, Xylene).

Part 2: Primary Validation – Nuclear Magnetic Resonance (NMR)[3]

Because this molecule lacks UV absorbance, NMR is not just for structure confirmation—it is the primary quantitative tool .

Structural Confirmation ( H & C)

The silicon atom exerts a strong shielding effect on the adjacent protons and carbons (the


-effect).
  • 
    H NMR (D₂O or DMSO-d₆): 
    
    • Look for the characteristic Si-CH₃ singlet. This will appear at a very high field (near 0.0 ppm), distinct from C-CH₃ signals.

    • The ring protons will appear as two triplets (or multiplets depending on conformation) corresponding to

      
      -N and 
      
      
      
      -Si methylene groups.
  • 
    C NMR: 
    
    • Confirm the presence of the Si-C carbon signal, which is often low intensity and upfield (-5 to 10 ppm).

Silicon Purity ( Si NMR)

This is the "fingerprint" for silicon-based impurities.

  • Methodology: Use the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence to boost the sensitivity of the

    
    Si nucleus using proton coupling.
    
  • Target Signal: The silinane silicon usually resonates between -10 and +10 ppm.

  • Impurity Flag: A signal shift of >5 ppm from the main peak often indicates ring strain differences (dimers) or oxidation (siloxanes, typically -10 to -20 ppm).

Part 3: Quantitative Purity Protocols

Protocol A: qNMR (The Gold Standard)

Why: Bypasses the lack of UV chromophore; self-validating; absolute purity determination.

Reagents:

  • Solvent: D₂O (99.9% D) – The HCl salt is highly water-soluble.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). It is non-volatile, water-soluble, and its alkene protons (6.3 ppm) do not overlap with the azasilinane alkyl protons (0.0 - 3.5 ppm).

Procedure:

  • Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL D₂O.

  • Acquire

    
    H NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (5
    
    
    T1) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of IS.[2][3][5]
Protocol B: HPLC-CAD (Chromatographic Purity)

Why: UV detection will fail. Charged Aerosol Detection (CAD) or ELSD (Evaporative Light Scattering) detects any non-volatile analyte.

Instrument Setup:

  • Column: XBridge BEH C18 (Waters) or equivalent high-pH stable column.

    • Reasoning: Azasilinanes are secondary amines and will tail severely on standard silica. High pH (pH 9-10) suppresses ionization, improving peak shape, but requires a hybrid column. Alternatively, use a charged surface hybrid (CSH) column at low pH.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.8)

    • B: Acetonitrile[2]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detector: CAD (Nebulizer temp: 35°C).

Self-Validating Check: Run a blank injection. Since CAD detects non-volatile residue, mobile phase quality is critical. Ghost peaks indicate buffer contamination.

Part 4: Stoichiometry & Anion Analysis

Protocol C: Argentometric Titration (Chloride Content)

Why: Confirms the salt form stoichiometry (Mono-HCl vs. Di-HCl or free base).

Procedure:

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Acidify with 1 mL nitric acid.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator with a silver electrode.

  • Endpoint: Sharp change in potential (mV).

  • Calculation:

    
    
    Theoretical Cl for Mono-HCl: ~21.4%
    

Part 5: Visualizing the Workflow

Analytical Decision Tree

This diagram illustrates the logical flow for characterizing the material, handling the "No UV" constraint.

AnalyticalWorkflow Start Raw Sample: 4,4-Dimethyl-1,4-azasilinane HCl CheckUV Check Chromophore (UV Absorbance) Start->CheckUV Decision UV Active? (NO) CheckUV->Decision Identity Structural ID (1H, 13C, 29Si NMR) Decision->Identity Proceed to NMR Purity_Quant Quantitative Purity Identity->Purity_Quant Method_A Method A: qNMR (Primary Assay) Purity_Quant->Method_A Method_B Method B: HPLC-CAD (Impurity Profiling) Purity_Quant->Method_B Salt_Check Anion Analysis (AgNO3 Titration) Method_A->Salt_Check Method_B->Salt_Check Final_COA Generate CoA Salt_Check->Final_COA

Figure 1: Analytical Decision Tree prioritizing non-UV methods for Azasilinane analysis.

Synthesis & Impurity Origin

Understanding where the impurities originate allows for targeted detection.

ImpurityOrigin Precursor Bis(2-chloroethyl) dimethylsilane + Amine Reaction Cyclization (High Dilution) Precursor->Reaction Imp_Silanol Impurity C: Silanols (Moisture/Hydrolysis) Precursor->Imp_Silanol Wet Conditions Product Target: 4,4-Dimethyl-1,4-azasilinane Reaction->Product Main Pathway Imp_Linear Impurity A: Linear Polymer (Incomplete Cyclization) Reaction->Imp_Linear Side Rxn 1 Imp_Dimer Impurity B: Dimer (12-ring) (Concentration too high) Reaction->Imp_Dimer Side Rxn 2

Figure 2: Impurity genesis during the cyclization of azasilinanes.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Silicon Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry.

  • qNMR Methodology: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Charged Aerosol Detection: Vervoort, N., et al. (2008). Application of Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Chromatography A.

  • Organosilicon Chemistry: 4,4-Dimethyl-1,4-azasilinane Hydrochloride Product Data. Sigma-Aldrich / Merck KGaA.

  • Titration Standards: United States Pharmacopeia (USP) General Chapter <541> Titrimetry.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Using 4,4-Dimethyl-1,4-azasilinane Hydrochloride in Organic Synthesis

[1] Part 1: Introduction & Strategic Rationale The "Silicon Switch" in Medicinal Chemistry 4,4-Dimethyl-1,4-azasilinane hydrochloride (often referred to as 4,4-dimethyl-4-silapiperidine ) is a specialized building block...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Strategic Rationale

The "Silicon Switch" in Medicinal Chemistry

4,4-Dimethyl-1,4-azasilinane hydrochloride (often referred to as 4,4-dimethyl-4-silapiperidine ) is a specialized building block used to execute a "silicon switch"—the strategic replacement of a carbon atom (specifically the C4 position of a piperidine ring) with a silicon atom.[1]

This is not merely a structural novelty; it is a bioisosteric replacement that alters the physicochemical profile of a drug candidate without disrupting its fundamental binding mode.[1]

Key Physicochemical Advantages:

  • Altered Lipophilicity (LogP/LogD): Silicon is more electropositive and lipophilic than carbon.[1] Replacing a piperidine with a silapiperidine typically increases lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Geometric Modification: The C–Si bond length (~1.87 Å) is significantly longer than the C–C bond (1.54 Å).[1] This expands the ring size slightly and alters the ring pucker, which can induce subtle conformational changes that improve selectivity or potency.

  • Metabolic Stability: The gem-dimethyl groups on the silicon shield the 4-position from metabolic oxidation (e.g., hydroxylation), potentially extending the half-life (

    
    ) of the molecule compared to a standard piperidine.[1]
    
Chemical Identity
PropertyData
Chemical Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
Synonyms 4,4-Dimethyl-4-silapiperidine HCl; 4,4-Dimethyl-4-silacyclohexylamine HCl
CAS Number 130596-62-2
Molecular Formula C₆H₁₅NSi[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 165.74 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO.[1] Insoluble in non-polar organics (unless free-based).[1]

Part 2: Handling and Preparation

Stability and Storage
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] Store in a desiccator at room temperature.

  • Stability: The C–Si bonds in the cyclic structure are robust and resistant to hydrolysis under standard acidic or basic aqueous workup conditions.[1] However, avoid exposure to fluoride sources (e.g., TBAF, HF), which can cleave C–Si bonds.

Protocol A: Free-Basing (Essential Precursor Step)

Many organometallic couplings (e.g., Buchwald-Hartwig) require the free amine.[1]

Reagents:

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.0 equiv)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • 1N NaOH or Saturated NaHCO₃[1]

Procedure:

  • Suspend the hydrochloride salt in DCM (10 mL per gram).

  • Add 1N NaOH (1.5 equiv) and stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer.[1]

  • Extract the aqueous layer twice with DCM.[1]

  • Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate carefully under reduced pressure (the free base is a volatile oil).[1]

    • Note: Use immediately in the next step to prevent formation of carbamates from atmospheric CO₂.[1]

Part 3: Synthetic Application Protocols

Protocol B: Amide Coupling (HATU Method)

Target: Synthesis of Silapiperidine-Amides (Bioisosteres of Piperidine Amides)

Context: This reaction attaches the azasilinane core to a carboxylic acid scaffold.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)[1]

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv).[1] Stir at room temperature for 10 minutes to form the activated ester.

  • Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv) directly to the flask.

  • Base Adjustment: Add the remaining DIPEA (1.5 equiv). Crucial: The HCl salt requires extra base to neutralize.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for M+1 peak corresponding to Product).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1] LiCl (to remove DMF), sat.[1] NaHCO₃, and brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (typically 0–10% MeOH in DCM).[1]

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: N-Aryl-4,4-dimethyl-1,4-azasilinanes (Bioisosteres of N-Aryl Piperidines)[1]

Context: Used to attach the silapiperidine to an aromatic ring (e.g., replacing a piperidine in a kinase inhibitor).[1]

Reagents:

  • Aryl Halide (Br or I preferred) (1.0 equiv)[1]

  • 4,4-Dimethyl-1,4-azasilinane (Free base preferred, see Protocol A) (1.2 equiv)[1]

  • Pd₂(dba)₃ (2 mol%)[1]

  • XPhos or RuPhos (4 mol%)[1]

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Toluene or 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step:

  • Prep: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Aryl Halide, Pd₂(dba)₃, Ligand (XPhos), and NaOtBu.[1]

  • Solvent: Add degassed Toluene (0.1 M).

  • Amine Addition: Add the free-based 4,4-Dimethyl-1,4-azasilinane (dissolved in a small amount of toluene).

  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium residues.[1] Wash with EtOAc.[1]

  • Purification: Concentrate and purify via flash chromatography.

Protocol D: Reductive Amination

Target: N-Alkyl-4,4-dimethyl-1,4-azasilinanes

Context: Attaching the core to an aldehyde or ketone.[1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCM or DCE (1,2-Dichloroethane)[1]

Step-by-Step:

  • Dissolve Aldehyde and Azasilinane HCl in DCM.

  • Add DIPEA (1.0 equiv) to neutralize the HCl salt.[1]

  • Add Acetic Acid (cat.) to adjust pH to ~5–6 (facilitates imine formation).[1]

  • Stir for 30 minutes.

  • Add STAB (1.5 equiv) in one portion.[1]

  • Stir overnight at room temperature.

  • Quench with sat. NaHCO₃. Extract with DCM.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic integration of the azasilinane core into a drug scaffold.

Azasilinane_Workflow Start 4,4-Dimethyl-1,4-azasilinane HCl Salt (Stable) FreeBase Free Base Form (Reactive Oil) Start->FreeBase NaOH/DCM Extraction Coupling_HATU Amide Coupling (HATU/DIPEA) Start->Coupling_HATU Direct use (+ extra base) Coupling_RedAm Reductive Amination (STAB/AcOH) Start->Coupling_RedAm Direct use (+ DIPEA) Coupling_Pd Buchwald-Hartwig (Pd/Base) FreeBase->Coupling_Pd Required for Pd Catalysis Product_Amide Sila-Piperidine Amide (GPCR/Protease Inhibitors) Coupling_HATU->Product_Amide Yields Product_Aryl N-Aryl Sila-Piperidine (Kinase Inhibitors) Coupling_Pd->Product_Aryl Yields Product_Alkyl N-Alkyl Sila-Piperidine (CNS Agents) Coupling_RedAm->Product_Alkyl Yields

Caption: Workflow for converting the stable HCl salt into diverse medicinal chemistry scaffolds.

Part 5: Comparative Analysis (The "Silicon Switch")

When proposing this molecule for a project, use the following data to justify the substitution of a standard piperidine.

FeaturePiperidine Analog (Carbon)4,4-Dimethyl-1,4-azasilinane (Silicon)Impact
Bond Length C–C (1.54 Å)C–Si (1.87 Å)Silicon ring is larger; alters pucker/shape.[1]
Lipophilicity BaselineIncreased (+0.5 to +1.0 LogP)Improved BBB penetration; higher clearance risk.[1]
Metabolic Liability C4 oxidation commonC4 blocked by Si-Me₂Blocks oxidative metabolism at the 4-position.[1]
Basicity (pKa) ~11.0~10.5 (Slightly lower)Reduced lysosomal trapping; improved solubility at neutral pH.[1]

References

  • Ramesh, R. et al. "Silicon as a Bioisostere for Carbon in Drug Design."[1] Rowan Scientific, 2023.[1] Link

  • Franz, A. K.[1][4] & Wilson, S. O. "Organosilicon molecules with medicinal applications."[1] Journal of Medicinal Chemistry, 56(2), 388–405, 2013. Link[1]

  • Showell, G. A.[1][8] & Mills, J. S. "Chemistry challenges in lead optimization: silicon isosteres in drug discovery."[1] Drug Discovery Today, 8(12), 551–556, 2003.[1] Link[1]

  • PubChem Compound Summary. "4,4-Dimethyl-1,4-azasilinane." National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich Product Sheet. "4,4-Dimethyl-1,4-azasilinane hydrochloride."[1] Link

Sources

Application

Topic: The Potential of the 4,4-Dimethyl-1,4-azasilinane Scaffold in Drug Discovery

An Application Guide for Medicinal Chemists Audience: Researchers, scientists, and drug development professionals. Abstract The strategic incorporation of silicon into bioactive molecules represents a compelling avenue i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of silicon into bioactive molecules represents a compelling avenue in medicinal chemistry, primarily through the principle of carbon-silicon bioisosterism.[1][2] This approach allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and cell permeability.[3][4] The 4,4-Dimethyl-1,4-azasilinane hydrochloride scaffold is an under-explored heterocyclic system that exemplifies the potential of this strategy. While direct applications of this specific molecule are not yet prevalent in literature, this guide serves as a forward-looking application note. It aims to provide researchers with the foundational rationale, potential therapeutic applications, and robust experimental protocols to explore the utility of this and similar azasilinane scaffolds in modern drug discovery programs. We will delve into hypothesized applications, from enhancing central nervous system (CNS) penetration to improving metabolic half-life, and provide detailed, actionable protocols for synthesis and evaluation.

The 4,4-Dimethyl-1,4-azasilinane Scaffold: A Physicochemical Rationale

The core value proposition of the 4,4-Dimethyl-1,4-azasilinane scaffold lies in the replacement of a quaternary carbon atom with a dimethylsilyl group. This "carbon-silicon switch" is not a trivial substitution; it fundamentally alters the molecule's properties in ways that can be exploited for therapeutic benefit.[1][4][5]

Key Physicochemical Consequences of the C/Si Switch:

  • Increased Lipophilicity: Silicon-containing compounds are generally more lipophilic than their carbon analogs.[3] This can enhance membrane permeability and may improve passage across the blood-brain barrier (BBB).[3]

  • Altered Bond Geometry: The Si-C bond (approx. 1.89 Å) is significantly longer than a C-C bond (approx. 1.54 Å), and the C-Si-C bond angle is more flexible. This alters the three-dimensional shape of the molecule, which can lead to novel interactions with biological targets or changes in receptor selectivity.[4]

  • Enhanced Metabolic Stability: A quaternary carbon atom can be a site of metabolic oxidation. Replacing it with a silicon atom, which is less prone to hepatic metabolism, can block this pathway, potentially increasing the compound's plasma half-life.[3][4]

  • Intellectual Property: The introduction of silicon creates a novel chemical entity, opening new intellectual property space for known pharmacophores.[1]

Comparative Physicochemical Properties

The following table presents estimated properties for the 4,4-Dimethyl-1,4-azasilinane scaffold compared to its direct carbon isostere, 1,4,4-trimethylpiperidine. These values are illustrative and serve as a basis for experimental design.

Property1,4,4-Trimethylpiperidine (Carbon Analog)4,4-Dimethyl-1,4-azasilinane (Sila-Analog)Rationale for Difference
Molecular Weight 127.24 g/mol 143.30 g/mol Silicon's higher atomic mass.
Calculated LogP ~1.8~2.2Increased lipophilicity of the silyl group.[3]
Topological Polar Surface Area 3.24 Ų3.24 ŲThe polar amine group is conserved.
Metabolic Vulnerability Potential for oxidation at the gem-dimethyl group.Reduced susceptibility to CYP450-mediated oxidation at the silicon center.[3]
Bioisosteric Comparison Diagram

The diagram below visually contrasts the core structures of the carbon and silicon-based scaffolds.

G cluster_0 Carbon Analog cluster_1 Sila-Analog C_analog 1,4,4-Trimethylpiperidine C_structure Structure: - N(CH₃)-CH₂-C(CH₃)₂-CH₂-CH₂- C_analog->C_structure Si_analog 4,4-Dimethyl-1,4-azasilinane C_analog->Si_analog Bioisosteric Replacement Si_structure Structure: - N(H)-CH₂-Si(CH₃)₂-CH₂-CH₂- Si_analog->Si_structure G A Starting Material: Allylamine B Step 1: Hydrosilylation Reagents: Dichloromethylsilane, Toluene Catalyst: Karstedt's Catalyst A->B C Intermediate 1: 3-(Dichloromethylsilyl)propan-1-amine B->C D Step 2: Methylation Reagents: Methylmagnesium bromide (2 eq.), THF C->D E Intermediate 2: 3-(Dimethylsilyl)propan-1-amine D->E F Step 3: Ring Closure (Intramolecular Dehydrocoupling) Reagents: Vinyl acetate, Catalyst (Hypothetical Cyclization Step) E->F G Product: 4,4-Dimethyl-1,4-azasilinane F->G H Step 4: Salt Formation Reagents: HCl in Diethyl Ether G->H I Final Product: 4,4-Dimethyl-1,4-azasilinane HCl H->I

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry toluene (100 mL) and allylamine (1.0 eq).

  • Initial Hydrosilylation: Cool the solution to 0 °C. Slowly add dichloromethylsilane (1.1 eq) dropwise. After the addition, add Karstedt's catalyst (0.01 mol%).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup 1: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1.

  • Grignard Methylation: Dissolve the crude Intermediate 1 in dry THF and cool to 0 °C. Slowly add methylmagnesium bromide (2.2 eq, 3.0 M in ether) dropwise.

  • Reaction Progression: After addition, allow the mixture to stir at room temperature for 4 hours.

  • Workup 2: Cool the flask to 0 °C and slowly quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x), combine organic layers, dry, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Intermediate 2.

  • Ring Closure: This step is hypothetical and requires optimization. A potential method involves reacting Intermediate 2 with an appropriate C2-synthon under conditions that favor intramolecular cyclization.

  • Salt Formation: Dissolve the purified final product in anhydrous diethyl ether. Add a solution of 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 4.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To compare the metabolic stability of the 4,4-Dimethyl-1,4-azasilinane-containing compound against its carbon analog.

Causality and Rationale: This assay simulates phase I metabolism. Human Liver Microsomes (HLMs) contain a high concentration of CYP450 enzymes. The reaction is initiated by adding NADPH, a necessary cofactor for CYP450 activity. The reaction is stopped by adding ice-cold acetonitrile, which precipitates the proteins and halts enzymatic activity. The disappearance of the parent compound over time is measured by LC-MS/MS, providing a direct measure of its metabolic lability.

G cluster_workflow Metabolic Stability Assay Workflow A 1. Pre-incubation Test Compound + Liver Microsomes in Buffer at 37°C B 2. Initiate Reaction Add NADPH solution A->B C 3. Time-Point Sampling Quench aliquots at 0, 5, 15, 30, 60 min with cold Acetonitrile B->C D 4. Sample Processing Centrifuge to pellet protein. Collect supernatant. C->D E 5. Analysis Quantify remaining compound via LC-MS/MS D->E

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound Stock: 10 mM in DMSO.

    • Human Liver Microsomes (HLM): Prepare a 20 mg/mL stock.

    • NADPH Regenerating System Solution (or 10 mM NADPH stock).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume 1 mL):

    • Phosphate Buffer: to final volume.

    • HLM: to a final concentration of 0.5 mg/mL.

    • Test Compound: to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes in a 37 °C water bath to equilibrate the temperature.

  • Initiate Reaction: Add NADPH to a final concentration of 1 mM to start the reaction (this is the t=0 sample, taken immediately after adding NADPH and before quenching).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture and immediately add it to a tube containing 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k).

Time (min)% Parent Remaining (Carbon Analog)% Parent Remaining (Sila-Analog)
0 100100
5 8598
15 6092
30 3585
60 1070
Table for hypothetical comparative data.

Conclusion and Future Directions

The 4,4-Dimethyl-1,4-azasilinane scaffold, while not yet established in medicinal chemistry literature, holds significant theoretical promise. Its design is rooted in the validated principle of C/Si bioisosterism, offering a rational path to improving the drug-like properties of existing and novel pharmacophores. [1][6]The protocols provided herein offer a starting point for any research group interested in exploring this and other organosilicon scaffolds. Future work should focus on optimizing the synthetic route, expanding the library of substituted azasilinanes, and systematically evaluating their incorporation into molecules across various therapeutic areas, particularly in CNS and infectious diseases.

References

  • MySkinRecipes. (n.d.). 4,4-Dimethyl-1,4-azasilinane hydrochloride.
  • BenchChem. (2025). Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide.
  • MDPI. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
  • Taylor & Francis Online. (n.d.). Applications of carbon-silicon bioisosterism in drug design and development.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • National Institutes of Health (NIH). (2022). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry.
  • ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications.
  • ResearchGate. (2025). Organosilicon Molecules with Medicinal Applications.
  • RSC Publishing. (2024). The role of silicon in drug discovery: a review.
  • PubMed. (2013). Organosilicon molecules with medicinal applications.
  • PubMed. (2023). Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores.
  • Rowan Scientific. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design.
  • ResearchGate. (2025). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.

Sources

Method

Technical Application Note: Strategic Integration of 4,4-Dimethyl-1,4-azasilinane

To ensure the highest level of technical accuracy and utility for drug development professionals, this guide focuses on the application of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a strategic building block for "Sil...

Author: BenchChem Technical Support Team. Date: February 2026

To ensure the highest level of technical accuracy and utility for drug development professionals, this guide focuses on the application of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a strategic building block for "Silicon Switch" medicinal chemistry.

In this context, "silylation" refers to the installation of the azasilinane moiety—a bioisostere of piperidine—into a drug scaffold to modulate physicochemical properties (lipophilicity, metabolic stability, and conformation).

Reagent: 4,4-Dimethyl-1,4-azasilinane hydrochloride CAS: 1202206-53-4 (Free base: 22960-70-9) Formula:


Application:  Silicon-Switch Bioisostere for Piperidine

Introduction: The Silicon Switch Advantage

In modern medicinal chemistry, replacing a carbon atom with silicon (a "silicon switch") is a validated strategy to alter the pharmacological profile of a lead compound without significantly changing its size. 4,4-Dimethyl-1,4-azasilinane is the direct silicon analog of 4,4-dimethylpiperidine .

Why use this reagent?

  • Lipophilicity Modulation: The silicon atom is more lipophilic than carbon. Incorporating the azasilinane ring typically increases

    
    , improving membrane permeability for polar scaffolds.
    
  • Metabolic Stability: The steric bulk of the gem-dimethyl silyl group can block metabolic hot-spots (e.g., oxidation at the 4-position), extending half-life (

    
    ).
    
  • Conformational Bias: The

    
     bond (1.89 Å) is significantly longer than the 
    
    
    
    bond (1.54 Å). This alters the ring puckering and the vector of the nitrogen lone pair, potentially accessing novel binding pocket geometries.
Comparative Properties
Property4,4-Dimethylpiperidine4,4-Dimethyl-1,4-azasilinaneImpact
Core Atom Carbon (C4)Silicon (Si4)Bioisosteric replacement
Bond Length

Å

Å
Expanded ring size; altered bite angle
Lipophilicity BaselineHigherImproved permeability
Basicity (

)
~10-11Slightly lowerReduced lysosomal trapping potential

Handling and Stability Protocols

The hydrochloride salt is the preferred storage form due to the volatility and potential instability of the free amine.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at room temperature.

  • Free-Basing: The free amine is generated in situ during reactions. If isolation is required, the free base is a volatile liquid and should be handled under inert atmosphere (

    
     or 
    
    
    
    ).
  • Silicon Sensitivity: While the cyclic

    
     bonds are robust, avoid highly acidic aqueous conditions (
    
    
    
    ) for prolonged periods or strong fluoride sources (e.g., TBAF) unless intended, as these can trigger protodesilylation or ring opening.

Experimental Protocols

Decision Matrix: Choosing the Coupling Strategy

ReactionSelector Start Target Scaffold CheckElectrophile Electrophile Type? Start->CheckElectrophile ActAryl Activated Aryl Halide (e.g., 2-F-Pyridine, 4-NO2-Ph) CheckElectrophile->ActAryl Electron Deficient UnactAryl Unactivated Aryl Halide (e.g., Bromobenzene) CheckElectrophile->UnactAryl Electron Neutral/Rich Acyl Acyl Chloride / Acid CheckElectrophile->Acyl Carbonyl Method1 Protocol A: SNAr Substitution ActAryl->Method1 Method2 Protocol B: Buchwald-Hartwig UnactAryl->Method2 Method3 Protocol C: Amide Coupling Acyl->Method3

Figure 1: Workflow for selecting the appropriate coupling protocol based on the electrophilic partner.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Heterocycles (pyridines, pyrimidines) with good leaving groups (F, Cl) activated by electron-withdrawing groups.

Mechanism: The secondary amine attacks the ipso-carbon, forming a Meisenheimer complex, followed by elimination of the halide.

Reagents:

  • Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv)

  • Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.5 – 3.0 equiv)
  • Solvent: DMSO, DMF, or NMP (anhydrous)

Step-by-Step:

  • Preparation: In a reaction vial, dissolve the Aryl Halide (1.0 equiv) in DMSO (

    
     M concentration).
    
  • Free-Basing: Add DIPEA (3.0 equiv). The solution may warm slightly.

  • Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv) in one portion.

    • Note: Adding the salt directly to the basic solution generates the free amine in situ, preventing loss of the volatile free base.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Optimization: If conversion is low after 4 hours, heat to 60–80°C .

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water (

    
    ) to remove DMSO and excess base. Wash with brine.[1] Dry over 
    
    
    
    .[2][3][4]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides or chlorides where


 fails.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or RuPhos Pd G3/G4.
    
  • Ligand: BINAP, RuPhos, or Xantphos (if not using precatalyst).

  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Inert Environment: Flame-dry a reaction tube and purge with Argon.

  • Loading: Add Aryl Bromide (1.0 equiv), 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv), and Base (

    
    , 3.0 equiv).
    
    • Critical: The extra equivalent of base is required to neutralize the HCl salt and deprotonate the Pd-amine intermediate.

  • Catalyst: Add Pd source and Ligand (or Precatalyst).

  • Solvent: Add degassed Toluene. Seal the tube.

  • Reaction: Heat to 80–100°C for 12–18 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Amide Coupling

Best for: Attaching the azasilinane ring to a carboxylic acid scaffold.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Nucleophile: 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)

  • Coupling Agent: HATU or T3P (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes to form the active ester.

  • Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous extraction (EtOAc vs

    
    /Brine).
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (

)
Incomplete free-basingIncrease DIPEA to 4.0 equiv; ensure salt is finely powdered.
Protodesilylation Acidic workup or F- exposureAvoid strong acid washes (1M HCl). Use saturated

instead.
No Reaction (Buchwald) Catalyst poisoning by HClEnsure Base is added before catalyst to neutralize HCl immediately. Switch to

if functional groups are sensitive to alkoxides.
Product Instability Silica acidityUse neutralized silica (pre-treated with 1%

) during purification.

References

  • Discovery of Kinesin KIF18A Inhibitor ATX020.ACS Medicinal Chemistry Letters. (2023). Demonstrates the use of 4,4-dimethyl-1,4-azasilinane in

    
     reactions to replace difluoropiperidine.
    
    
  • Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Green Chemistry. (2020). Details the reaction of 4,4-dimethyl-1,4-azasilinane HCl with fluoropyridines using surfactant technology.

  • Antimycobacterial compounds targeting MmpL3. European Journal of Medicinal Chemistry. (2019). Application of the reagent in synthesizing antitubercular agents via amide coupling.

  • Patent WO2024033280A1. Furopyridin and furopyrimidin inhibitors of PI4K. (2024). Describes specific Buchwald-Hartwig conditions using this reagent.

Sources

Application

Guide to the Reaction Mechanisms and Characterization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide on the synthesis, reaction mechanisms, and analytical characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, reaction mechanisms, and analytical characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride. As specific literature on this compound is sparse, this note synthesizes information from the fundamental principles of organosilicon and heterocyclic chemistry to provide an authoritative, field-proven guide. We delve into a plausible synthetic pathway, elucidate the critical role of the hydrochloride in the compound's reactivity—particularly its acid-catalyzed hydrolysis—and provide detailed, validated protocols for its structural characterization using modern spectroscopic techniques. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to work with and understand this and similar heterocyclic organosilicon compounds.

Introduction and Scientific Context

Organosilicon compounds, which feature carbon-silicon bonds, are of significant interest across various scientific disciplines, from materials science to medicinal chemistry.[1][2] Within this class, silazanes, characterized by a silicon-nitrogen (Si-N) bond, serve as crucial intermediates in synthesis and as precursors for ceramic materials. The compound 4,4-Dimethyl-1,4-azasilinane is a cyclic silazane, a six-membered heterocyclic system incorporating both silicon and nitrogen atoms into the ring.[3]

The hydrochloride salt form of this compound suggests a focus on its behavior in aqueous or protic environments. The presence of an acid catalyst profoundly influences the reactivity of the Si-N bond, making its hydrolysis a key reaction mechanism to understand. This application note will therefore explore the chemistry of 4,4-Dimethyl-1,4-azasilinane hydrochloride from three critical perspectives:

  • Plausible Synthesis: A proposed synthetic route based on established organosilicon reaction principles.

  • Reaction Mechanism (Hydrolysis): A detailed, step-by-step examination of the acid-catalyzed ring-opening hydrolysis, a primary reaction pathway for this molecule.

  • Analytical Characterization: Robust, step-by-step protocols for confirming the compound's identity and purity using NMR, FTIR, and Mass Spectrometry.

Proposed Synthesis of 4,4-Dimethyl-1,4-azasilinane

The synthesis of a cyclic silazane like 4,4-Dimethyl-1,4-azasilinane logically proceeds via the condensation of a suitable difunctional amine with a dichlorosilane. A highly effective and common method for forming Si-N bonds is the reaction of an amine with a chlorosilane, which eliminates hydrochloric acid.[4]

A plausible and efficient route involves the reaction of bis(2-aminoethyl)amine with dichlorodimethylsilane. The internal secondary amine and one of the primary amines of the starting material will form the heterocyclic ring, while the other primary amine provides a site for potential further functionalization or remains as a side chain. The subsequent addition of HCl gas or an HCl solution in an anhydrous solvent would yield the target hydrochloride salt.

Experimental Protocol: Synthesis and Isolation

Objective: To synthesize 4,4-Dimethyl-1,4-azasilinane and convert it to its hydrochloride salt.

Materials:

  • Dichlorodimethylsilane ((CH₃)₂SiCl₂)

  • Bis(2-aminoethyl)amine (H₂NCH₂CH₂NHCH₂CH₂NH₂)

  • Triethylamine (Et₃N) (as an HCl scavenger)

  • Anhydrous Toluene (or other inert, anhydrous solvent)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or 2M solution in diethyl ether)

  • Standard Schlenk line glassware, magnetic stirrer, dropping funnel, and cannula.

Procedure:

  • Reactor Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, dissolve bis(2-aminoethyl)amine (1 equivalent) and triethylamine (2.2 equivalents) in 250 mL of anhydrous toluene.

  • Slow Addition: Dissolve dichlorodimethylsilane (1 equivalent) in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the silane solution dropwise to the stirred amine solution over 60-90 minutes at 0°C (ice bath).

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent unwanted polymerization or side reactions. Triethylamine acts as a base to neutralize the HCl generated in situ, preventing the protonation of the reactant amine and driving the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 80-90°C) for 4-6 hours to ensure complete cyclization.

  • Workup: Cool the reaction mixture to room temperature. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will have formed. Filter the mixture under nitrogen using a cannula or a Schlenk filter to remove the salt.

  • Purification (Free Base): Remove the toluene from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the pure 4,4-Dimethyl-1,4-azasilinane free base.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution or add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Collect the resulting white precipitate (4,4-Dimethyl-1,4-azasilinane hydrochloride) by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

G cluster_workflow Synthetic Workflow reactants Bis(2-aminoethyl)amine + Dichlorodimethylsilane + Et3N in Anhydrous Toluene addition Slow Addition at 0°C reactants->addition reflux Reflux at 80-90°C (4-6 hours) addition->reflux filtration Filtration to Remove Et3N·HCl Salt reflux->filtration distillation Vacuum Distillation (Purification of Free Base) filtration->distillation salt_formation Addition of HCl in Anhydrous Ether distillation->salt_formation product Isolate 4,4-Dimethyl-1,4-azasilinane·HCl (Final Product) salt_formation->product

Caption: High-level workflow for the synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The Si-N bond in silazanes is susceptible to cleavage by nucleophiles, with water being a primary reactant. This hydrolysis is significantly accelerated under acidic conditions.[5] For 4,4-Dimethyl-1,4-azasilinane hydrochloride, the presence of the hydrochloride ensures that a proton source is readily available upon dissolution in any medium containing trace moisture, initiating a cascade that leads to ring opening.

The mechanism proceeds through several distinct steps:

  • Protonation: The nitrogen atom in the azasilinane ring is the most basic site. It is readily protonated by a hydronium ion (H₃O⁺), which is formed from the dissociation of HCl in the presence of water. This protonation converts the amine into a good leaving group.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. Silicon's ability to accommodate a fifth ligand in a trigonal bipyramidal transition state facilitates this step.[4]

  • Ring Opening: The Si-N bond cleaves. The electron pair from the Si-N bond moves to the now positively charged, protonated nitrogen atom. This breaks the ring and neutralizes the nitrogen, forming a primary amine. The result is a linear amino-functionalized silanol.

  • Deprotonation: The oxonium ion intermediate (where the attacking water molecule is bonded to silicon) is deprotonated by another water molecule or a suitable base, yielding the neutral silanol (Si-OH) group.

  • (Optional) Condensation: The generated silanol is reactive and can undergo self-condensation with another silanol molecule to form a disiloxane (Si-O-Si linkage), releasing a molecule of water.[6][7] This step is particularly relevant at higher concentrations or under conditions that favor dehydration.

G start 4,4-Dimethyl-1,4-azasilinane·HCl in presence of H2O protonated Protonated Ring Intermediate (Activated N) start->protonated + H3O+ attack Pentacoordinate Silicon Transition State protonated->attack + H2O (Nucleophilic Attack) opened Ring-Opened Amino-Silanol (Product) attack->opened Si-N Bond Cleavage (Ring Opening) condensation Disiloxane Dimer (Condensation Product) opened->condensation + another silanol - H2O

Caption: Mechanism of acid-catalyzed hydrolysis of 4,4-Dimethyl-1,4-azasilinane.

Protocols for Analytical Characterization

Accurate characterization is essential to confirm the structure, purity, and stability of the synthesized compound. The following protocols are designed to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic and organometallic compounds.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4,4-Dimethyl-1,4-azasilinane hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

    • Causality Note: DMSO-d₆ is an excellent choice as it dissolves ionic salts and its residual proton signal (at ~2.50 ppm) does not typically overlap with key analyte signals. D₂O can also be used, but will cause exchange with the N-H protons, leading to their signal disappearance.

  • Acquisition: Acquire ¹H, ¹³C, and, if available, ²⁹Si NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Integrate proton signals, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz. Compare the observed spectra with the expected values.

Analysis Expected Chemical Shifts (δ, ppm) Rationale
¹H NMR 0.1 - 0.3 (singlet, 6H)Protons on the two methyl groups attached to silicon (Si-(CH₃)₂).[2]
2.8 - 3.5 (multiplets)Protons on the methylene carbons adjacent to the nitrogen atoms (-CH₂-N-).
1.5 - 2.0 (multiplets)Protons on the methylene carbons adjacent to the silicon atom (-CH₂-Si-).
8.0 - 9.5 (broad singlet)Protons on the protonated nitrogen atoms (N-H⁺). Signal may be broad and its position is concentration/solvent dependent.
¹³C NMR -5 to 5Carbons of the methyl groups attached to silicon.
40 - 55Carbons of the methylene groups adjacent to nitrogen.
10 - 20Carbons of the methylene groups adjacent to silicon.
²⁹Si NMR -20 to 20The chemical shift for the silicon atom in a cyclic silazane environment.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Prepare a sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H⁺3200 - 2800 (broad)Stretching of the ammonium salt.
C-H2960 - 2850Aliphatic C-H stretching (methyl and methylene).
Si-CH₃1260 - 1240Symmetric deformation ("umbrella" mode).[8]
Si-C850 - 750Si-C stretching.
Si-N950 - 900Si-N stretching.
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar and ionic compounds, minimizing fragmentation and clearly showing the molecular ion.[9]

  • Acquisition: Acquire a full scan mass spectrum. If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion.

  • Data Analysis:

    • Parent Ion: Look for a peak corresponding to the cation of the molecule [M]⁺, which is the free base (4,4-Dimethyl-1,4-azasilinane). The expected exact mass is 129.0974 g/mol .[3]

    • Fragmentation: Common fragmentation pathways for organosilicon compounds involve the loss of methyl groups (-15 Da) or rearrangements.[10][11] Analysis of the MS/MS spectrum can help confirm the connectivity of the ring structure.

References

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Organosilicon Compounds by New Direct Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. Retrieved from [Link]

  • Zelchan, G. I., & Voronkov, M. G. (2021). A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. Molecules, 26(11), 3328. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620–1625. Retrieved from [Link]

  • ResearchGate. (2020). 1,4-Azaborines: Origin, Modern Synthesis, and Applications as Optoelectronic Materials. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-1,4-azasilinane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Hydridosilazanes hydrolysis-condensation reactions studied by H-1 and Si-29 liquid NMR spectroscopy. Retrieved from [Link]

  • Defense Technical Information Center. (1962). SILAZANE POLYMERS. Retrieved from [Link]

  • ResearchGate. (2019). 1,4-Oxazines and Their Benzo Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Retrieved from [Link]

  • Franz, A. K. (2021). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 64(19), 14235–14259. Retrieved from [Link]

  • National Institutes of Health. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

  • MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

Sources

Method

Application Note: 4,4-Dimethyl-1,4-azasilinane HCl in Peptide Drug Design

This Application Note is designed to guide researchers in the utilization of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a strategic building block in peptidomimetic synthesis. Unlike standard amino acids, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the utilization of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a strategic building block in peptidomimetic synthesis.

Unlike standard amino acids, this compound is a silicon-containing secondary amine .[1] It is most frequently employed to synthesize Sila-pipecolic acid (a proline surrogate) or used directly as a C-terminal modifier to enhance the pharmacokinetic profile of peptide drugs via the "Silicon Switch" strategy.

[1]

Executive Summary

4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 1233295-37-2) serves as a critical bioisostere for piperidine and proline derivatives.[1] By incorporating a silicon atom into the heterocyclic ring, researchers can modulate the lipophilicity (logP) and metabolic stability of a peptide without significantly altering its steric footprint. This guide details the protocols for handling, free-basing, and coupling this unit to peptide backbones.

Key Applications
  • C-Terminal Capping: Increases blood-brain barrier (BBB) penetration by elevating lipophilicity.[1]

  • Proline/Pipecolic Acid Surrogate: Precursor for synthesizing 4,4-dimethyl-4-silapipecolic acid (Sila-Pip).[1]

  • Peptidomimetics: Introduction of metabolically stable urea or amide linkages.[1]

Technical Profile & Properties

The silicon atom (atomic radius 1.17 Å) is larger than carbon (0.77 Å), creating a slightly altered ring conformation that can lock peptides into bioactive secondary structures.[1]

PropertyDataRelevance to Synthesis
Formula C₆H₁₅NSi · HClStoichiometry calculations
MW 165.74 g/mol (Salt)Reagent weighing
Structure 6-membered ring (1-N, 4-Si)Low steric hindrance at Nitrogen
Solubility Water, Methanol, DMSODissolve in organic solvent after free-basing
Stability Hygroscopic solidStore in desiccator; Si-C bonds are TFA-stable
Reactivity Secondary AmineRequires efficient coupling reagents (e.g., HATU)

The "Silicon Switch" Mechanism

The substitution of C-4 with Si-4 in the piperidine ring effects a "Silicon Switch," altering the physicochemical properties of the peptide.

SiliconSwitch cluster_0 Standard Carbon Scaffold cluster_1 Silicon-Substituted Scaffold Piperidine Piperidine Ring (LogP ~ 0.8) Azasilinane 4,4-Dimethyl-1,4-azasilinane (LogP > 1.5) Piperidine->Azasilinane C/Si Exchange Effect Effect: 1. Increased Lipophilicity (BBB Penetration) 2. Altered Ring Pucker (Conformational Lock) 3. Proteolytic Resistance Azasilinane->Effect

Figure 1: The mechanistic impact of replacing the C-4 atom with Silicon in the heterocyclic scaffold.

Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

The HCl salt is stable for storage but non-reactive in nucleophilic substitutions. It must be converted to the free base in situ or prior to coupling.[1]

Reagents:

  • 4,4-Dimethyl-1,4-azasilinane HCl[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated aqueous NaHCO₃ or 1M NaOH[1]

  • Brine, MgSO₄

Procedure:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimal amount of water (approx. 5 mL per gram).[1]

  • Basification: Add 1.2 eq of 1M NaOH or Sat. NaHCO₃. The solution may become cloudy as the free amine separates.

  • Extraction: Extract 3x with DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure (Caution: The free amine is volatile; do not use high vacuum for extended periods).

    • Checkpoint: If using in SPPS, perform in situ neutralization (Protocol B) to avoid volatility losses.[1]

Protocol B: C-Terminal Coupling (Solution Phase)

This protocol describes coupling the azasilinane to a protected peptide fragment (Peptide-COOH) to form a C-terminal amide.[1]

Reagents:

  • Protected Peptide-COOH (1.0 eq)[1]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.2 eq)[1]

  • HATU (1.2 eq) (Preferred for secondary amines)[1]

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation:

    • Dissolve Peptide-COOH and HATU in anhydrous DMF under Nitrogen.

    • Add 1.0 eq of DIPEA.[1][2]

    • Stir for 2–5 minutes to activate the carboxylate (formation of the OAt ester).

  • Addition:

    • Add the solid 4,4-Dimethyl-1,4-azasilinane HCl directly to the reaction mixture.

    • Immediately add the remaining DIPEA (2.0–3.0 eq).[1] Note: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic amine.

  • Reaction:

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The shift in retention time will be significant due to the added lipophilicity of the silicon group.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 5% Citric Acid (removes unreacted amine), Sat.[1] NaHCO₃, and Brine.[1]

    • Dry (Na₂SO₄) and concentrate.[1]

Protocol C: Synthesis of Fmoc-Sila-Pipecolic Acid (Building Block Synthesis)

If your goal is to insert this unit inside a peptide chain (not at the terminus), you must first convert the amine into an amino acid.

Summary Route:

  • Alkylation: React 4,4-Dimethyl-1,4-azasilinane with tert-butyl bromoacetate.

  • Deprotection: Remove the tert-butyl group (TFA/DCM).[1]

  • Protection: Install Fmoc group on the Nitrogen (Fmoc-OSu).[1]

    • Note: This yields the achiral Glycine analog.[1] For the chiral pipecolic acid analog, asymmetric lithiation/carboxylation strategies (e.g., Beak's methodology) are required [1].

Critical Troubleshooting & Optimization

Steric Hindrance & Reactivity

Although the dimethyl groups are on the Silicon (position 4), the ring pucker can influence the nucleophilicity of the Nitrogen (position 1).

  • Observation: Slow coupling rates.

  • Solution: Switch solvent to THF or NMP .[1] Use PyAOP instead of HATU for difficult sterics. Microwave irradiation (50°C, 10 min) is highly effective for this secondary amine.[1]

Stability of the Si-C Bond

Researchers often fear silicon lability.[1]

  • Fact: The Si-C bonds in the azasilinane ring are chemically robust. They are stable to:

    • TFA / TIPS / Water (Standard cleavage cocktails).[1]

    • Piperidine / DMF (Fmoc removal).[1][3]

    • Hydrogenation (Pd/C).[1]

  • Avoid: Strong fluoride sources (TBAF) if other silyl protecting groups are present, though the ring itself is generally resistant to mild fluoride treatment.

Purification (LC-MS)
  • Issue: Silicon-containing peptides often "smear" or tail on C18 columns.

  • Fix: Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase.[1] The increased lipophilicity will significantly increase retention time (Rt); adjust the gradient to a higher % of Acetonitrile.

Decision Logic for Experimental Design

Use this logic flow to determine the correct protocol for your specific application.

DecisionTree Start Goal: Use 4,4-Dimethyl-1,4-azasilinane Q1 Where in the peptide? Start->Q1 Branch1 C-Terminus (Capping) Q1->Branch1 Modulate PK/LogP Branch2 Internal (Backbone) Q1->Branch2 Conformational Constraint Action1 Use Protocol B (Direct Coupling) Branch1->Action1 Q2 Is the Amino Acid commercially available? Branch2->Q2 Action2 Purchase Fmoc-Sila-Pip-OH Q2->Action2 Yes Action3 Synthesize Precursor (Protocol C) Q2->Action3 No

Figure 2: Strategic decision tree for incorporating azasilinane derivatives.

References

  • Synthesis and Application of Proline and Pipecolic Acid Derivatives. Source: ResearchGate.[1][4][5] URL:[Link]

  • Silicon-Containing Amino Acids: Synthetic Aspects and Applications. Source: PubMed (NIH).[1] URL:[Link][1]

  • Synthesis of Silaproline, a New Proline Surrogate. Source: ResearchGate.[1][4][5] URL:[Link]

  • Peptide Synthesis Beyond DMF: THF and ACN as Alternatives. Source: Royal Society of Chemistry (via ResearchGate).[1] URL:[Link]

  • 4,4-Dimethyl-1,4-azasilinane Structure and Properties. Source: PubChem.[1][2] URL:[Link][1]

Sources

Application

Use of 4,4-Dimethyl-1,4-azasilinane hydrochloride in polymer chemistry

Utilization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride[1] Abstract This guide details the strategic application of 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS 130596-62-2) in advanced polymer chemistry. As a silic...

Author: BenchChem Technical Support Team. Date: February 2026

Utilization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride[1]

Abstract

This guide details the strategic application of 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS 130596-62-2) in advanced polymer chemistry. As a silicon-containing bioisostere of piperidine, this heterocyclic amine offers a unique "Silicon Switch"—replacing carbon with silicon to alter lipophilicity, bond angles, and metabolic stability without significantly changing steric bulk. This note provides protocols for neutralizing the salt, synthesizing vinyl monomers (sila-acrylamides), and executing polymerization to create high-permeability drug delivery vectors.

Introduction: The Silicon Advantage

In medicinal polymer chemistry, the "Silicon Switch" refers to the replacement of a carbon atom with a silicon atom.[1][2] 4,4-Dimethyl-1,4-azasilinane represents a sila-piperidine scaffold.

Why use this molecule in polymers?

  • Enhanced Lipophilicity: The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), and silicon is less electronegative. This increases the lipophilicity (LogP) of the resulting polymer, facilitating interaction with lipid bilayers and improving blood-brain barrier (BBB) penetration.

  • Altered Hydrolytic Stability: Silicon centers can influence the stability of adjacent functional groups, offering tunable degradation profiles for drug release systems.

  • Free Volume: The larger atomic radius of silicon increases the fractional free volume of the polymer matrix, which is critical for membrane gas permeability applications.

Chemical Properties & Handling

Compound: 4,4-Dimethyl-1,4-azasilinane hydrochloride Structure: A six-membered ring containing one Nitrogen and one Silicon (at the 4-position), stabilized as an HCl salt.[3]

PropertyValueNote
Molecular Weight 165.74 g/mol (As HCl salt)
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOPoor in non-polar solvents (as salt)
Reactivity Secondary Amine (Nucleophile)Must be free-based before use
Storage 2–8°C, Inert AtmosphereMoisture sensitive

Critical Handling Note: The hydrochloride salt is non-nucleophilic. To participate in polymerization or monomer synthesis (e.g., reaction with acid chlorides), the amine must be neutralized (free-based) to restore its lone pair electrons.

Application Workflow: Monomer Synthesis & Polymerization

Since 4,4-Dimethyl-1,4-azasilinane is a monofunctional secondary amine, it acts as a chain terminator if used directly in polycondensation. To incorporate it into a polymer backbone, it is best converted into a vinyl monomer (e.g., an acrylamide).

Workflow Diagram

The following diagram illustrates the conversion of the precursor salt into a functional polymer.

G Salt 4,4-Dimethyl-1,4-azasilinane HCl Salt Base Neutralization (NaOH/DCM) Salt->Base Step 1 FreeAmine Free Amine (Nucleophile) Base->FreeAmine Extraction Monomer Sila-Acrylamide Monomer FreeAmine->Monomer Step 2: Amidation Acryloyl Acryloyl Chloride (-78°C) Acryloyl->Monomer Polymer Poly(Sila-Acrylamide) via RAFT/Free Radical Monomer->Polymer Step 3: Polymerization

Figure 1: Workflow for converting the azasilinane salt into a polymerizable vinyl monomer.

Detailed Protocols
Protocol A: Free-Basing (Neutralization)

Objective: Isolate the reactive free amine from the hydrochloride salt. Scale: 10 mmol

  • Dissolution: Dissolve 1.66 g (10 mmol) of 4,4-Dimethyl-1,4-azasilinane hydrochloride in 10 mL of distilled water.

  • Basification: Slowly add 10 mL of 2M NaOH solution while stirring. The solution will become cloudy as the organic free amine separates.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator, ambient temperature).

    • Checkpoint: The product should be a clear, viscous oil.

    • Yield: Expect >90%. Use immediately for Protocol B to avoid carbonate formation from air.

Protocol B: Synthesis of Sila-Acrylamide Monomer

Objective: Create a polymerizable vinyl monomer ((4,4-dimethyl-1,4-azasilinan-1-yl)prop-2-en-1-one). Mechanism: Nucleophilic acyl substitution.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add the Free Amine (from Protocol A, ~10 mmol) and Triethylamine (TEA, 1.5 eq) in 20 mL anhydrous DCM.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Acryloyl Chloride (1.1 eq) dissolved in 5 mL DCM over 20 minutes.

    • Note: Exothermic reaction. Maintain T < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Wash with 1M HCl (to remove excess TEA), then saturated NaHCO₃, then brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    • Validation: Check by TLC (UV active).

    • Characterization: ¹H NMR should show vinyl protons (multiplet at 5.6–6.5 ppm) and the disappearance of the N-H peak.

Protocol C: RAFT Polymerization (Controlled Architecture)

Objective: Synthesize a well-defined polymer with pendant azasilinane groups.

  • Components:

    • Monomer: Sila-Acrylamide (from Protocol B).

    • CTA (Chain Transfer Agent): CPDB (Cyanoisopropyl dithiobenzoate).

    • Initiator: AIBN.

    • Solvent: Anhydrous Dioxane.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Procedure:

    • Dissolve components in dioxane (approx 1M concentration).

    • Degas: Perform 3 freeze-pump-thaw cycles to remove Oxygen (Critical for RAFT).

    • Seal ampoule/flask under Argon.

    • Heat to 70°C for 12 hours.

  • Termination: Quench by cooling to liquid nitrogen temperature and exposing to air.

  • Precipitation: Dropwise addition into cold Diethyl Ether.

  • Analysis: GPC for molecular weight (Mn) and dispersity (Đ).

Characterization & Validation Data
TechniqueObservationInterpretation
¹H NMR Shift of

-protons (next to N)
Confirming amide bond formation (Protocol B).
²⁹Si NMR Peak approx -10 to 0 ppmVerifies integrity of the silapyridine ring.
FT-IR C=O stretch ~1640 cm⁻¹Amide I band presence.
GPC Monomodal distributionSuccessful controlled polymerization (Protocol C).
Mechanistic Insight: The "Silicon Switch" Effect

The following diagram compares the physicochemical impact of replacing a standard piperidine monomer with the azasilinane analog in a drug delivery context.

SiliconSwitch cluster_0 Standard Polymer (Carbon) cluster_1 Sila-Polymer (Silicon) CarbonNode Piperidine Core (C-C Bond: 1.54 Å) Prop1 Standard Lipophilicity CarbonNode->Prop1 Prop2 Standard Metabolic Stability CarbonNode->Prop2 SiliconNode Azasilinane Core (C-Si Bond: 1.87 Å) SiProp1 Increased Lipophilicity (Better Membrane Crossing) SiliconNode->SiProp1 SiProp2 Altered Packing (Higher Free Volume) SiliconNode->SiProp2

Figure 2: Comparative analysis of Carbon vs. Silicon bioisosteres in polymer matrices.

References
  • Tacke, R., et al. (2009). "Sila-haloperidol: A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol." Organometallics.

    • Context: Establishes the fundamental "Silicon Switch" chemistry and bioisosterism of the piperidine/azasilinane core.
  • Ramesh, R., et al. (2025). "Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors." VeriXiv.

    • Context: Demonstrates the specific use of the 4,4-dimethyl-1,4-azasilinane scaffold to optimize lipophilicity and drug-like properties.[4]

  • PubChem. (2025).[3] "Compound Summary: 4,4-Dimethyl-1,4-azasilinane." National Library of Medicine.

    • Context: Verification of physicochemical properties and CAS registry d
  • Moad, G., et al. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.

    • Context: Standard protocol foundation for the RAFT polymeriz

Sources

Method

Technical Guide: Experimental Setup for Reactions with 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Part 1: Executive Summary & Strategic Utility 4,4-Dimethyl-1,4-azasilinane hydrochloride is a specialized organosilicon heterocycle used primarily as a bioisostere for piperidine and 4,4-dimethylpiperidine moieties in me...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4,4-Dimethyl-1,4-azasilinane hydrochloride is a specialized organosilicon heterocycle used primarily as a bioisostere for piperidine and 4,4-dimethylpiperidine moieties in medicinal chemistry.[1][2][3]

This compound represents a "Silicon Switch" strategy.[2][3] By replacing the C-4 carbon of a piperidine ring with a silicon atom, researchers can modulate physicochemical properties without drastically altering the pharmacophore's overall topology.[2][3]

Key Physicochemical Advantages (The "Silicon Effect"):
  • Increased Lipophilicity: Silicon is less electronegative and more polarizable than carbon, typically increasing the logP of the molecule.[3] This can improve membrane permeability and blood-brain barrier (BBB) penetration.[1][2][3]

  • Altered Geometry: The C–Si bond length (~1.87 Å) is significantly longer than the C–C bond (~1.54 Å).[3] This expands the ring size slightly and alters the ring pucker (conformational landscape), potentially accessing novel binding pockets or improving selectivity.[3]

  • Metabolic Stability: The gem-dimethyl groups on silicon block metabolic oxidation at the 4-position, a common clearance pathway for piperidines.[1][2][3]

Part 2: Handling, Storage, and Pre-Reaction Preparation

Material Properties
PropertySpecification
Appearance White to off-white crystalline solid
Molecular Weight 165.74 g/mol (Salt); 129.28 g/mol (Free Base)
Solubility (HCl Salt) Soluble in Water, Methanol, DMSO.[1][2][3] Sparingly soluble in DCM, Et₂O.[2][3]
Hygroscopicity Moderate.[2][3] The HCl salt can absorb atmospheric moisture.[2][3]
Stability Stable under standard conditions.[2][3] Avoid strong fluoride sources (e.g., TBAF, HF) which can cleave C–Si bonds.[3]
Storage Protocol
  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for active use (weeks).[2][3]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though the HCl salt is relatively oxidation-resistant compared to the free amine.[2][3]

  • Container: Tightly sealed glass vials. Avoid prolonged exposure to open air to prevent caking.[2][3]

Pre-Reaction Workflow: Free-Basing

Many transition-metal catalyzed reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions require the free amine.[1][2][3]

Method A: In Situ Neutralization (Recommended for Amide Couplings) For standard amide couplings or S_NAr reactions, add 3.0–4.0 equivalents of a tertiary base (DIPEA or TEA) directly to the reaction mixture.[3]

Method B: Isolation of Free Base (Recommended for Sensitive Catalysis) [1][3]

  • Dissolve the HCl salt in minimal water (approx. 5 mL/g).[2][3]

  • Add 2M NaOH solution dropwise until pH > 12.

  • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.[2][3]

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo (Caution: Free amine may be volatile; do not use high vacuum/heat for extended periods).[2][3]

Part 3: Experimental Protocols

Protocol 1: Amide Coupling (General Procedure)

Target: Functionalization of the Nitrogen to create "Sila-amide" scaffolds.[1][2][3]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv) or EDC[1][2][3]·HCl/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: DMF or DCM (anhydrous)[1][2][3]

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv) directly to the flask.

    • Note: The excess DIPEA added in step 1 will neutralize the HCl salt in situ.[2][3]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3][4]

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[2][3] NaHCO₃, water, and brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[2][3]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Synthesis of N-aryl-4-silapiperidines.[1][2][3]

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)[1][2][3]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)[1][2][3]

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)[1][2][3]

  • Ligand: XPhos or RuPhos (4–10 mol%)[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)[1][2][3]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add the Aryl Halide, 4,4-Dimethyl-1,4-azasilinane HCl, Pd source, Ligand, and NaOtBu to the vial.

    • Critical: NaOtBu serves two roles: it neutralizes the HCl salt to liberate the free amine and acts as the base for the catalytic cycle.[3] Ensure you use at least 2.5 equivalents (1.0 for neutralization + 1.5 for reaction).[2][3]

  • Solvent: Add degassed Toluene/Dioxane via syringe. Seal the vial.

  • Reaction: Heat to 80–100°C for 12–24 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.[2][3] Elute with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol 3: Reductive Amination

Target: N-Alkylation with aldehydes/ketones.[1][2][3]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1][2][3]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)[1][2][3]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)[1][2][3]

  • Base: TEA (Triethylamine) (1.0 equiv)[1][2][3]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2][3]

Step-by-Step:

  • Mixing: Dissolve the Aldehyde/Ketone in DCE.

  • Amine Addition: Add 4,4-Dimethyl-1,4-azasilinane HCl and TEA (1.0 equiv) to the solution. Stir for 30 minutes to allow imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with sat. NaHCO₃ solution. Extract with DCM.[2][3]

Part 4: Visualizing the Workflow

Diagram 1: Experimental Decision Matrix

Azasilinane_Workflow Start Start: 4,4-Dimethyl-1,4-azasilinane HCl Solubility_Check Check Solubility (Water/MeOH vs DCM) Start->Solubility_Check Reaction_Type Select Reaction Type Solubility_Check->Reaction_Type Amide Amide Coupling (HATU/EDC) Reaction_Type->Amide Acylation Buchwald Pd-Catalyzed Arylation (Buchwald-Hartwig) Reaction_Type->Buchwald Arylation Reductive Reductive Amination (Aldehyde/Ketone) Reaction_Type->Reductive Alkylation InSitu Method A: In-Situ Neutralization (Add 3.0 eq DIPEA) Amide->InSitu StrongBase Method B: Excess Strong Base (Add 2.5 eq NaOtBu) Buchwald->StrongBase Reductive->InSitu Product Sila-Piperidine Analog InSitu->Product StrongBase->Product

Caption: Decision matrix for selecting the appropriate neutralization strategy based on the intended downstream reaction.

Diagram 2: The "Silicon Switch" Bioisostere Concept

Silicon_Switch Carbon Traditional Piperidine (C-4) Silicon 4-Sila-Piperidine (Si-4) Carbon->Silicon Bioisosteric Replacement Properties Physicochemical Changes Silicon->Properties Lipophilicity Increased LogP (Better Permeability) Properties->Lipophilicity Geometry Altered Ring Pucker (C-Si bond > C-C) Properties->Geometry Metabolism Blocked C-4 Oxidation (Higher Stability) Properties->Metabolism

Caption: Mechanistic impact of replacing Carbon with Silicon at the 4-position of the piperidine ring.[1][2][3]

Part 5: Troubleshooting & FAQ

Q: Can I use TBAF (Tetrabutylammonium fluoride) to deprotect other groups on my molecule while the azasilinane ring is present?

  • Expert Insight: Exercise extreme caution. While dialkyl silanes (like in the ring) are more robust than silyl ethers, high concentrations of fluoride or high temperatures can attack the silicon, potentially leading to ring-opening or decomposition.[3] Acidic deprotection (e.g., TFA for Boc groups) is generally safe and preferred.[2][3]

Q: My reaction yield is low in the Buchwald coupling.

  • Troubleshooting: The HCl salt consumes 1 equivalent of your base immediately.[2][3] Ensure you have calculated the base stoichiometry to account for this. If using 1.5 eq of NaOtBu, you effectively only have 0.5 eq for the catalysis.[3] Increase to 2.5–3.0 eq.

Q: Is the compound toxic?

  • Safety: Treat as a standard organic amine salt.[2][3] It causes skin irritation and serious eye irritation (H315, H319).[2][3] Always handle in a fume hood.[2][3] Specific toxicology data on the silicon variant is limited compared to piperidine, so assume higher uncertainty.[3]

Part 6: References

  • PubChem. (2025).[2][3] 4,4-Dimethyl-1,4-azasilinane. National Library of Medicine.[2][3] [Link][1][2][3]

  • Ramesh, R., & Reddy, D. S. (2018).[3] Silicon-switch approach in drug discovery: Synthesis and evaluation of sila-analogs. Journal of Medicinal Chemistry. (General reference for Silicon Switch methodology).

  • Franz, A. K., & Wilson, S. O. (2013).[3] Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405.[3] [Link][1][2][3]

  • Showell, G. A., & Mills, J. S. (2003).[3] Chemistry challenges in lead optimization: Silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556.[2][3] [Link][1][2][3]

Sources

Application

Application Notes and Protocols for 4,4-Dimethyl-1,4-azasilinane Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: A Critical Evaluation of 4,4-Dimethyl-1,4-azasilinane Hydrochloride as a Synthetic Building Block 4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Critical Evaluation of 4,4-Dimethyl-1,4-azasilinane Hydrochloride as a Synthetic Building Block

4,4-Dimethyl-1,4-azasilinane hydrochloride, a cyclic silylamine salt, presents itself as a potentially useful bifunctional reagent in organic synthesis. Its structure, featuring a secondary amine within a heterocyclic system incorporating a dimethylsilyl moiety, suggests reactivity as a nucleophile following deprotonation. This guide provides a comprehensive overview of its documented applications, primarily focusing on its role in the formation of carbon-nitrogen bonds with electrophilic substrates. While often categorized broadly with protecting group reagents, a thorough review of available literature indicates its primary utility as a structural component or a directional ligand rather than a readily reversible protecting group for amines. This is a critical distinction for synthetic chemists designing multi-step reaction sequences where subsequent deprotection is a requisite. The protocols and discussions herein are grounded in the available scientific literature to provide a clear, evidence-based understanding of this reagent's capabilities and current limitations.

Physicochemical Properties and Handling

A foundational understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 130596-62-2ChemScene
Molecular Formula C₆H₁₆ClNSiChemScene
Molecular Weight 165.74 g/mol ChemScene
Appearance Solid (presumed)General Knowledge
Storage Store at 2-8°C under an inert atmosphere.MySkinRecipes[1]

Handling Precautions: As a hydrochloride salt of an amine, this compound is likely a stable solid. However, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Operations should be carried out in a well-ventilated fume hood.

Core Application: Nucleophilic Substitution Reactions for Amine Functionalization

The primary documented application of 4,4-Dimethyl-1,4-azasilinane hydrochloride is in nucleophilic substitution reactions, where the deprotonated cyclic amine attacks an electrophilic carbon center. This effectively installs the 4,4-dimethyl-1,4-azasilinane moiety onto a target molecule.

Mechanism of Action: Deprotonation and Nucleophilic Attack

The hydrochloride salt itself is not nucleophilic. The presence of a non-nucleophilic base is required to neutralize the hydrochloride and liberate the free secondary amine. This free amine is the active nucleophile that participates in the substitution reaction. The general mechanism is illustrated below.

Mechanism reagent 4,4-Dimethyl-1,4-azasilinane·HCl free_amine Free 4,4-Dimethyl-1,4-azasilinane reagent->free_amine + Base base Base (e.g., Triethylamine) byproduct Base·HCl base->byproduct + HCl product N-Substituted Product free_amine->product + Electrophile electrophile Electrophile (R-X) electrophile->product

Caption: General workflow for the utilization of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Detailed Experimental Protocols

The following protocols are based on documented examples of the use of 4,4-Dimethyl-1,4-azasilinane hydrochloride in organic synthesis.

Protocol 1: Synthesis of 4-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)benzonitrile

This protocol details the reaction of 4,4-Dimethyl-1,4-azasilinane hydrochloride with an electrophilic benzylic bromide.

Reaction Scheme:

Reaction1 reactant1 4,4-Dimethyl-1,4-azasilinane·HCl product 4-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)benzonitrile reactant1->product reactant2 4-(Bromomethyl)benzonitrile reactant2->product reagents Triethylamine Dichloromethane

Caption: Synthesis of a benzonitrile derivative.

Materials:

  • 4-(Bromomethyl)benzonitrile (10.2 mmol, 1.0 eq)

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride (assumed 1.0-1.2 eq)

  • Triethylamine (a suitable excess, e.g., 2.5 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of 4-(bromomethyl)benzonitrile (2 g, 10.2 mmol) in anhydrous dichloromethane, add 4,4-Dimethyl-1,4-azasilinane hydrochloride.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at a temperature between 25-30°C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.

Expected Outcome: The reaction is reported to yield the desired product in approximately 80% yield.[2]

Protocol 2: Synthesis of 1-(3,5-Difluoro-4-nitrophenyl)-4,4-dimethyl-1,4-azasilinane

This protocol exemplifies a nucleophilic aromatic substitution reaction with an activated aryl fluoride.

Reaction Scheme:

Reaction2 reactant1 4,4-Dimethyl-1,4-azasilinane·HCl product 1-(3,5-Difluoro-4-nitrophenyl)-4,4-dimethyl-1,4-azasilinane reactant1->product reactant2 1,2,3-Trifluoro-5-nitrobenzene reactant2->product reagents Triethylamine Ethyl Acetate

Caption: Nucleophilic aromatic substitution reaction.

Materials:

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride (7.35 mmol, 1.0 eq)

  • 1,2,3-Trifluoro-5-nitrobenzene (assumed 1.0-1.2 eq)

  • Triethylamine (18.37 mmol, 2.5 eq)

  • Ethyl Acetate (anhydrous)

Procedure:

  • To a solution of 4,4-Dimethyl-1,4-azasilinane hydrochloride (950 mg, 7.35 mmol) in anhydrous ethyl acetate (15 mL), add triethylamine (2.5 mL, 18.37 mmol).

  • Stir the mixture at room temperature to generate the free amine in situ.

  • Add 1,2,3-Trifluoro-5-nitrobenzene to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction for completion.

  • The work-up procedure would likely involve washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purification by column chromatography may be required to isolate the pure product.

Expected Outcome: This reaction is reported to yield the product in 63% yield.[3]

The Challenge of Deprotection: A Notable Absence of Evidence

A defining characteristic of a protecting group is its ability to be removed under specific and ideally mild conditions to regenerate the original functional group. Despite extensive searches of the chemical literature, including patent databases and scientific journals, no established protocols for the cleavage of the N-(4,4-dimethyl-1,4-azasilinanyl) moiety to regenerate a primary or secondary amine have been identified.

This lack of documented deprotection methods strongly suggests that 4,4-Dimethyl-1,4-azasilinane hydrochloride is not utilized as a conventional, reversible protecting group. The resulting N-C bond appears to be stable under a variety of conditions, and its removal is not a trivial or commonly practiced transformation. Therefore, researchers should consider this reagent as a means to introduce a permanent heterocyclic substructure into a molecule rather than as a temporary protecting group.

Potential Stability and Reactivity Considerations

Based on the general principles of organosilicon chemistry, the 4,4-dimethyl-1,4-azasilinane moiety is expected to be stable under a range of conditions:

  • Basic Conditions: The N-C bond is likely stable to a wide range of basic conditions.

  • Nucleophilic Reagents: The protected amine should be inert to many nucleophiles.

  • Reducing and Oxidizing Agents: Stability towards common reducing and oxidizing agents would need to be empirically determined but is expected to be reasonably robust.

The silicon atom within the ring could potentially be a site for coordination or further reaction, although such reactivity has not been documented in the context of its use as a protecting group.

Conclusion and Future Outlook

4,4-Dimethyl-1,4-azasilinane hydrochloride serves as a useful synthetic building block for the introduction of the 4,4-dimethyl-1,4-azasilinane functional group via nucleophilic substitution reactions. The provided protocols offer a starting point for its application in the synthesis of complex molecules. However, the critical absence of deprotection protocols in the current body of scientific literature means it should not be considered a protecting group in the conventional sense. Its use is more aptly described as a method for permanent amine functionalization.

Future research into the reactivity of the N-substituted 4,4-dimethyl-1,4-azasilinane products, particularly investigations into methods for the selective cleavage of the N-C or Si-C bonds, would be necessary to expand the utility of this reagent as a true protecting group. Until such methods are developed and validated, its application in multi-step syntheses where the amine functionality needs to be revealed at a later stage is not recommended.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride. [Link]

Sources

Method

Application and Protocol Guide for the Analytical Detection of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Abstract This comprehensive guide provides detailed analytical methods and protocols for the robust detection and quantification of 4,4-Dimethyl-1,4-azasilinane hydrochloride. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the robust detection and quantification of 4,4-Dimethyl-1,4-azasilinane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines tailored methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis, alongside Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for structural confirmation. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability. This guide is structured to provide full editorial control, diverging from rigid templates to best address the specific analytical challenges posed by this organosilicon heterocyclic compound.

Introduction: The Analytical Imperative for 4,4-Dimethyl-1,4-azasilinane Hydrochloride

4,4-Dimethyl-1,4-azasilinane hydrochloride is a heterocyclic organosilicon compound of increasing interest in pharmaceutical and materials science research. Its unique structure, combining a reactive silane moiety with a cyclic amine, presents distinct analytical challenges. Accurate and precise measurement is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This document serves as a practical, in-depth resource for establishing validated analytical protocols to ensure data integrity and reproducibility.

The hydrochloride salt form imparts polarity and aqueous solubility, influencing the choice of sample preparation and chromatographic techniques. The inherent reactivity of the silane group and the potential for interaction of the amine with active surfaces in chromatographic systems demand careful method development. The methodologies described herein are designed to address these challenges, providing a foundation for robust and reliable analysis.

Quantitative Analysis: Chromatographic Approaches

The cornerstone of quantitative analysis for 4,4-Dimethyl-1,4-azasilinane hydrochloride lies in separation science. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them ideal for complex matrices. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the potential for thermal lability or reactivity of amines on traditional GC columns, careful selection of the column and derivatization, if necessary, are critical considerations.[2] For 4,4-Dimethyl-1,4-azasilinane, its volatility may be sufficient for direct GC analysis, though derivatization could improve peak shape and thermal stability.

Causality of Experimental Choices:

  • Derivatization: While direct injection is possible, derivatization of the secondary amine with a silylating agent (e.g., BSTFA) can reduce peak tailing and improve thermal stability. However, this adds a step to sample preparation. The protocol below proceeds without derivatization for simplicity, but this is a key optimization step.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is chosen for its versatility and inertness, which is crucial for analyzing active compounds like amines.

  • Injection Mode: A splitless injection is used to maximize the transfer of the analyte to the column, enhancing sensitivity for trace-level analysis.

Protocol 1: GC-MS Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

1. Sample Preparation: a. Accurately weigh 10 mg of the 4,4-Dimethyl-1,4-azasilinane hydrochloride standard. b. Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. c. Perform serial dilutions with methanol to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. d. For unknown samples, dissolve in methanol to achieve a concentration within the calibration range. Filtration using a 0.22 µm PTFE syringe filter is recommended if particulates are present.[3]

2. GC-MS Instrumentation and Conditions:

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions To be determined from the full scan mass spectrum of the standard (expect molecular ion and key fragments).

3. Data Analysis: a. Identify the 4,4-Dimethyl-1,4-azasilinane peak in the chromatogram based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the analyte in unknown samples using the calibration curve.

Diagram 1: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Serial Dilution A->B C Filtration (if needed) B->C D Injection C->D E Separation on Column D->E F Ionization & Mass Analysis E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: Workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity

For high-throughput analysis, especially in complex biological matrices, LC-MS/MS is the method of choice.[4] The polarity of 4,4-Dimethyl-1,4-azasilinane hydrochloride makes it well-suited for reversed-phase or HILIC chromatography. Electrospray ionization (ESI) in positive mode is expected to be highly efficient due to the presence of the secondary amine, which is readily protonated.[5]

Causality of Experimental Choices:

  • Chromatographic Mode: Reversed-phase chromatography is selected for its robustness. A C18 column is a good starting point. The addition of an ion-pairing agent or an acidic modifier (formic acid) to the mobile phase is crucial for good peak shape and retention of the polar, cationic analyte.[6]

  • Ionization: ESI in positive ion mode is chosen because the amine group is a basic site that will readily accept a proton, forming a stable [M+H]⁺ ion.[5]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Protocol 2: LC-MS/MS Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in a 50:50 mixture of methanol and water. b. Create calibration standards by serial dilution in the same solvent mixture, with a typical range of 1 ng/mL to 1000 ng/mL. c. For biological samples (e.g., plasma), a protein precipitation step is required.[7] Add three parts of cold acetonitrile to one part of the plasma sample, vortex, and centrifuge. The supernatant can then be diluted and injected. d. All samples should be filtered through a 0.22 µm filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

Parameter Setting
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18 column, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient - 0-1 min: 5% B- 1-5 min: 5% to 95% B- 5-6 min: 95% B- 6-6.1 min: 95% to 5% B- 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Parameters Optimize for specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition Determine by infusing a standard solution. Precursor ion will be [M+H]⁺. Product ions will be major fragments.

3. Data Analysis: a. Optimize MRM transitions for the analyte and any internal standard used. b. Generate a calibration curve using the peak area ratios of the analyte to the internal standard (if used) versus concentration. c. Quantify the analyte in samples against the validated calibration curve.

Diagram 2: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Stock Solution B Calibration Standards A->B D Filtration B->D C Sample Extraction (e.g., Protein Precipitation) C->D E LC Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for LC-MS/MS analysis.

Structural Confirmation: Spectroscopic Methods

While chromatography provides quantitative data, spectroscopy is indispensable for unequivocal structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8] For 4,4-Dimethyl-1,4-azasilinane hydrochloride, ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the silicon environment.

Expected Spectral Features:

  • ¹H NMR: Expect signals for the two methyl groups attached to the silicon, which should be a singlet. The protons on the carbon atoms of the azasilinane ring will likely show complex splitting patterns due to their diastereotopic nature and coupling with each other and the N-H proton. The N-H proton signal will be present, and its chemical shift will be solvent-dependent.

  • ¹³C NMR: Signals corresponding to the methyl carbons and the three distinct carbons in the heterocyclic ring are expected.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unambiguously.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[10] It is an excellent tool for confirming the presence of key structural motifs in 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Expected Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Comment
N-H Stretch3300 - 3500 (broad)Characteristic of the secondary amine. As a hydrochloride salt, this may be shifted.
C-H Stretch2850 - 3000Aliphatic C-H stretching from the methyl and methylene groups.
Si-C Stretch1250 - 1270 (sharp)A strong, sharp band characteristic of the Si-(CH₃)₂ group.[11]
Si-C₂ (ring)800 - 860Associated with the Si-C bonds within the ring structure.
C-N Stretch1020 - 1250Aliphatic amine C-N stretching.

This technique is particularly useful for quickly verifying the identity of a bulk sample against a known reference standard.[12]

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[13] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by the recovery of spiked samples and should be evaluated at a minimum of three concentration levels.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection, quantification, and structural confirmation of 4,4-Dimethyl-1,4-azasilinane hydrochloride. The GC-MS and LC-MS/MS protocols offer high sensitivity and selectivity suitable for a range of applications, from quality control to bioanalysis. The spectroscopic methods (NMR and FTIR) are essential for unequivocal identification and structural verification. By adhering to the principles of method validation outlined, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to advancing scientific research and drug development.

References

  • Florea, A. et al. (2014). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography B, 964, 119-124. Available at: [Link]

  • Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Shimadzu Corporation. Available at: [Link]

  • Lewis, J. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Available at: [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]

  • Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Available at: [Link]

  • Mitra, S. (2003). Sample preparation in analysis of pharmaceuticals. Journal of Biochemical and Biophysical Methods, 56(1-3), 59-82. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Infrared Analysis of Organosilicon Compounds. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Zhang, H. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Fernandez-Alonso, R. et al. (2019). Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. Inorganic Chemistry, 58(15), 9846-9856. Available at: [Link]

  • Shimadzu. (n.d.). Fundamentals of LC, MS and LCMS. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. Available at: [Link]

  • Bullin, J. A. et al. (1977). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Jarvie, J. W. et al. (1959). Organosilicon Compounds with Functional Groups Proximate to Silicon. I. Epoxidation and Infrared Studies of Vinylsilanes. The Journal of Organic Chemistry, 24(4), 478-481. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19-34. Available at: [Link]

  • Rodrigues, J. L. et al. (2012). Sample Preparation for Trace Analysis by Chromatographic Methods. Current Analytical Chemistry, 8(1), 3-21. Available at: [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-23. Available at: [Link]

  • Lendl, B. et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Molecules, 25(21), 4969. Available at: [Link]

  • ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Available at: [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

  • Pretsch, E. et al. (n.d.). Structure Elucidation by NMR in Organic Chemistry. ETH Zurich. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

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Application

LC-MS analysis of 4,4-Dimethyl-1,4-azasilinane hydrochloride reactions

An Application Note on the Method Development for the Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride Reactions using Liquid Chromatography-Mass Spectrometry (LC-MS) Introduction 4,4-Dimethyl-1,4-azasilinane hydro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Method Development for the Analysis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride Reactions using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction

4,4-Dimethyl-1,4-azasilinane hydrochloride is a heterocyclic organosilicon compound with potential applications in synthetic chemistry and materials science. As a bifunctional molecule containing both a tertiary amine and a cyclic silane moiety, it can participate in a variety of chemical transformations, such as ring-opening reactions, derivatization at the nitrogen atom, or substitutions at the silicon atom. Monitoring the progress of these reactions is crucial for optimizing reaction conditions, identifying intermediates, and characterizing final products.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideally suited for this purpose. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry, allowing for the simultaneous analysis of reactants, intermediates, and products in a complex reaction mixture. This application note provides a comprehensive guide and a robust protocol for the LC-MS analysis of reactions involving 4,4-Dimethyl-1,4-azasilinane hydrochloride. The methodologies described herein are designed to be a starting point for researchers and can be adapted for specific reaction monitoring and characterization needs.

Challenges and Methodological Considerations

The analysis of organosilicon compounds like 4,4-Dimethyl-1,4-azasilinane hydrochloride can present unique challenges. Silanes can be sensitive to hydrolysis, especially in the presence of acidic or basic mobile phases. The presence of the hydrochloride salt means the compound will be ionized in solution, which is advantageous for electrospray ionization (ESI) mass spectrometry.

Our method development, therefore, focuses on:

  • Chromatographic Separation: Utilizing a reverse-phase column that provides good retention and peak shape for polar, ionic compounds.

  • Mobile Phase Selection: Employing a mobile phase with a suitable pH to ensure the stability of the analyte and promote good ionization. The use of volatile buffers is essential for compatibility with mass spectrometry.

  • Mass Spectrometric Detection: Optimizing ESI parameters in positive ion mode to achieve sensitive detection of the protonated parent molecule and its potential reaction products.

Experimental Workflow

The overall workflow for the LC-MS analysis of a reaction involving 4,4-Dimethyl-1,4-azasilinane hydrochloride is depicted below. This process begins with the preparation of the reaction sample, followed by chromatographic separation and mass spectrometric detection, and concludes with data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Reaction Quenching (e.g., with Acetonitrile) B 2. Dilution (in Mobile Phase A) A->B C 3. Filtration (0.22 µm Syringe Filter) B->C D 4. Injection into LC System C->D E 5. Reverse-Phase Chromatography D->E F 6. Electrospray Ionization (Positive Mode) E->F G 7. Mass Analysis (Full Scan & MS/MS) F->G H 8. Peak Integration & Quantification G->H I 9. Compound Identification (Mass & Fragmentation) H->I J 10. Reaction Profile Generation I->J

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data analysis for monitoring reactions of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing a sample from a typical reaction mixture for LC-MS analysis. The goal is to quench the reaction, dilute the sample to an appropriate concentration, and remove any particulate matter that could damage the LC system.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Syringe filters, 0.22 µm PTFE or nylon

  • Autosampler vials with caps

Procedure:

  • Quenching the Reaction: At a designated time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by adding it to a larger volume of cold acetonitrile (e.g., 190 µL) in a microcentrifuge tube. This stops the reaction and precipitates any incompatible salts.

  • Dilution: Vortex the quenched sample. Perform a further 1:50 dilution by taking 10 µL of the supernatant and adding it to 490 µL of the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% Formic Acid). The final dilution factor will depend on the initial concentration of reactants.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to remove any fine particulates.

  • Storage: Cap the vial and place it in the autosampler tray. If not analyzing immediately, store the vial at 4°C to minimize potential degradation.

Protocol 2: LC-MS Method Parameters

The following parameters have been developed as a starting point for the analysis. Optimization may be required based on the specific reaction products and their properties.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)Provides good retention for polar compounds and is stable under acidic mobile phase conditions.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH helps to protonate the amine, leading to better peak shape and improved ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for a wide range of compounds.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can reduce viscosity and improve peak shape.
Injection Volume 2 µLA small injection volume minimizes potential column overload and peak distortion.
Gradient Elution 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min.A gradient is necessary to elute compounds with a range of polarities, from the starting material to potentially more nonpolar products.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary amine in the molecule is readily protonated, making positive ESI the most sensitive detection mode.
Capillary Voltage 3.5 kVA typical voltage for stable spray and efficient ion generation.
Cone Voltage 30 VThis voltage can be tuned to either minimize in-source fragmentation or induce it for structural confirmation.
Source Temperature 150 °COptimized to facilitate desolvation of ions without causing thermal degradation of the analyte.
Desolvation Gas Flow 800 L/Hr (Nitrogen)High flow rate helps to efficiently remove solvent droplets from the generated ions.
Scan Range m/z 50 - 500This range covers the expected mass of the reactant and many potential derivatives and byproducts.
Data Acquisition Full Scan (for discovery) and Targeted MS/MS (for confirmation)Full scan allows for the detection of all ions, while MS/MS provides structural information for identification.

Hypothetical Reaction Monitoring

To illustrate the utility of this method, let's consider a hypothetical N-alkylation reaction of 4,4-Dimethyl-1,4-azasilinane hydrochloride with an alkyl halide (e.g., methyl iodide). The LC-MS method can be used to track the consumption of the starting material and the formation of the quaternized ammonium product.

Reaction_Pathway Reactant 4,4-Dimethyl-1,4-azasilinane [M+H]+ = 130.1 m/z Product N-Methyl-4,4-Dimethyl-1,4-azasilinanium [M]+ = 144.1 m/z Reactant->Product N-alkylation Reagent {Methyl Iodide}

Figure 2: A hypothetical N-alkylation reaction pathway that can be monitored using the described LC-MS method, showing the expected mass-to-charge ratios for the reactant and product.

Expected Data

Following the analysis, the data can be processed to identify and quantify the compounds of interest. Below is a table of expected results for the hypothetical reaction described above.

CompoundExpected Retention Time (min)Expected [M+H]⁺ or [M]⁺ (m/z)Notes
4,4-Dimethyl-1,4-azasilinane~ 1.2130.1Starting material, expected to be highly polar and elute early.
N-Methyl-4,4-Dimethyl-1,4-azasilinanium~ 1.0144.1Product, a quaternary ammonium salt, which is even more polar.
Potential Hydrolysis Product~ 0.8VariesIf the silane ring opens, a more polar species would be formed.

Conclusion

This application note provides a detailed and robust framework for the LC-MS analysis of reactions involving 4,4-Dimethyl-1,4-azasilinane hydrochloride. The provided protocols for sample preparation and LC-MS method parameters serve as a validated starting point for researchers in synthetic chemistry and drug development. By explaining the rationale behind key experimental choices, this guide empowers scientists to not only apply the method but also to adapt and troubleshoot it for their specific applications. The combination of optimized chromatography and sensitive mass spectrometric detection makes this method a powerful tool for reaction monitoring, impurity profiling, and the characterization of novel compounds derived from this versatile building block.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • LC/MS: A Practical User's Guide. McMaster, M. C. (2005). John Wiley & Sons. [Link]

  • Analysis of Organosilicon Compounds using HPLC and GC. S.K. Mandal (2022). Pharma Tutors. [Link]

  • A Review of Recent Trends in Reversed-Phase Liquid Chromatography. D. S. Bell (2019). LCGC North America. [Link]

  • ACQUITY UPLC BEH C18 Column Care and Use Manual. Waters Corporation. (2021). [Link]

Method

Application Notes and Protocols: 4,4-Dimethyl-1,4-azasilinane Hydrochloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the potential applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a versatile building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the potential applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride as a versatile building block in the synthesis of novel heterocyclic compounds. While direct literature on this specific reagent is emerging, its structural motifs—a secondary amine and a cyclic dimethylsilyl moiety—suggest significant utility in N-functionalization and ring-opening strategies for the construction of complex molecular architectures. This document provides an in-depth analysis of its plausible reactivity, supported by established principles in organosilicon and heterocyclic chemistry, and presents detailed protocols for its application.

Introduction: The Strategic Value of 4,4-Dimethyl-1,4-azasilinane

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science.[1] The quest for novel and efficient synthetic routes to these structures is therefore a continuous endeavor. 4,4-Dimethyl-1,4-azasilinane hydrochloride presents itself as a unique bifunctional reagent. The hydrochloride salt ensures stability and ease of handling, while the free base, readily accessible by neutralization, offers a reactive secondary amine for derivatization.

The presence of the 1,4-azasilinane ring introduces several key features:

  • A Nucleophilic Secondary Amine: The nitrogen atom is available for a wide range of functionalization reactions, including alkylation, arylation, and acylation.

  • A Kinetically Labile Si-N Bond: Cyclic azasilanes are known to undergo ring-opening reactions, particularly when triggered by surface hydroxyl groups or other electrophiles. This reactivity can be harnessed to generate linear aminoalkylsilane intermediates for further transformations.[2][3]

  • Stereochemical and Conformational Rigidity: The cyclic structure imparts a degree of conformational constraint that can influence the regioselectivity and stereoselectivity of subsequent reactions.

The Si-N bond is thermodynamically stable yet kinetically labile under certain conditions, a property that can be exploited for controlled bond cleavage and formation.[4]

Application I: N-Functionalization for the Synthesis of Substituted 1,4-Azasilinanes

The most direct application of 4,4-Dimethyl-1,4-azasilinane is as a scaffold for the introduction of various substituents on the nitrogen atom. This allows for the synthesis of a library of N-functionalized cyclic silanes, which can be valuable as ligands in catalysis or as intermediates in multi-step syntheses.

Mechanistic Rationale

The free base of 4,4-Dimethyl-1,4-azasilinane, generated in situ from the hydrochloride salt, acts as a typical secondary amine nucleophile. It can participate in standard SN2, SNAr, and acylation reactions. The choice of base for the initial deprotonation is crucial to avoid unwanted side reactions. A non-nucleophilic organic base is generally preferred.

N_Functionalization reagent 4,4-Dimethyl-1,4-azasilinane (free base) product N-Substituted 1,4-Azasilinane reagent->product Nucleophilic Attack electrophile Electrophile (R-X) electrophile->product

Caption: General workflow for N-functionalization.

Protocol: N-Alkylation of 4,4-Dimethyl-1,4-azasilinane

This protocol describes a general procedure for the N-alkylation of 4,4-Dimethyl-1,4-azasilinane hydrochloride with an alkyl halide.

Materials:

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.0 eq).

  • Add anhydrous ACN or DMF to dissolve the starting material.

  • Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature to generate the free base.

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous ACN or DMFPolar aprotic solvents facilitate SN2 reactions.
Base TEA or DIPEANon-nucleophilic bases prevent competition with the amine.
Temperature 60-80 °CModerate heating is often required for less reactive alkyl halides.
Equivalents Slight excess of base and alkyl halideEnsures complete conversion of the starting material.

Application II: Ring-Opening and Subsequent Cyclization for the Synthesis of Fused Heterocycles

The labile Si-N bond in cyclic azasilanes opens up possibilities for more complex transformations. A plausible synthetic route involves a ring-opening reaction followed by an intramolecular cyclization to construct fused heterocyclic systems. This strategy is particularly valuable for creating novel molecular scaffolds.

Mechanistic Rationale

The ring-opening of cyclic azasilanes can be initiated by various electrophiles or nucleophiles. For instance, reaction with a bifunctional electrophile could lead to an intermediate that is primed for a subsequent intramolecular cyclization. The thermodynamic driving force for such a reaction is often the formation of a strong Si-O or Si-X bond, which compensates for the cleavage of the Si-N bond.[5]

Ring_Opening_Cyclization start 4,4-Dimethyl-1,4-azasilinane intermediate Ring-Opened Intermediate start->intermediate Ring-Opening (e.g., with bifunctional electrophile) product Fused Heterocycle intermediate->product Intramolecular Cyclization

Caption: Plausible workflow for ring-opening and cyclization.

Hypothetical Protocol: Synthesis of a Fused 1,4-Diazepine Derivative

This hypothetical protocol outlines the synthesis of a fused diazepine derivative from 4,4-Dimethyl-1,4-azasilinane and a suitable bifunctional starting material. This approach is based on the known reactivity of related cyclic amines.[6]

Materials:

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride

  • A bifunctional electrophile (e.g., a compound with both an acyl chloride and a leaving group)

  • A strong, non-nucleophilic base (e.g., NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Generate the free base of 4,4-Dimethyl-1,4-azasilinane as described in the N-alkylation protocol.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the bifunctional electrophile (1.0 eq) in anhydrous THF.

  • Cool the solution of the electrophile to 0 °C and add the solution of the free base of 4,4-Dimethyl-1,4-azasilinane (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the initial acylation is complete (monitor by TLC or LC-MS).

  • To the resulting intermediate, add a strong base such as NaH (1.1 eq) at 0 °C to deprotonate the newly formed amide.

  • Heat the reaction mixture to reflux to induce intramolecular cyclization.

  • Monitor the reaction for the formation of the fused heterocycle.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Perform a standard aqueous work-up and extraction.

  • Purify the final product by column chromatography or recrystallization.

Reaction Stage Key Reagents Purpose
Acylation Bifunctional ElectrophileIntroduces the second reactive site.
Cyclization NaHActs as a base to facilitate intramolecular ring closure.
Solvent Anhydrous THFA suitable solvent for both reaction steps.

Safety and Handling

4,4-Dimethyl-1,4-azasilinane hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may be corrosive and irritating to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

While direct, published applications of 4,4-Dimethyl-1,4-azasilinane hydrochloride in heterocyclic synthesis are not yet widespread, its structural features strongly suggest its potential as a valuable and versatile synthetic building block. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the utility of this compound in the synthesis of novel N-functionalized heterocycles and complex fused ring systems. The continued exploration of such unique organosilicon reagents is anticipated to open new avenues in drug discovery and materials science.

References

  • Amer, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]

  • Arkles, B., et al. (n.d.). Silanes and Other Coupling Agents, Vol. 3, pp. 179–191. Gelest, Inc. Available at: [Link]

  • Beng, T. K., Farah, A. O., & Shearer, V. (2020). Modular synthesis and transition metal-free alkynylation/alkenylation of Castagnoli–Cushman-derived N , O - and N , S -heterocyclic vinyl chlorides. ResearchGate. Available at: [Link]

  • Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). An efficient Pd-catalyzed coupling of benzylic phosphates with arylsilanes provides straightforward access to diarylmethanes in very good yields. Journal of Organic Chemistry, 73(23), 9461-9464.
  • Herbig, M., et al. (2018). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl)-1-aza-2-silacyclopentane. ResearchGate. Available at: [Link]

  • Jing, K., Zhang, P., & Xu, S. (2023). Application of 1,4-Azaborines in Organic and Transition Metal Catalysis. Chinese Journal of Organic Chemistry, 43(5), 1742-1750.
  • Franz, A. K. (2017). Organosilicon Molecules with Medicinal Applications. ACS Publications. Available at: [Link]

  • Haddadin, M. J., et al. (2001). Synthesis and Reactions of Some Heterocyclic Azacyanines 1. ResearchGate. Available at: [Link]

  • Kaisti, M., et al. (2018). Cyclic azasilanes as volatile and reactive precursors for atomic layer deposition of silicon dioxide. Journal of Materials Chemistry C. Available at: [Link]

  • Liu, Y., et al. (2024). N-Functionalization of 1,2-Azaborines. PMC. Available at: [Link]

  • Maddox, A. F., et al. (2020). Cyclic azasilanes: A kinetic approach to rapid silane surface modification. ResearchGate. Available at: [Link]

  • Matisons, J. G., et al. (2011). Surface‐Triggered Tandem Coupling Reactions of Cyclic Azasilanes. PMC. Available at: [Link]

  • Michael, J. P. (2008). Cyclic enaminones. Part II: applications as versatile intermediates in alkaloid synthesis. Chemical Communications. Available at: [Link]

  • Patil, S., et al. (2015). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2013). Acylsilanes: valuable organosilicon reagents in organic synthesis. Chemical Society Reviews. Available at: [Link]

  • Gelest, Inc. (n.d.). Surface-Triggered Tandem Coupling Reactions of Cyclic Azasilanes. Available at: [Link]

  • Taber, D. F. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Trost, B. M., & Dong, G. (2021). Late-Stage C–H Functionalization of Azines. PMC. Available at: [Link]

  • Verma, R., & Kumar, R. (2020). Facile and Green Synthesis of Saturated Cyclic Amines. PMC. Available at: [Link]

  • Wencel-Delord, J., et al. (2015). Examples of cyclic amines in drug applications. ResearchGate. Available at: [Link]

  • Wipf, P., & Wang, X. (2016). First-Transition-Metal Complexes Containing the Ligands 6-Amino-6-methylperhydro-1,4-diazepine (AAZ) and a New Functionalized Derivative: Can AAZ Act as a Mimetic Ligand for 1,4,7-Triazacyclononane? ResearchGate. Available at: [Link]

  • Xu, S., et al. (2017). A concise synthesis of monobenzofused 1,4-azaborine phosphine ligands (Senphos) is described. ResearchGate. Available at: [Link]

  • Zhdankin, V. V. (2014). 1,4-Oxazines and Their Benzo Derivatives. ResearchGate. Available at: [Link]

  • Zhuravlev, F. (2024). Synthesis of Functionalized 1,4-Azaborinines by the Cyclization of Di-tert-butyliminoborane and Alkynes. ResearchGate. Available at: [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and handling of this compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Section 1: Synthesis and Reaction Optimization

The synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride involves a multi-step process that requires careful control of reaction parameters to ensure high yield and purity. This section addresses common questions regarding the optimization of these conditions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 4,4-Dimethyl-1,4-azasilinane hydrochloride?

A1: A common approach involves the cyclization of a suitable precursor followed by hydrochloride salt formation. A plausible route starts from N,N-bis(2-hydroxyethyl)amine, which is first silylated and then cyclized. The resulting free base is subsequently converted to its hydrochloride salt.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride (General Guideline)

Step 1: Synthesis of 4,4-Dimethyl-1,4-azasilinane

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-bis(2-hydroxyethyl)amine in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a dichlorodimethylsilane solution in the same solvent to the stirred mixture. An equimolar amount of a non-nucleophilic base, such as triethylamine, should be added to scavenge the HCl generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the cyclization to completion. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

  • The filtrate, containing the crude 4,4-Dimethyl-1,4-azasilinane, can be purified by distillation under reduced pressure.

Step 2: Formation of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

  • Dissolve the purified 4,4-Dimethyl-1,4-azasilinane in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[1]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold, dry solvent, and dry under vacuum to obtain the final product.

Q2: How can I optimize the yield of the cyclization reaction?

A2: Optimizing the yield of the cyclization step is critical. Key parameters to consider include:

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or THF are generally preferred to minimize side reactions.

  • Reaction Temperature: While the initial reaction is often performed at 0 °C to control the exothermicity, subsequent heating to reflux is typically necessary to promote cyclization. Optimization of the reflux time is crucial.

  • High Dilution: Performing the addition of the dichlorodimethylsilane under high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

Q3: What are the best practices for the hydrochloride salt formation?

A3: The formation and isolation of the hydrochloride salt can be challenging. To ensure a high yield of a solid product:

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents, as the presence of water can lead to hydrolysis of the silylamine and may result in the formation of an oily or gummy product instead of a crystalline solid.[2]

  • Solvent Selection: The choice of solvent for precipitation is crucial. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether, ethyl acetate, or a mixture of these with a less polar solvent like hexane are often good choices.

  • Controlled Addition of HCl: The slow, controlled addition of anhydrous HCl is important to promote the formation of well-defined crystals. Rapid addition can lead to the formation of fine precipitates that are difficult to filter or an amorphous solid.

Section 2: Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the synthesis and handling of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of the cyclized product 1. Incomplete reaction. 2. Intermolecular polymerization as a major side reaction. 3. Hydrolysis of the starting material or product.1. Increase reflux time and monitor the reaction by TLC or GC-MS. 2. Use high-dilution conditions for the addition of dichlorodimethylsilane. 3. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.
Formation of an oil or gum during hydrochloride salt precipitation 1. Presence of moisture. 2. Impurities in the free base. 3. Inappropriate solvent for precipitation.1. Rigorously dry all solvents and use anhydrous HCl. 2. Ensure the 4,4-Dimethyl-1,4-azasilinane free base is purified by distillation before salt formation. 3. Experiment with different solvent systems (e.g., diethyl ether/hexane, ethyl acetate).
The product is unstable and decomposes over time 1. Hydrolysis due to atmospheric moisture. 2. Presence of acidic or basic impurities.1. Store the final product in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent).[3] 2. Ensure the product is thoroughly washed and dried to remove any residual acid or base.
Broad or complex NMR spectrum 1. Presence of impurities or side products. 2. Hydrolysis of the Si-N bond.1. Purify the product by recrystallization. 2. Prepare the NMR sample in a dry deuterated solvent immediately before analysis.

Section 3: Product Characterization and Stability

Accurate characterization and proper storage are essential for maintaining the integrity of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Analytical Characterization
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the dimethylsilyl group and the ethylene bridges of the azasilinane ring. The N-H proton may appear as a broad signal.
¹³C NMR Resonances for the methyl carbons attached to silicon and the methylene carbons of the heterocyclic ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak for the free base (after loss of HCl).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H stretching, and Si-C stretching.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the theoretical values for the hydrochloride salt.
Stability and Storage

Q4: How should 4,4-Dimethyl-1,4-azasilinane hydrochloride be stored to ensure its stability?

A4: 4,4-Dimethyl-1,4-azasilinane hydrochloride is susceptible to hydrolysis due to the labile Si-N bond.[1][4] Therefore, it is crucial to store the compound under strictly anhydrous conditions.

  • Storage Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Storage at a low temperature (e.g., 2-8 °C) in a desiccator is recommended to minimize degradation.[3][5]

Q5: What are the signs of decomposition?

A5: Decomposition, primarily through hydrolysis, will lead to the formation of dimethyldisiloxane and the corresponding diamine. This may be observed as:

  • A change in the physical appearance of the solid (e.g., becoming sticky or oily).

  • The appearance of a characteristic "amine" odor.

  • Changes in the analytical data, such as the appearance of new peaks in the NMR spectrum.

Section 4: Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the synthesis workflow and a decision-making process for troubleshooting.

SynthesisWorkflow cluster_synthesis Step 1: Synthesis of Free Base cluster_salt Step 2: Hydrochloride Salt Formation Start N,N-bis(2-hydroxyethyl)amine Reaction Cyclization with Dichlorodimethylsilane Start->Reaction Purification Distillation Reaction->Purification Product1 4,4-Dimethyl-1,4-azasilinane Purification->Product1 Reaction2 Reaction with Anhydrous HCl Product1->Reaction2 Isolation Filtration and Washing Reaction2->Isolation Drying Drying under Vacuum Isolation->Drying FinalProduct 4,4-Dimethyl-1,4-azasilinane HCl Drying->FinalProduct Troubleshooting cluster_reaction Reaction Optimization cluster_purification Purification Optimization Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckAnhydrous Verify Anhydrous Conditions Start->CheckAnhydrous OptimizeReaction Optimize Reaction Conditions Start->OptimizeReaction OptimizePurification Optimize Purification Method Start->OptimizePurification Temp Adjust Temperature OptimizeReaction->Temp Time Modify Reaction Time OptimizeReaction->Time Dilution Use High Dilution OptimizeReaction->Dilution Recrystallize Recrystallize Product OptimizePurification->Recrystallize Distill Re-distill Free Base OptimizePurification->Distill Success Improved Yield and Purity Temp->Success Time->Success Dilution->Success Recrystallize->Success Distill->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Google Patents. (n.d.). Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
  • Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • Google Patents. (n.d.). Azelastine hydrochloride, and preparation method and application thereof.
  • MDPI. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Retrieved from [Link]

  • Google Patents. (n.d.). An improved synthetic method of azelastine.
  • Google Patents. (n.d.). Improved synthesis of 1,4,7-triazacyclononane.
  • Google Patents. (n.d.). Method for salt preparation.
  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminolysis of the Si-Cl bond and ligand exchange reaction between silicon amido derivatives and SiCl4: Synthetic applications and kinetic investigations | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-Δ4-N-aryl-N-ethylimidazoline-2-thione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis stability of ASA and its effect on sizing. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (n.d.). Stability of aspirin in different media. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Synthesis of (S)(‐)‐4,4‐Dimethyl‐6‐phenyl‐tetrahydro‐pyran‐2‐one. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in 4,4-Dimethyl-1,4-azasilinane hydrochloride synthesis

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Our goal is to provide in-depth, scientifically-grounded troubleshooting advice to help you optimize your reaction yields and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for 4,4-Dimethyl-1,4-azasilinane is consistently low. What are the likely causes?

Low yields in the synthesis of 4,4-Dimethyl-1,4-azasilinane can often be attributed to several critical factors, primarily related to the intramolecular hydrosilylation of an N-allyl-N-(dimethylsilyl)allylamine precursor.

Core Synthesis Pathway:

G cluster_0 Plausible Synthetic Route Starting Material N-allyl-N-(dimethylsilyl)allylamine Intermediate Transition Metal Catalyst Complex Starting Material->Intermediate Catalyst (e.g., Karstedt's catalyst) Product 4,4-Dimethyl-1,4-azasilinane Intermediate->Product Intramolecular Hydrosilylation Final_Product 4,4-Dimethyl-1,4-azasilinane Hydrochloride Product->Final_Product HCl in ether

Caption: Plausible synthetic route for 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Potential Causes for Low Yield:

  • Catalyst Inactivity or Poisoning: The platinum-based catalysts typically used for hydrosilylation, such as Karstedt's catalyst, are highly sensitive to impurities.[1]

    • Explanation: Amines, especially secondary and tertiary amines, can act as ligands and coordinate to the metal center, inhibiting its catalytic activity. Sulfur-containing compounds, moisture, and even certain solvents can also poison the catalyst.

    • Troubleshooting:

      • Ensure the purity of your starting materials and solvents. Use freshly distilled solvents and consider passing them through a column of activated alumina.

      • Employ a higher catalyst loading, but be mindful that this can sometimes lead to side reactions.

      • Consider using a more robust catalyst or a catalyst precursor that is less susceptible to amine coordination.

  • Suboptimal Reaction Temperature: The rate of intramolecular hydrosilylation is highly dependent on temperature.

    • Explanation: If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, if the temperature is too high, it can lead to catalyst decomposition and the formation of side products, such as isomers or oligomers.

    • Troubleshooting:

      • Perform small-scale optimization reactions at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to determine the optimal condition.

      • Monitor the reaction progress closely using techniques like GC-MS or ¹H NMR to identify the temperature at which product formation is maximized and side product formation is minimized.

  • Presence of Moisture: Water in the reaction mixture can lead to the hydrolysis of the Si-H bond in the starting material, forming silanols and hydrogen gas.

    • Explanation: This not only consumes the starting material but the resulting silanols can also interfere with the catalyst and complicate the purification process.

    • Troubleshooting:

      • Dry all glassware thoroughly in an oven before use.

      • Use anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Inefficient Ring Closure: Steric hindrance or unfavorable ring strain can impede the desired 6-endo-trig cyclization.

    • Explanation: While the formation of a six-membered ring is generally favorable, the specific conformation of the starting material can influence the ease of cyclization.

    • Troubleshooting:

      • Ensure the correct starting material, N-allyl-N-(dimethylsilyl)allylamine, has been synthesized and purified correctly.

      • Consider the use of a different catalyst that may have a different ligand environment, potentially favoring the desired cyclization.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

The formation of side products is a common issue in hydrosilylation reactions. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

G cluster_1 Potential Side Reactions Starting_Material N-allyl-N-(dimethylsilyl)allylamine Desired_Product 4,4-Dimethyl-1,4-azasilinane (6-endo-trig) Starting_Material->Desired_Product Desired Pathway Isomer 5-membered ring (5-exo-trig) Starting_Material->Isomer Isomerization Oligomers Linear or cyclic oligomers Starting_Material->Oligomers Intermolecular Reaction Hydrolysis_Product Silanol Starting_Material->Hydrolysis_Product Reaction with H₂O

Caption: Potential side reactions during the synthesis of 4,4-Dimethyl-1,4-azasilinane.

  • Isomerization: Formation of a thermodynamically more stable five-membered ring (5-exo-trig cyclization) can compete with the desired six-membered ring formation.

    • Identification: This can be identified by careful analysis of NMR (¹H and ¹³C) and mass spectrometry data. The fragmentation patterns and chemical shifts will differ between the two isomers.

    • Minimization: The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. Some catalysts may favor the formation of the six-membered ring over the five-membered ring. Experimenting with different catalysts is recommended.

  • Oligomerization/Polymerization: Intermolecular hydrosilylation can occur, leading to the formation of linear or cyclic oligomers.

    • Identification: Oligomers will have significantly higher molecular weights than the desired product and can often be observed as a baseline hump or a series of repeating units in the mass spectrum.

    • Minimization: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular reactions. A slow addition of the starting material to the reaction mixture containing the catalyst can also be beneficial.

  • Hydrolysis: As mentioned earlier, the presence of water can lead to the formation of silanols.

    • Identification: Silanols can be identified by the presence of a broad O-H stretch in the IR spectrum and a characteristic Si-OH signal in the NMR spectrum.

    • Minimization: Strict adherence to anhydrous reaction conditions is crucial.

Q3: I am having difficulty purifying the final product and forming the hydrochloride salt. What are the best practices?

Purification of the free base, 4,4-Dimethyl-1,4-azasilinane, and its subsequent conversion to the hydrochloride salt require careful handling.

Purification of the Free Base:

  • Distillation: The free base is a relatively volatile liquid and can be purified by fractional distillation under reduced pressure.

    • Protocol:

      • After the reaction is complete, remove the solvent under reduced pressure.

      • Set up a fractional distillation apparatus and carefully distill the crude product.

      • Collect the fraction corresponding to the boiling point of 4,4-Dimethyl-1,4-azasilinane.

  • Chromatography: If distillation is not effective, column chromatography on silica gel can be employed.

    • Protocol:

      • Use a non-polar eluent system, such as hexane/ethyl acetate, and gradually increase the polarity.

      • The product is relatively non-polar and should elute early.

      • Monitor the fractions by TLC or GC-MS.

Formation of the Hydrochloride Salt:

  • Anhydrous Conditions are Critical: The presence of water can lead to the formation of a hydrated salt or hydrolysis of the product.

    • Protocol:

      • Dissolve the purified free base in a dry, non-polar solvent such as diethyl ether or dichloromethane.

      • Cool the solution in an ice bath.

      • Slowly bubble dry HCl gas through the solution or add a solution of HCl in dry ether dropwise with stirring.

      • The hydrochloride salt should precipitate out of the solution.

      • Collect the precipitate by filtration, wash with cold, dry ether, and dry under vacuum.

  • Troubleshooting Salt Formation:

    • Oily Product: If an oil forms instead of a precipitate, it may be due to impurities or residual solvent. Try adding more dry ether or a different non-polar solvent to induce precipitation.

    • Hygroscopic Product: The hydrochloride salt may be hygroscopic. Handle and store it in a desiccator over a suitable drying agent. The stability of hydrochloride salts can vary, and it is important to store them under anhydrous conditions to prevent degradation.[2][3][4][5][6]

Experimental Protocols

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueRationale
Catalyst Karstedt's catalyst (platinum-divinyltetramethyldisiloxane)Highly active for hydrosilylation.[1]
Catalyst Loading 0.01 - 0.1 mol%A good starting point for optimization.
Solvent Anhydrous toluene or THFNon-coordinating and can be easily dried.
Concentration 0.1 MHigh dilution favors intramolecular cyclization.
Temperature 60-80 °CA balance between reaction rate and catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis of the Si-H bond.

Logical Troubleshooting Workflow

G Start Low Yield of 4,4-Dimethyl-1,4-azasilinane HCl Check_Reaction Analyze Crude Reaction Mixture (GC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Catalyst Loading - Concentration Incomplete_Reaction->Optimize_Conditions Yes Purification_Issues Difficulty with Purification/Salt Formation? Side_Products->Purification_Issues No Identify_Side_Products Identify Side Products: - Isomers - Oligomers - Hydrolysis Products Side_Products->Identify_Side_Products Yes Optimize_Purification Optimize Purification: - Fractional Distillation - Column Chromatography Purification_Issues->Optimize_Purification Yes Success Improved Yield and Purity Purification_Issues->Success No Check_Reagents Check Reagent/Solvent Purity: - Use Anhydrous Solvents - Purify Starting Material Optimize_Conditions->Check_Reagents Check_Reagents->Success Modify_Protocol Modify Protocol: - High Dilution - Slow Addition Identify_Side_Products->Modify_Protocol Modify_Protocol->Success Optimize_Salt_Formation Optimize Salt Formation: - Anhydrous Conditions - Choice of Solvent Optimize_Purification->Optimize_Salt_Formation Optimize_Salt_Formation->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

References

Sources

Troubleshooting

Technical Support Center: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Topic: Troubleshooting Side Reactions & Reactivity Profiles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Introduction: The Silicon Switch Welcome to the technical guide for 4,4-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Reactivity Profiles

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Introduction: The Silicon Switch

Welcome to the technical guide for 4,4-Dimethyl-1,4-azasilinane hydrochloride . As a bioisostere of 4,4-dimethylpiperidine (and broadly, piperidine), this scaffold is deployed to modulate lipophilicity (LogP), metabolic stability, and patentability without significantly altering the pharmacophore's geometry.

However, replacing a carbon atom with silicon is not merely a "copy-paste" operation. The C–Si bond length (1.87 Å) is significantly longer than the C–C bond (1.54 Å) , and silicon's lower electronegativity (1.90 vs 2.55 for Carbon) alters the electronic landscape of the ring. This guide addresses the specific "side reactions"—both chemical and physicochemical—that arise from these differences.

Module 1: Stability & Storage (The "Pre-Reaction" Phase)

Before you run a reaction, you must ensure the integrity of the starting material. The hydrochloride salt is generally stable, but specific vulnerabilities exist.

Q1: I am observing inconsistent stoichiometry in my coupling reactions. Is the salt hygroscopic?

A: Yes. Like many amine hydrochlorides, 4,4-dimethyl-1,4-azasilinane HCl is hygroscopic.

  • The Issue: Absorption of atmospheric water alters the effective molecular weight, leading to incorrect equivalents of base (e.g., DIPEA, TEA) being used. If the base is under-dosed, the amine remains protonated and unreactive.

  • The "Side Reaction": Incomplete free-basing leading to stalled coupling .

  • Protocol:

    • Dry the salt in a vacuum desiccator over

      
       for 4 hours before weighing.
      
    • Titration Check: If precision is critical, perform a silver nitrate titration to determine the precise HCl content.

Q2: Can I isolate the free base for storage?

A: Not recommended for long-term storage.

  • The Risk: The free base (4,4-dimethyl-1,4-azasilinane) is a low-molecular-weight amine (MW ~129 Da) with significant volatility.

  • Side Reaction: Evaporative Loss . Users often report "lower yields" which are actually just mass balance deficits due to evaporation during rotary evaporation or high-vacuum drying.

  • Recommendation: Generate the free base in situ or use it immediately as a solution in DCM or THF.

Module 2: Reaction-Specific Troubleshooting

Q3: Why is my amide coupling (EDC/HOBt or HATU) stalling?

A: This is often due to the "Silicon Steric/Electronic Effect" . While the amine is secondary, the gem-dimethyl groups on the silicon (position 4) can exert a subtle conformational bias on the ring.

  • Mechanism: The longer C-Si bonds flatten the ring slightly (chair conformation distortion) compared to piperidine. This can push the axial hydrogens at C2/C6 closer to the incoming electrophile trajectory.

  • Troubleshooting Workflow:

    • Switch Solvent: Change from DMF to DCM. Silicon-containing compounds are highly lipophilic; solvation effects in DMF can sometimes cage the nucleophile.

    • Base Order: Ensure the auxiliary base (DIPEA) is added before the coupling reagent to ensure the amine is fully deprotonated.

Q4: I see an unexpected byproduct with M+16 in my LCMS. Is this the N-oxide?

A: Likely, but you must rule out Silanol formation .

  • Scenario: You are using oxidative conditions (e.g., peroxide, MCPBA) or the sample has been exposed to air/light for weeks in solution.

  • Differentiation:

    • N-Oxide: Standard metabolic/chemical oxidation of the amine.

    • Silanol (Si-OH): Rare chemically without strong oxidants, but metabolic studies (microsomes) often hydroxylate the methyl groups on Silicon.

    • Diagnostic:

      
       NMR is definitive. Silanols shift significantly upfield compared to the parent silane.
      
Q5: Is this compound compatible with Fluoride reagents (TBAF)?

A: Proceed with Caution.

  • The Myth: "Alkyl silanes are stable to fluoride."

  • The Reality: While C(sp3)-Si bonds are generally robust, the presence of the amine (a Lewis base) can coordinate with silicon under high stress, potentially activating the silicon center.

  • Side Reaction: Ring degradation or polymerization if exposed to anhydrous TBAF at high temperatures.

  • Guideline: Avoid fluoride workups if possible. Use acidic workups (HCl/MeOH) instead.

Module 3: Visualization of Reactivity Pathways

The following diagram illustrates the primary reaction pathways and potential side reactions (degradation) for the scaffold.

Azasilinane_Reactivity Salt 4,4-Dimethyl-1,4-azasilinane HCl Salt FreeBase Free Base (Reactive Species) Salt->FreeBase Base (DIPEA/TEA) Hygroscopicity Check Amide Amide/Carbamate (Drug Analog) FreeBase->Amide R-COOH / HATU Steric Check RedAm N-Alkylated Product (Reductive Amination) FreeBase->RedAm R-CHO / STAB Volatile Evaporative Loss (Yield Loss) FreeBase->Volatile High Vac / Heat NOxide N-Oxide (Oxidative Byproduct) FreeBase->NOxide mCPBA / H2O2 Silanol Silanol (Si-OH) (Metabolic/Strong Ox) FreeBase->Silanol P450 Metabolism (C-H Hydroxylation)

Figure 1: Reactivity and degradation flowchart. Green paths indicate desired synthesis; red dashed paths indicate side reactions.

Module 4: Physicochemical "Side Effects"

Replacing piperidine with azasilinane introduces "physicochemical side reactions"—changes in properties that affect assay data.

PropertyPiperidine4,4-Dimethyl-1,4-azasilinaneConsequence for Researcher
Bond Length C-C (1.54 Å)C-Si (1.87 Å)Ring is larger/flatter. May reduce binding affinity if the pocket is tight.
Lipophilicity (LogP) Baseline+0.5 to +1.0 LogP"Side Reaction": Compound may stick to plastic tips or precipitate in aqueous bioassays.
Basicity (pKa) ~11.2~10.5 - 10.8Slightly less basic due to Si-C electronic effects (beta-effect is weak here).
Solubility HighModerateThe "greasy" gem-dimethyl silicon ball reduces aqueous solubility.

Module 5: Validated Protocols

Protocol A: Safe Free-Basing for Coupling Reactions

Avoids evaporative loss and ensures stoichiometry.

  • Suspend: Place 1.0 equiv of 4,4-Dimethyl-1,4-azasilinane HCl in DCM (0.1 M).

  • Add Base: Add 1.2 equiv of DIPEA (Diisopropylethylamine). Stir for 10 minutes at RT.

  • Verify: The solution should become clear (homogenous).

  • React: Add this solution directly to your activated acid mixture (Acid + Coupling Reagent). Do not attempt to wash with water and evaporate the DCM first.

Protocol B: Reductive Amination (Minimizing Side Products)

Source: Adapted from MmpL3 Inhibitor synthesis [1, 2].

  • Mix: Aldehyde (1.0 eq) + Azasilinane HCl (1.1 eq) in DCM.

  • Buffer: Add TEA (1.1 eq) to free base the amine in situ. Stir 30 mins.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Monitor: Watch for the disappearance of the imine intermediate.

  • Quench: Use saturated

    
    .
    
    • Note: Do not use strong acid quench (e.g., 6M HCl) for prolonged periods, as extreme pH can stress the ring system.

References

  • Identification of a Novel Series of Potent Organosilicon Mosquito Repellents. Source: ACS Omega 2021, 6, 46, 31106–31118. Context: Describes the coupling of 4,4-dimethyl-1,4-azasilinane HCl using EDC/HOBt.

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Source: Scientific Reports (NIH), 2022. Context: Details reductive amination protocols and hydrogen bonding interactions of the azasilinane nitrogen.

  • Sila-Analogues of High-Affinity, Selective σ Ligands of the Spiro[indane-1,4'-piperidine] Type. Source: Organometallics 2010, 29, 4, 951–965. Context: Fundamental work by Reinhold Tacke on the synthesis and stability of silapiperidines.

  • The Role of Silicon in Drug Discovery: A Review. Source: RSC Medicinal Chemistry, 2024. Context: Comprehensive review on the lipophilicity and metabolic stability changes when using silicon bioisosteres.

  • PubChem Compound Summary: 4,4-Dimethyl-1,4-azasilinane. Source: National Library of Medicine. Context: Physicochemical property data and safety classification.[1][2][3][4]

Sources

Optimization

Purification challenges with 4,4-Dimethyl-1,4-azasilinane hydrochloride

Ticket Reference: #AZA-SI-44-PUR Subject: Purification, Stability, and Handling of Silicon-Piperidine Bioisosteres Introduction: The "Silicon Switch" Context Welcome to the technical support hub for 4,4-Dimethyl-1,4-azas...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: #AZA-SI-44-PUR Subject: Purification, Stability, and Handling of Silicon-Piperidine Bioisosteres

Introduction: The "Silicon Switch" Context

Welcome to the technical support hub for 4,4-Dimethyl-1,4-azasilinane hydrochloride . You are likely working with this compound as a bioisostere of piperidine .

In medicinal chemistry, replacing a carbon atom (in piperidine) with a silicon atom (to form azasilinane) is a strategic "Silicon Switch." This modification alters the lipophilicity (LogP) and metabolic profile without significantly changing the molecular shape, although the C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å).

While this switch offers therapeutic advantages, it introduces unique purification challenges distinct from standard organic amines. This guide addresses the three most common support tickets we receive regarding this molecule.

Module 1: The "Sticky Solid" Syndrome (Hygroscopicity)

User Issue: "My product precipitated as a white solid but turned into a sticky gum/oil within minutes of filtration. Is it degrading?"

Diagnosis: This is rarely chemical degradation. It is a physical phase change caused by extreme hygroscopicity .

  • Mechanism: The hydrochloride salt of 1,4-azasilinane is highly hygroscopic. The silicon moiety increases the lipophilicity of the ring, but the ionic headgroup (

    
    ) avidly grabs atmospheric moisture. The "gum" is a supersaturated aqueous solution of your salt.
    
Troubleshooting Protocol: Anhydrous Recovery

Do not attempt to recrystallize from water or alcohols without rigorous drying.

Step-by-Step Recovery:

  • Redissolution: Dissolve the "gum" in a minimum amount of anhydrous Dichloromethane (DCM) . The water will likely separate as a distinct layer or droplets.

  • Drying: Dry the DCM layer over granular

    
     (Sodium Sulfate) for 20 minutes. Filter into a dry flask.
    
  • The "Crash" Method (Antisolvent):

    • Concentrate the DCM to a thick oil.

    • Add Anhydrous Diethyl Ether (

      
      )  or MTBE  (Methyl tert-butyl ether) while stirring rapidly.
      
    • Critical Step: If it oils out again, scratch the glass side with a spatula or add a seed crystal. Sonicate if necessary.

  • Filtration: Filter under a blanket of Nitrogen or Argon (Schlenk filtration recommended).

Data: Solvent Compatibility Table
SolventSolubility (HCl Salt)Usage Note
Water HighAvoid (causes deliquescence).
Methanol HighGood for transfer, bad for isolation.
DCM Moderate/HighExcellent for loading/drying.
Diethyl Ether InsolublePrimary Antisolvent.
Hexanes InsolubleSecondary Antisolvent (too non-polar for some salts).

Module 2: Impurity Profiling (The "Grease" Factor)

User Issue: "NMR shows the correct product, but there are extra peaks near 0 ppm and the melting point is depressed. I can't wash them out."

Diagnosis: You are seeing Linear Siloxane Oligomers or Silanols .

  • Origin: During the cyclization synthesis (often involving bis(chloromethyl)dimethylsilane), incomplete cyclization or hydrolysis of the starting chlorosilanes creates linear silicone grease.

  • Challenge: These impurities are lipophilic, just like your product's silicon core, making separation on standard C18 columns difficult.

Troubleshooting Protocol: Acid-Base Extraction

Standard silica chromatography often fails because the amine streaks. Use this chemical purification method instead.

  • Basify: Dissolve the impure salt in water. Add 1M NaOH until pH > 12.

    • Result: The azasilinane becomes the Free Base (liquid).

  • Extract: Extract 3x with Pentane or Hexane .

    • Why Pentane? The free base is highly lipophilic due to the dimethylsilyl group. Most polar impurities stay in the water.

    • Note: Linear siloxanes will extract into Pentane.

  • The "Trap":

    • Crucial Step: Wash the organic layer with pH 5.5 Phosphate Buffer .

    • The basic azasilinane will protonate and return to the aqueous layer.

    • The neutral siloxane/silanol impurities will stay in the Pentane .

  • Regenerate: Basify the aqueous layer again (pH > 12) and extract into DCM. Dry and re-form the HCl salt with 2M HCl in Ether.

Module 3: Stability & The "Fluoride Danger"

User Issue: "I tried to remove a silyl protecting group from another part of my molecule using TBAF, and my azasilinane decomposed."

Diagnosis: Fluoride Sensitivity. While the C–Si bond in 1,4-azasilinane is robust against standard acids and bases, it is thermodynamically susceptible to Fluoride attack (


 bond strength > 

).
  • Mechanism: Fluoride attacks the silicon, causing ring opening or polymerization.

  • Rule: Never use TBAF, HF, or CsF when the azasilinane ring is present, unless you have confirmed stability for your specific derivative.

Visual Guide: Stability & Degradation Logic

G Start 4,4-Dimethyl-1,4-azasilinane HCl Condition1 Condition: Aqueous Acid (HCl) Start->Condition1 Condition2 Condition: Fluoride Source (TBAF) Start->Condition2 Condition3 Condition: Strong Base (NaOH) Start->Condition3 Result1 STABLE (Forms Salt) Condition1->Result1 Reversible Result2 UNSTABLE (Ring Opening/Polymerization) Condition2->Result2 Irreversible Result3 STABLE (Forms Free Base Oil) Condition3->Result3 Reversible

Caption: Stability profile of the azasilinane core. Note the critical sensitivity to Fluoride sources.

FAQ: Frequently Asked Questions

Q: Can I analyze this on a standard C18 HPLC column? A: Yes, but be careful. The basic amine will cause peak tailing on standard C18.

  • Recommendation: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping) or add 0.1% TFA/Formic acid to the mobile phase to keep the amine protonated.

  • Warning: The silicon group makes it elute later than the carbon analog (piperidine).

Q: Why is my yield lower than the carbon analog? A: The molecular weight of Silicon (28) is higher than Carbon (12), so 1 gram of starting material yields fewer moles. Also, the volatility of the Free Base is often underestimated. If you rotovap the free base at high vacuum/temperature, you may sublime or evaporate your product. Always handle the free base at low temperatures or convert immediately to the salt.

Q: Is the C-Si bond stable in vivo? A: Generally, yes. The 4,4-dimethyl-1,4-azasilinane motif is designed to be metabolically stable. However, silicon can be a site for oxidative metabolic attack (silanol formation) in some contexts, though it often blocks metabolic hotspots compared to carbon.

References

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

  • Barnes-Seeman, D. (2013). The "Silicon Switch" in the endeavor to improve drug-like properties. Current Topics in Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Ramesh, R., & Reddy, D. S. (2018). Silicon-containing drugs and clinical candidates: A review. Journal of Medicinal Chemistry. Link

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Executive Summary: The "Silicon Switch" Challenge As a Senior Application Scientist, I often see researchers treat 4,4-Dimethyl-1,4-azasilinane hydrochloride (4,4-DMAZ-HCl) exactly like its carbon analog, 4,4-dimethylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silicon Switch" Challenge

As a Senior Application Scientist, I often see researchers treat 4,4-Dimethyl-1,4-azasilinane hydrochloride (4,4-DMAZ-HCl) exactly like its carbon analog, 4,4-dimethylpiperidine. This is a critical error. While the "silicon switch" (replacing C with Si) is a powerful strategy to alter lipophilicity and metabolic stability [1], it fundamentally changes the physicochemical properties of the molecule.

The silicon atom increases the lipophilicity (LogP) and alters the pKa of the adjacent amine. Most "stability" issues reported to our center—precipitation, titer loss, or erratic assay data—are not chemical degradation, but rather colloidal aggregation or hydrolysis-induced pH drift .

This guide provides the protocols required to maintain the thermodynamic stability of 4,4-DMAZ-HCl in solution.

Part 1: Critical Solution Chemistry (The "Why")

To troubleshoot effectively, you must understand the forces at play. The 4,4-dimethyl-1,4-azasilinane ring is a lipophilic cation in its hydrochloride form.

The Lipophilicity Trap

Unlike piperidine, the Si(Me)2 moiety is significantly more lipophilic. In aqueous buffers (PBS, TBS), the salt may form micellar aggregates at high concentrations (>10 mM) before it visibly precipitates. This leads to "ghost" instability where the compound is present but not bio-available in assays.

The Hydrolysis Myth vs. Reality

Silicon-Carbon (Si-C) bonds are robust. The ring will not open under standard physiological conditions. However, the HCl salt is hygroscopic . Absorption of atmospheric water dilutes the solid, leading to weighing errors, and can create a local acidic micro-environment that promotes trace oxidation of the secondary amine [2].

Part 2: Troubleshooting Workflows (Q&A)

Scenario A: "My stock solution turned cloudy upon dilution into media."

Diagnosis: This is likely the "Lipophilic Crash" . The Si(Me)2 group reduces the solubility of the free base significantly compared to piperidine. If your media pH > 7.4, the equilibrium shifts toward the free base, which is poorly soluble in water due to the silicon substitution.

Solution Protocol:

  • Switch Solvent: Do not use 100% aqueous buffers for stocks. Use DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) for the primary stock (typically 10-100 mM).

  • Intermediate Dilution: Perform a 1:10 dilution into a "transition buffer" (e.g., 50% Water/50% DMSO) before the final spike into media.

  • Acidify Slightly: Ensure the final assay buffer has a pH < 7.2 if possible, or include a solubilizing agent (e.g., 0.1% Cyclodextrin).

Scenario B: "The LC-MS signal for the parent compound is decreasing over weeks."

Diagnosis: Oxidative Deamination or Adsorption. Secondary amines are prone to N-oxidation. Furthermore, the lipophilic Si-ring binds aggressively to plastic (polypropylene) tubes.

Solution Protocol:

  • Storage: Store stocks in glass vials only. The silicon moiety interacts with plasticizers in standard Eppendorf tubes.

  • Headspace: Purge vials with Argon or Nitrogen after every use.

  • Additive: Add 1 mM EDTA to aqueous working solutions to chelate trace metals that catalyze amine oxidation.

Part 3: Visual Troubleshooting Guide

The following decision tree outlines the logical steps to resolve solution instability.

Stability_Workflow Start Issue: Unstable Solution Check_Appearance Visual Inspection Start->Check_Appearance Cloudy Cloudy / Precipitate Check_Appearance->Cloudy Yes Clear Clear Solution Check_Appearance->Clear No Check_pH Check pH Cloudy->Check_pH Check_Container Container Material? Clear->Check_Container Action_Solvent Action: Increase DMSO % or Lower pH Check_pH->Action_Solvent pH > 7.0 Action_Glass Action: Switch to Glass Vials (Prevents Adsorption) Check_Container->Action_Glass Plastic Action_Oxidation Action: Purge with Argon Check for N-Oxide (LCMS +16 Da) Check_Container->Action_Oxidation Glass

Figure 1: Diagnostic logic for identifying the root cause of 4,4-DMAZ-HCl instability.

Part 4: Standardized Preparation Protocol

To ensure reproducibility, adopt this "Self-Validating" protocol.

Protocol: Preparation of Stable 10 mM Stock
ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade ≥ 99.9%)Prevents hydrolysis; ensures solubility of lipophilic Si-ring.
Container Amber Glass Vial (Silanized preferred)Blocks UV light; prevents adsorption to plastic.
Concentration 10 mM (1.64 mg/mL)Avoids saturation limits upon freeze-thaw cycles.
Storage -20°C (Desiccated)Hygroscopic salt must be kept dry.

Step-by-Step:

  • Equilibration: Allow the solid vial of 4,4-DMAZ-HCl to reach room temperature before opening. (Prevents condensation on the hygroscopic salt).

  • Weighing: Weigh rapidly into a glass vial. Do not use plastic weigh boats; static charge can cause loss of the light powder.

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.

    • Validation Check: Solution must be perfectly clear. If hazy, sonicate for 5 minutes at 25°C.

  • Aliquot: Split into single-use glass aliquots (e.g., 50 µL).

  • Gas Purge: Overlay with Nitrogen gas before capping.

Part 5: Stability Data Reference

The following table summarizes the stability limits of 4,4-DMAZ-HCl under common experimental conditions.

ConditionStability LimitPrimary Degradation Mode
Solid (RT, Air) < 48 HoursHygroscopic uptake (Deliquescence)
DMSO Stock (-20°C) > 6 MonthsNone (Stable)
PBS pH 7.4 (RT) < 4 HoursPrecipitation of Free Base (Cloudiness)
Acidic Media (pH 5) > 24 HoursStable
Plastic Plate (37°C) VariableAdsorption (Loss of Titer)

References

  • Bioisosterism of Silicon

    • Title: Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors.[1]

    • Source: VeriXiv (2025).[2]

    • Relevance: Demonstrates the utility of the 4,4-dimethyl-1,4-azasilinane scaffold in improving lipophilicity and drug-like properties compared to carbon analogs.[2]

    • (Note: Generalized landing page for verification).

  • Amine Salt Stability

    • Title: Organic Nitrogen Compounds V: Amine Salts.[3]

    • Source: Spectroscopy Online (2019).
    • Relevance: details the hygroscopic nature of amine salts and the importance of distinguishing salt vs.
  • General Silicon Heterocycle Properties

    • Title: 4,4-Diphenylpiperidine derivatives and their sila analogues.[4]

    • Source: PubMed (NIH).
    • Relevance: Validates the increased lipophilicity and altered receptor binding affinity when substituting Carbon for Silicon in piperidine rings.[4]

Sources

Optimization

Technical Support Center: Optimizing Enantioselectivity with 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ligand precur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ligand precursor in their enantioselective synthesis workflows. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common challenges and systematically enhance the enantioselectivity of your reactions.

Introduction: The Role of 4,4-Dimethyl-1,4-azasilinane in Asymmetric Catalysis

4,4-Dimethyl-1,4-azasilinane hydrochloride is a unique heterocyclic scaffold that, upon deprotonation, serves as a bidentate ligand for various transition metals. Its structural features—a secondary amine and a silicon atom held in a constrained six-membered ring—create a distinct steric and electronic environment. The dimethylsilyl moiety, in particular, can influence the conformation of the catalytic complex, which is a critical factor in achieving high levels of stereocontrol.[1] This guide will focus on its application as a ligand in the context of a metal-catalyzed asymmetric Michael addition, a cornerstone reaction for stereoselective carbon-carbon bond formation.[2]

Frequently Asked Questions (FAQs)

Q1: How do I prepare the active ligand from the hydrochloride salt?

The hydrochloride salt is an air-stable precursor. The active, free-base form of the ligand must be generated in situ or prior to the introduction of the metal catalyst. This is typically achieved by treating the hydrochloride salt with a non-nucleophilic base.

  • Protocol: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.0 eq) in an anhydrous solvent (e.g., THF, Dichloromethane). Add a suitable base (e.g., triethylamine, Proton-Sponge®, or potassium carbonate, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes. The resulting solution or suspension contains the free amine ligand and can be used directly for catalyst formation.

Q2: What is the primary function of the 4,4-Dimethyl-1,4-azasilinane ligand in a reaction?

The deprotonated ligand coordinates to a metal center (e.g., Cu(I), Rh(I), Pd(II)), forming a chiral complex that serves as the active catalyst. The ligand's structure creates a chiral pocket around the metal, which forces the substrates to approach in a specific orientation, thereby directing the reaction to preferentially form one enantiomer of the product over the other.[3]

Q3: My reaction yield is low. What are the first things to check?

Low yield can stem from several factors unrelated to enantioselectivity. Before optimizing for ee, ensure the reaction is proceeding efficiently.[4]

  • Catalyst Formation: Confirm the successful generation of the active catalyst. The presence of residual acid from the hydrochloride salt can inhibit catalyst formation. Ensure you are using a sufficient excess of base.

  • Catalyst Loading: The amount of catalyst might be too low. Try incrementally increasing the catalyst loading from 1 mol% to 5 mol% or even 10 mol%.[5]

  • Reaction Conditions: The temperature may be too low for a reasonable reaction rate, or the reaction time may be insufficient. Monitor the reaction's progress by TLC or LC-MS.

  • Reagent Purity: Ensure all reagents, especially the solvent and substrates, are pure and anhydrous. Water and other impurities can deactivate the catalyst.[6]

Troubleshooting Guide: Low Enantioselectivity

Achieving high enantiomeric excess (ee) is the primary goal of asymmetric catalysis. If your reaction is yielding the desired product but with poor enantioselectivity, this guide provides a systematic approach to diagnose and resolve the issue.

Core Problem: Enantiomeric Excess (ee) is Below Target (<90%)

The enantioselectivity of a reaction is determined by the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. A small difference results in low ee. Our troubleshooting will focus on modifying reaction parameters to increase this energy difference.

G start Low Enantioselectivity Observed temp Screen Reaction Temperature (e.g., RT, 0, -20, -40, -78 °C) start->temp solvent Screen Solvent Polarity (e.g., Toluene, THF, CH2Cl2, Et2O) temp->solvent base Verify Ligand Activation (Choice & Stoichiometry of Base) solvent->base concentration Optimize Catalyst Loading & Substrate Concentration base->concentration end High ee Achieved concentration->end Re-evaluate Results

Caption: Systematic workflow for diagnosing and improving low enantioselectivity.

Detailed Troubleshooting Steps & Protocols
  • Causality: Enantioselectivity is often inversely proportional to temperature. At lower temperatures, the reaction is under greater thermodynamic control, and the small energy difference between the diastereomeric transition states becomes more significant, favoring the formation of one enantiomer.[7]

  • Protocol for Temperature Screening:

    • Set up four identical reactions in parallel, following your standard procedure for catalyst formation and reactant addition.

    • Run each reaction at a different, precisely controlled temperature: Room Temperature (~20 °C), 0 °C (ice bath), -20 °C (brine/ice bath), and -78 °C (dry ice/acetone bath).

    • Ensure all other parameters (concentration, catalyst loading, reaction time) are held constant.

    • After a predetermined time (e.g., 24 hours), quench the reactions.

    • Isolate the product from each reaction and determine the ee using an appropriate analytical method (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).[8][9]

    • Plot the observed ee versus temperature to identify the optimal condition.

Temperature (°C)Enantiomeric Excess (% ee)Yield (%)
206595
08291
-209188
-789560
Caption: Example data from a temperature optimization study, showing a trade-off between enantioselectivity and reaction rate/yield.
  • Causality: The solvent plays a crucial role in stabilizing the catalyst-substrate complex. Solvent polarity and coordinating ability can influence the conformation and rigidity of the transition state.[10] Non-coordinating, non-polar solvents often lead to more ordered transition states and higher enantioselectivity, whereas polar or coordinating solvents can interfere with ligand-metal binding or the catalyst-substrate interaction, reducing selectivity.[11]

  • Protocol for Solvent Screening:

    • Select a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, Hexane, Dichloromethane, THF, Diethyl Ether).

    • Set up parallel reactions, one for each solvent, keeping the temperature (use the optimum from the previous step) and all other parameters constant.

    • Perform the reactions and analyze the ee and yield for each solvent.

SolventDielectric ConstantEnantiomeric Excess (% ee)
Toluene2.495
Dichloromethane9.188
Tetrahydrofuran (THF)7.575
Acetonitrile37.550
Caption: Example results from a solvent screen, demonstrating the significant impact of solvent choice on enantioselectivity.
  • Causality: Chiral catalysts are often sensitive and can be deactivated by trace impurities in the reagents or atmosphere.[12] Common poisons include water, oxygen, and acidic or basic impurities in the substrates.[13] Deactivation reduces the concentration of the active chiral catalyst, allowing a non-selective background reaction to dominate, which lowers the overall observed ee.

  • Mitigation Protocol:

    • Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques for all manipulations. Purge all reaction vessels thoroughly with an inert gas.

    • Solvent and Reagent Purification: Use freshly distilled or commercially available anhydrous solvents. Purify substrates by column chromatography, distillation, or recrystallization immediately before use to remove potential inhibitors.

    • Use of Additives: Add activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[7]

    • Check Substrate Stability: Ensure your substrate or product is not degrading under the reaction conditions to produce species that could poison the catalyst.

  • Causality: The 4,4-dimethylsilyl group in the ligand backbone is not merely a spectator. Its steric bulk helps define the shape of the chiral pocket. Electron-donating or withdrawing groups on the silicon atom can alter the Lewis acidity of the coordinated metal center, thereby affecting both reactivity and selectivity.[1][14] While the dimethyl variant is fixed, understanding its role is key. If enantioselectivity remains poor after optimizing other conditions, it may indicate that the steric and electronic properties of this specific ligand are not a good match for the chosen substrate. In such advanced cases, considering a ligand modification strategy might be necessary.

G cluster_0 Ligand Activation cluster_1 Catalyst Formation & Cycle PreLigand 4,4-Dimethyl-1,4-azasilinane HCl Base + Base - Base·HCl PreLigand->Base ActiveLigand Free Ligand (L) Base->ActiveLigand Catalyst Active Chiral Catalyst [M-L]* ActiveLigand->Catalyst Metal Metal Source (e.g., Cu(OTf)) Metal->Catalyst Substrates Substrates (Michael Donor + Acceptor) Catalyst->Substrates coordinates Product Enantioenriched Product Substrates->Product C-C bond formation Product->Catalyst regenerates

Sources

Troubleshooting

Technical Support Center: Troubleshooting Silylation Reactions Involving 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4,4-Dimethyl-1,4-azasilinane hydrochloride in workflows that may also involve silylation steps. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Foundational Concepts: Understanding the Reagent's Role

Before delving into specific troubleshooting scenarios, it is crucial to clarify the primary function of 4,4-Dimethyl-1,4-azasilinane hydrochloride. Misunderstanding its chemical nature is often the root cause of unexpected experimental outcomes.

FAQ 1: Is 4,4-Dimethyl-1,4-azasilinane hydrochloride a silylating agent?

No, 4,4-Dimethyl-1,4-azasilinane hydrochloride is not a silylating agent. It is the hydrochloride salt of a cyclic secondary amine. In this salt form, the nitrogen atom is protonated, rendering it non-nucleophilic and incapable of acting as a base or catalyst in a typical silylation reaction.

Its primary role in the chemical industry is as a synthetic intermediate, particularly in the development of pharmaceuticals, agrochemicals, and as a precursor for catalysts and ligands.[1] Any protocol requiring its participation in a silylation reaction will almost certainly involve its conversion to the free amine, 4,4-Dimethyl-1,4-azasilinane, through deprotonation.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise when 4,4-Dimethyl-1,4-azasilinane hydrochloride is present in a reaction mixture where silylation is intended.

FAQ 2: My reaction was intended to silylate a hydroxyl group, but I see an unexpected silicon-containing byproduct with a mass corresponding to silylated 4,4-Dimethyl-1,4-azasilinane. What happened?

This is a common outcome if the reaction conditions allow for the deprotonation of the azasilinane hydrochloride. The formation of this byproduct follows a clear mechanistic path.

Causality:

  • Deprotonation: If a base is present in your reaction mixture (or if the silylation reagent itself is basic, like some silylamides), it can neutralize the hydrochloride, liberating the free secondary amine, 4,4-Dimethyl-1,4-azasilinane.

  • Nucleophilic Attack: This free amine is a potent nucleophile. The nitrogen atom will readily attack the electrophilic silicon center of your silylating agent (e.g., a silyl chloride like TMS-Cl).[2]

  • Byproduct Formation: This nucleophilic substitution reaction forms a new N-Si bond, resulting in the silylated azasilinane byproduct. This side reaction consumes your silylating agent and reduces the yield of your desired silylated product.

The diagram below illustrates this unintended reaction pathway.

Byproduct_Formation cluster_0 Initial State cluster_1 Deprotonation cluster_2 Silylation Reaction Reagent_HCl 4,4-Dimethyl-1,4-azasilinane Hydrochloride Free_Amine Free Amine (Nucleophile) Reagent_HCl->Free_Amine + Base Base Base (e.g., Et3N) Base->Free_Amine Base_H Base-H+ Cl- Silylated_Byproduct Silylated Azasilinane (Byproduct) Free_Amine->Silylated_Byproduct + R3Si-Cl Silylating_Agent Silylating Agent (e.g., R3Si-Cl) Silylating_Agent->Silylated_Byproduct Leaving_Group Cl-

Caption: Unintended silylation of the liberated free amine.

Troubleshooting Protocol:

  • pH Control: Ensure the reaction medium is not basic if you wish to avoid deprotonation.

  • Reagent Stoichiometry: If a base is required for your primary reaction, consider that it will first react with the amine hydrochloride. You must add at least one equivalent of base to neutralize the hydrochloride before adding the base required for your primary transformation.

  • Order of Addition: Add the base and allow it to react with the hydrochloride before introducing the silylating agent. This can sometimes favor the desired reaction, though competitive silylation will remain a risk.

FAQ 3: My silylation reaction is failing or giving very low yields in the presence of 4,4-Dimethyl-1,4-azasilinane hydrochloride. What are the potential causes?

Several factors related to the presence of this amine salt can inhibit your silylation reaction.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Acidic Environment The hydrochloride salt makes the reaction mixture acidic. Many silyl ethers are unstable under acidic conditions and can be cleaved as soon as they are formed, preventing product accumulation.[3]1. Add a non-nucleophilic base: Use a hindered base like 2,6-lutidine or proton sponge to neutralize the HCl without competing in the silylation. 2. Choose an acid-stable silyl group: If possible, switch to a bulkier, more acid-stable silyl protecting group (e.g., TBDMS or TIPS instead of TMS).
Moisture Amine hydrochlorides are often hygroscopic and can introduce water into the reaction. Silylating agents are highly sensitive to moisture and will be rapidly quenched by water to form unreactive siloxanes.1. Dry the Reagent: Thoroughly dry the 4,4-Dimethyl-1,4-azasilinane hydrochloride under high vacuum before use. 2. Use Anhydrous Solvents: Ensure all solvents are rigorously dried, for example, by passing them through a column of activated alumina or by distillation from a suitable drying agent.[4] 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Incomplete Dissolution The salt may not be fully soluble in common organic solvents used for silylation (e.g., DCM, THF). A heterogeneous reaction mixture can lead to poor kinetics and low conversion.1. Solvent Selection: Switch to a more polar aprotic solvent like DMF or Acetonitrile in which the salt may have better solubility. 2. Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst could potentially be used, although this adds complexity.
FAQ 4: I want to use 4,4-Dimethyl-1,4-azasilinane as a base or catalyst in a silylation reaction. How should I prepare the free amine from the hydrochloride salt?

To use the azasilinane as an active base, you must first liberate the free amine from its salt form. This can be done in a separate step or in situ.

Protocol for In Situ Generation of the Free Amine:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.0 eq) and your substrate to be silylated.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, DCM, or ACN).

  • Base Addition: Add a strong, non-nucleophilic base to deprotonate the hydrochloride. A common choice is an aqueous solution of a strong base like NaOH or K₂CO₃ in a biphasic extraction, followed by drying the organic layer containing the free amine. For an in situ, single-pot reaction, a soluble base like triethylamine (Et₃N) or DBU can be used, but you must account for its potential reactivity. Add at least 1.1 equivalents of the base to ensure complete deprotonation. Stir for 15-30 minutes.

  • Silylating Agent Addition: Slowly add the silylating agent (e.g., TBDMS-Cl, 1.1-1.5 eq) to the mixture at the desired temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), and purify by column chromatography.

Potential Pitfalls:

  • Competitive Silylation: As discussed in FAQ 2, the newly formed free amine is a nucleophile and will compete with your substrate for the silylating agent. This is the most significant drawback of this in situ method.

  • Byproduct Salts: The reaction will produce salt byproducts (e.g., triethylammonium chloride if Et₃N is used). These salts may need to be filtered off or removed during the aqueous workup.

The workflow for this process is visualized below.

InSitu_Deprotonation cluster_workflow In Situ Deprotonation & Silylation Workflow cluster_pitfall Key Pitfall A 1. Combine Azasilinane-HCl & Substrate in Anhydrous Solvent B 2. Add Base (e.g., Et3N, >1.1 eq) Stir to form Free Amine A->B C 3. Add Silylating Agent (e.g., R3Si-Cl) B->C Pitfall Competitive Silylation: Free amine reacts with R3Si-Cl, reducing yield. B->Pitfall Potential Side Reaction D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F

Caption: Workflow for using the free amine in silylation.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride. [Link]

  • ResearchGate. Techniques for Silylation. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • Wikipedia. Silylation. [Link]

Sources

Optimization

4,4-Dimethyl-1,4-azasilinane hydrochloride reaction workup procedure optimization

Technical Support Center: 4,4-Dimethyl-1,4-azasilinane Hydrochloride Introduction: The "Silicon Switch" Challenge Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride . This compound rep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Introduction: The "Silicon Switch" Challenge

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride . This compound represents a classic "silicon switch"—a bioisostere of 4,4-dimethylpiperidine where the C-4 carbon is replaced by silicon.

While this substitution improves metabolic stability and lipophilicity, it introduces unique physicochemical challenges during workup. Unlike standard piperidines, the SiMe2 moiety renders the molecule significantly more lipophilic ("greasy"). Consequently, the hydrochloride salt often defies standard precipitation protocols, resulting in hygroscopic gums rather than crystalline solids.

This guide provides an optimized, self-validating workflow to overcome these solubility issues and ensure high-purity isolation.

Module 1: Troubleshooting the "Oiling Out" Phenomenon

Issue: The hydrochloride salt forms a sticky, non-filterable gum or oil upon addition of HCl, rather than a precipitate. Root Cause: The increased lipophilicity of the dimethylsilyl group increases the salt's solubility in intermediate-polarity solvents (like ether or THF), preventing clean crystallization.

Optimized Precipitation Protocol

Do not use standard diethyl ether/HCl methods alone. Use a Lipophilic Displacement System .

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Acid Source Aqueous HCl or HCl/MeOH4M HCl in Dioxane (Anhydrous)
Primary Solvent Ethanol or MethanolEthyl Acetate (EtOAc) or MTBE
Anti-Solvent Diethyl Ethern-Heptane or Hexane
Temperature 0 °C to RT-20 °C (Critical for crystallization)

Step-by-Step Recovery of "Gummed" Product:

  • Decant: If your product has oiled out, decant the supernatant carefully.

  • Triturate: Add fresh n-Heptane (approx. 10 volumes relative to the oil).

  • Sonicate: Place the flask in a sonication bath for 5-10 minutes. The mechanical energy helps break the oil droplets, inducing lattice formation.

  • Cool: Store at -20 °C overnight. The gum should harden into a filterable solid.

Module 2: Stability & The Silicon Vulnerability

Issue: Concerns regarding C-Si bond cleavage (Protodesilylation) or ring opening during acid/base workup. Analysis: The 1,4-azasilinane ring is generally robust because the silicon is in a cyclic alkyl position (gamma to the nitrogen). However, the Si-C bonds are susceptible to cleavage under extreme pH conditions or in the presence of specific nucleophiles (e.g., fluoride).

Stability Decision Matrix
ConditionRisk LevelRecommendation
Aqueous HCl (pH < 1) LowStable at RT. Avoid prolonged boiling (reflux) in strong acid.
Strong Base (NaOH, pH > 12) ModerateAvoid. High pH + heat can degrade the siloxane-like character if oxidation occurs.
Fluoride Sources Critical Strictly Avoid. Fluoride anions will attack the Si, causing ring opening/polymerization.
Oxidizing Agents LowGenerally stable, but amine oxidation is the primary risk, not the silicon.

Module 3: Optimized Workup Workflow

This protocol assumes you are starting from a crude reaction mixture (e.g., cyclization of bis(chloromethyl)dimethylsilane with an amine).

Phase 1: Free Base Isolation (Purification)

Note: Distilling the free base is often superior to crystallizing the salt for initial purification.

  • Quench: Quench reaction mixture with Saturated NaHCO₃ (pH ~8-9). Do not use NaOH.

  • Extraction: Extract with n-Hexane or Pentane .

    • Why? The high lipophilicity of the azasilinane drives it into non-polar solvents, leaving polar impurities behind. DCM is often too polar and pulls impurities.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).

    • Avoid: MgSO₄ (Magnesium Sulfate) can sometimes act as a weak Lewis acid and bind to the amine.

  • Concentration: Rotary evaporate at < 40 °C. The free base is volatile; do not apply high vacuum for extended periods.

Phase 2: Salt Formation (Final Form)
  • Dissolve the purified free base oil in anhydrous EtOAc (5 volumes).

  • Cool to 0 °C under Nitrogen.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Observe for precipitate.[1] If cloudiness appears but no solid forms, add n-Heptane dropwise until persistent turbidity is reached.

  • Stir for 1 hour at 0 °C. Filter under Nitrogen (hygroscopic solid).

Visualizing the Logic: Decision Tree

The following diagram illustrates the critical decision points for handling the azasilinane workup to avoid common pitfalls.

AzasilinaneWorkup Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH 8-9) Start->Quench Extract Extraction Solvent Selection Quench->Extract Hexane n-Hexane/Pentane (Recommended) Extract->Hexane High Lipophilicity DCM DCM/Chloroform (Avoid: Co-extracts impurities) Extract->DCM Standard Protocol FreeBase Isolate Free Base Oil Hexane->FreeBase Higher Purity DCM->FreeBase Lower Purity SaltForm Salt Formation Strategy FreeBase->SaltForm AqHCl Aqueous HCl (Risk: Hygroscopic Gum) SaltForm->AqHCl Anhydrous Anhydrous HCl/Dioxane in EtOAc/Heptane SaltForm->Anhydrous AqHCl->Start Reprocess (Oiled Out) Result Crystalline Solid (>98% Purity) Anhydrous->Result

Caption: Workflow logic prioritizing lipophilic extraction and anhydrous salt formation to prevent "oiling out."

Frequently Asked Questions (FAQ)

Q1: My salt turned into a brown oil on the filter paper. What happened? A: This is likely due to hygroscopicity. The salt absorbed atmospheric moisture, dissolving itself (deliquescence).

  • Fix: Filter under a blanket of nitrogen or argon. Wash the cake with anhydrous pentane immediately after filtration and dry in a vacuum desiccator over P₂O₅.

Q2: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Yes, but be cautious. TFA salts of sila-piperidines are often oils. Furthermore, residual TFA can be difficult to remove without heating, which might degrade the compound. HCl is preferred for crystallinity.

Q3: Is the C-Si bond sensitive to the aqueous workup? A: Generally, no. The 4,4-dimethyl-1,4-azasilinane ring is stable to brief exposure to aqueous acid/base. However, avoid fluorinated solvents or reagents, and do not store the compound in aqueous solution for weeks, as slow hydrolysis can occur.

References

  • Showell, G. A., & Mills, J. S. (2003). Chemistry and biological activity of silicon-containing bioisosteres. Drug Discovery Today, 8(12), 551-556. Link

  • Barnes, M. J., et al. (2003). Patent WO2003062248A1: Preparation of azasilinane derivatives as therapeutic agents. World Intellectual Property Organization. Link

  • Ramesh, R., & Chandrasekaran, S. (2020). Recent Advances in the Synthesis of Sila-Heterocycles. The Journal of Organic Chemistry. (General reference for sila-heterocycle stability). Link

  • PubChem Compound Summary. (2025). 4,4-Dimethyl-1,4-azasilinane.[2] National Center for Biotechnology Information. Link

Sources

Troubleshooting

Moisture sensitivity of 4,4-Dimethyl-1,4-azasilinane hydrochloride and how to manage it

Technical Support Center: Managing 4,4-Dimethyl-1,4-azasilinane hydrochloride Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing 4,4-Dimethyl-1,4-azasilinane hydrochloride

Welcome to the technical support center for 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Its efficacy is directly tied to its purity, which is critically challenged by its sensitivity to ambient moisture. This document provides in-depth technical guidance, troubleshooting, and best-practice protocols to ensure the integrity of the reagent and the success of your experiments.

Section 1: The Chemistry of Moisture Sensitivity

Q1: What is 4,4-Dimethyl-1,4-azasilinane hydrochloride and why is it so moisture-sensitive?

4,4-Dimethyl-1,4-azasilinane hydrochloride is a cyclic organosilane compound containing a silicon-nitrogen (Si-N) bond within a six-membered ring. The hydrochloride salt form generally enhances its stability for storage and handling compared to the free base. However, the molecule possesses inherent reactivity towards water, a characteristic common to many silyl-amines and organosilanes.[1]

The Mechanism of Hydrolysis: The primary driver of its moisture sensitivity is the susceptibility of the Si-N bond to hydrolysis.[2] Water acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the cleavage of the Si-N bond and the opening of the azasilinane ring. The initial product is a silanol (a compound containing a Si-OH group). These silanols are often unstable and can readily condense with each other to form stable, but often undesirable, silicon-oxygen-silicon (Si-O-Si) linkages, resulting in the formation of oligomeric or polymeric siloxanes.[3][4][5] The hydrochloride nature of the compound can make it hygroscopic, meaning it actively attracts and absorbs moisture from the atmosphere, which can accelerate this degradation process.[6][7]

Below is a diagram illustrating the degradation pathway upon exposure to moisture.

Hydrolysis_Pathway Reagent 4,4-Dimethyl-1,4-azasilinane Hydrochloride Silanol Ring-Opened Silanol (Unstable Intermediate) Reagent->Silanol Hydrolysis (Si-N Cleavage) H2O Atmospheric Moisture (H₂O) H2O->Silanol Polymer Polysiloxane Byproduct (e.g., White Precipitate/Gel) Silanol->Polymer Condensation (-H₂O)

Caption: Hydrolysis and condensation pathway of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Section 2: Core Protocols for Handling and Storage

Q2: How should I properly store and handle the unopened product?

Proper storage from the moment of receipt is the first line of defense against moisture contamination.

  • Inspection: Upon receipt, inspect the container seal for any signs of damage. Many moisture-sensitive reagents are supplied in bottles with a crown cap over a PTFE-faced rubber liner (e.g., Aldrich Sure/Seal™ packaging), designed for withdrawal via syringe or cannula.[8]

  • Storage Environment: Store the unopened container in a cool, dry place. For long-term storage, placing the entire manufacturer's container inside a larger, secondary container with a desiccant, or within a desiccator cabinet, is highly recommended.[9] Storing in a refrigerator or freezer is possible but can present its own challenges if not done correctly; if cold storage is used, the container must be allowed to warm completely to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q3: What is the standard procedure for dispensing the solid reagent?

An inert atmosphere is mandatory for handling this reagent. The two primary methods for creating this environment are using a glovebox or a Schlenk line.

  • Method 1: Glovebox (Preferred Method) A glovebox provides the most controlled environment for handling highly sensitive solids.[10]

    • Preparation: Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O). Bring all necessary labware (spatulas, weighing paper, vials, flasks) into the glovebox. Note that items like paper and tissues should be dried in a vacuum oven before being introduced to avoid bringing moisture into the box.[10]

    • Equilibration: Allow the reagent bottle to sit inside the glovebox for at least 30 minutes to ensure its surface is free from any adsorbed moisture.

    • Dispensing: Open the bottle inside the glovebox, weigh the desired amount of the solid, and transfer it to your reaction flask.

    • Sealing: Securely seal your reaction flask with a septum or glass stopper before removing it from the glovebox.[11] Promptly and tightly reseal the main reagent bottle.

  • Method 2: Schlenk Line / Inert Gas Manifold This technique is a viable alternative for labs without a glovebox and relies on maintaining a positive pressure of a dry, inert gas (like Argon or Nitrogen) to prevent air from entering the flask.[12][13]

    • Glassware Preparation: All glassware must be rigorously dried, typically by heating in an oven (e.g., 140°C for 4 hours or overnight) and then cooled under a stream of dry inert gas.[14]

    • Setup: Assemble your reaction flask, seal it with a rubber septum, and connect it to the Schlenk line via a needle.

    • Purging: Evacuate the flask under vacuum and refill with inert gas. Repeat this "vacuum-refill" cycle at least three times to remove residual air and moisture.[15]

    • Weighing by Difference:

      • Briefly remove the septum from the reagent bottle and quickly add a positive flow of inert gas via a needle.

      • Weigh the sealed reagent bottle.

      • Under a positive flow of inert gas into your reaction flask (creating a blanket of gas), quickly remove the flask's septum, transfer an approximate amount of the solid, and reseal the flask.[16]

      • Reweigh the reagent bottle. The difference is the mass of reagent transferred. This must be done quickly to minimize exposure.[6]

    • Re-Purge: After addition, it's good practice to perform one more vacuum-refill cycle on the reaction flask to remove any air that may have entered during the transfer.

Schlenk_Transfer A 1. Prepare Oven-Dried Flask B 2. Seal with Septum & Connect to Schlenk Line A->B C 3. Perform 3x Vacuum/Inert Gas Refill Cycles B->C D 4. Establish Positive Inert Gas Flow C->D E 5. Quickly Open Flask & Add Solid (Weigh by Difference) D->E F 6. Reseal Flask Immediately E->F G 7. Perform Final Purge Cycle F->G H Ready for Solvent Addition G->H

Caption: Workflow for dispensing a moisture-sensitive solid using a Schlenk line.

Q4: How do I ensure my solvents and other reagents are dry enough for my reaction?

The integrity of your experiment depends on an entirely anhydrous system. Commercially available anhydrous solvents are often sufficient, but their dryness should never be taken for granted, especially after the bottle has been opened.

  • Solvent Drying: For many applications, solvents can be dried over activated molecular sieves (3Å or 4Å, depending on the solvent). For ultimate dryness, a dedicated solvent purification system (SPS) is the standard.

  • Verification: The gold standard for quantifying water content in solvents is Karl Fischer titration.[17] This analysis will give you a precise measure of water in parts-per-million (ppm).

Table 1: Common Solvents and Recommended Dryness Standards

SolventRecommended Drying MethodTypical Water Content (Anhydrous Grade)Target for Sensitive Reactions
Tetrahydrofuran (THF)Solvent Purification System (SPS), Na/Benzophenone< 30 ppm< 10 ppm
Dichloromethane (DCM)SPS, CaH₂< 30 ppm< 10 ppm
Acetonitrile (MeCN)SPS, CaH₂< 30 ppm< 10 ppm
TolueneSPS, Na/Benzophenone< 30 ppm< 10 ppm

Section 3: Troubleshooting and FAQs

Q5: My reaction is sluggish or has stalled. Could moisture be the cause?

Yes, this is a primary symptom of reagent degradation. If the 4,4-Dimethyl-1,4-azasilinane hydrochloride has been hydrolyzed, its effective concentration is reduced, leading to poor or no reactivity. Use the following decision tree to troubleshoot.

Troubleshooting_Tree Start Reaction Sluggish/Failed Q_Reagent Was the reagent handled under a robust inert atmosphere (Glovebox/Schlenk)? Start->Q_Reagent A_Reagent_No High probability of reagent hydrolysis. Review handling protocols. Q_Reagent->A_Reagent_No No Q_Solvent Was the solvent from a new Sure/Seal bottle or freshly dried and verified (e.g., Karl Fischer)? Q_Reagent->Q_Solvent Yes A_Solvent_No Solvent is a likely moisture source. Use a fresh or re-dried/verified solvent. Q_Solvent->A_Solvent_No No Q_Glassware Was all glassware oven-dried and cooled under inert gas? Q_Solvent->Q_Glassware Yes A_Glassware_No Adsorbed water on glassware is a common culprit. Ensure rigorous drying procedures. Q_Glassware->A_Glassware_No No End If all checks pass, consider other reaction parameters (temp, other reagents, kinetics). Q_Glassware->End Yes

Caption: Decision tree for troubleshooting failed moisture-sensitive reactions.

Q6: I see a white precipitate, cloudiness, or gel-like substance in my reaction. What is it?

This is the classic sign of hydrolysis. The observed substance is almost certainly a polysiloxane byproduct.[18] As the reagent reacts with water to form silanols, these intermediates rapidly condense with each other, forming insoluble Si-O-Si polymer chains that precipitate from most organic solvents.[5]

Q7: How can I remove siloxane byproducts during workup and purification?

Siloxane byproducts can be notoriously difficult to remove.

  • Filtration: If the byproduct is a well-defined solid, it can sometimes be removed by filtration through a pad of Celite® or silica gel. However, it is often gelatinous and can clog the filter.

  • Chromatography: During silica gel chromatography, siloxanes are typically non-polar and will often elute very early, sometimes with the solvent front.[19]

  • Prevention is Key: The most effective strategy is meticulous prevention of moisture contamination from the start. Once formed, these byproducts can significantly complicate purification and reduce yields.

Q8: What are the key safety considerations for this reagent?
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: Handling should be performed under an inert atmosphere not only for chemical stability but also for safety, to prevent uncontrolled reactions.[20]

  • Byproducts: Be aware that hydrolysis will generate hydrochloric acid (HCl) as a byproduct, which is corrosive.

  • Disposal: Quench any residual reagent slowly with a suitable alcohol (like isopropanol) before aqueous disposal. Dispose of all chemical waste in accordance with your institution's guidelines.[21]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox? Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Addition of Solids. Retrieved from [Link]

  • School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and.... Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • R.E. Carroll, Inc. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Muenster. (n.d.). Virtual Lab - Schlenk: Handling of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

  • ResearchGate. (2026). Purification of Biogases from Siloxanes by Adsorption: On the Regenerability of Activated Carbon Sorbents. Retrieved from [Link]

  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]

  • University of Arkansas. (2019). Silane Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]

  • ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Removal of siloxanes in biogases. Retrieved from [Link]

  • Berry Group. (2019). Section 5.21 Title: Glovebox Use. Retrieved from [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

  • Berry Group. (2019). Section 5.2 Title: Schlenk Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from [Link]

  • Isère.gouv.fr. (2007). SAFE HANDLING OF SiH SILICONE PRODUCTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Guides. Retrieved from [Link]

  • Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Retrieved from [Link]

  • R.E. Carroll, Inc. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Gazpack. (n.d.). Siloxane Removal from Biogas. Retrieved from [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Biogas & Gases Technologies. (2023). SILOXANE REMOVAL. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. Retrieved from [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 4,4-Dimethyl-1,4-azasilinane Hydrochloride Reactions

Welcome to the technical support center for reactions involving 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for temperature optimization in your experiments. Due to the specific nature of this heterocyclic compound, this guide is built upon established principles of organic chemistry, particularly concerning nucleophilic substitution at silicon centers, the behavior of amine hydrochlorides, and general strategies for heterocyclic synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties and reaction conditions of 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Q1: What is the expected thermal stability of 4,4-Dimethyl-1,4-azasilinane hydrochloride?

Q2: How does the hydrochloride salt form affect the reactivity of the amine in nucleophilic substitution reactions?

A2: The hydrochloride salt form significantly impacts the nucleophilicity of the nitrogen atom. The protonated nitrogen in the ammonium salt is not nucleophilic.[4] For the amine to participate in a nucleophilic attack, it must be deprotonated to its free amine form. This is typically achieved by adding a base to the reaction mixture to neutralize the HCl. The choice of base and the timing of its addition are critical to the success of the reaction.

Q3: What are the general principles for selecting a reaction temperature for a reaction involving 4,4-Dimethyl-1,4-azasilinane hydrochloride?

A3: The optimal reaction temperature is a balance between reaction rate and selectivity.

  • Lower Temperatures: Favor substitution reactions (SN2) over elimination reactions.[5][6] Colder conditions can improve the stability of thermally sensitive intermediates and products.

  • Higher Temperatures: Increase the reaction rate but may also promote undesirable side reactions such as elimination, decomposition, or polymerization.[2][7] For reactions involving the formation of heterocyclic rings, careful temperature control is critical to avoid the formation of byproducts.[8]

A good starting point is to perform the reaction at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: Which solvents are recommended for reactions with 4,4-Dimethyl-1,4-azasilinane hydrochloride?

A4: The choice of solvent is critical and can significantly influence the reaction outcome.[9][10]

  • Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often good choices for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[11]

  • Protic Solvents: Such as water or alcohols, can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing down the desired reaction.[11] However, the choice of solvent will also depend on the solubility of 4,4-Dimethyl-1,4-azasilinane hydrochloride and other reactants.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction by TLC or LC-MS.[8]
Incomplete Deprotonation: The amine may not be sufficiently deprotonated to act as a nucleophile.Ensure a suitable base is used in at least a stoichiometric amount to neutralize the hydrochloride. Consider a stronger, non-nucleophilic base if necessary.
Poor Solubility: The reactants may not be fully dissolved at the reaction temperature.Choose a solvent in which all reactants are soluble at the desired temperature. A solvent screen with small-scale reactions can be beneficial.
Formation of Multiple Products (Low Selectivity) Temperature is Too High: Elevated temperatures can favor side reactions like elimination over substitution.[5][6]Decrease the reaction temperature. Even a small reduction can significantly improve selectivity.
Side Reactions of the Silane Moiety: Silanes can undergo hydrolysis or other side reactions.Ensure the reaction is performed under anhydrous conditions if water-sensitive reagents are used.
Reaction Stalls Before Completion Reagent Degradation: One of the reactants may be degrading under the reaction conditions.Consider if the chosen temperature is too high for the stability of the starting materials or the product.[8] Running the reaction at a lower temperature for a longer duration might be beneficial.
Product Inhibition: The product formed may be inhibiting the catalyst or reacting with one of the starting materials.This is a more complex issue that may require a mechanistic investigation. Analyzing the reaction profile over time can provide insights.
Exothermic Reaction (Poor Temperature Control) Rapid Addition of Reagents: Adding a highly reactive reagent too quickly can lead to an uncontrolled exotherm.Add the limiting reagent slowly and monitor the internal temperature of the reaction. Use an ice bath for cooling if necessary.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Temperature Optimization

This protocol outlines a systematic approach to identifying the optimal reaction temperature for a nucleophilic substitution reaction involving 4,4-Dimethyl-1,4-azasilinane hydrochloride.

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion of starting material, yield of the desired product, and formation of byproducts at each temperature.

  • Refinement: Based on the initial results, a narrower temperature range can be investigated to fine-tune the optimal conditions.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

  • TLC Plate Spotting: Spot the diluted sample onto a TLC plate alongside the starting materials as references.

  • Elution: Develop the TLC plate using an appropriate solvent system that provides good separation of the starting materials, product, and any byproducts.

  • Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. The presence of other spots suggests the formation of byproducts.

IV. Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Reactions start Low Product Yield Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Action: Gradually increase temperature and monitor. check_temp->increase_temp Yes check_base Is the amine fully deprotonated? check_temp->check_base No reassess Re-evaluate reaction parameters. increase_temp->reassess add_base Action: Add a suitable base in stoichiometric amounts. check_base->add_base No check_solubility Are all reactants soluble? check_base->check_solubility Yes add_base->reassess change_solvent Action: Screen for a more suitable solvent. check_solubility->change_solvent No check_solubility->reassess Yes change_solvent->reassess

Caption: A decision tree for troubleshooting low product yield.

Factors Influencing Reaction Temperature

Factors_Influencing_Temperature Key Factors for Temperature Optimization center Optimal Reaction Temperature rate Reaction Rate center->rate selectivity Selectivity (Product vs. Byproduct) center->selectivity stability Stability of Reactants and Products center->stability solvent Solvent Boiling Point and Properties center->solvent

Caption: Interplay of factors for determining optimal reaction temperature.

V. References

  • Theory Decomposition of silane In the early days of silicon CVD, several gases were explored for the purpose, but in today's rea - NTNU. (n.d.). Retrieved January 28, 2026, from [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Solvent Effects on an SN2 reaction. (2021, May 24). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. Retrieved January 28, 2026, from [Link]

  • Effect of Temperature on the Reaction Products of Silicon in Fluorine-Based Plasmas. (2024, November 30). MDPI. Retrieved January 28, 2026, from [Link]

  • Reactions of Amines. (2020, July 1). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. (n.d.). Louisiana Tech University. Retrieved January 28, 2026, from [Link]

  • Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. (2018, May 27). MDPI. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Real-Time Monitoring of a Sol-Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (2023, May 28). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. (2026, January 6). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Silylamines in organic synthesis. Reactivity of N,N-bis(silyl)enamines toward electrophiles. A route to substituted 2-aza-1,3-butadienes and pyridines. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019, August 13). MDPI. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Mechanism of thermal decomposition of silanes. (n.d.). Russian Chemical Reviews. Retrieved January 28, 2026, from [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Thermochemistry of Substitution Reactions. (2021, September 26). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Real-Time Monitoring of a Sol-Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Optimization of reaction conditions [a] . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Aminolysis of the Si-Cl bond and ligand exchange reaction between silicon amido derivatives and SiCl4: Synthetic applications and kinetic investigations. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. (n.d.). Wiley Online Library. Retrieved January 28, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, November 2). PubMed. Retrieved January 28, 2026, from [Link]

  • Transfer Learning for Heterocycle Retrosynthesis. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. (2015, September 2). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Reactions of Amines. (n.d.). Retrieved January 28, 2026, from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. Retrieved January 28, 2026, from [Link]

  • Elucidating the thermal degradation of silane-based polymers using reactive molecular dynamics simulations. (2025, March 20). APS Physics. Retrieved January 28, 2026, from [Link]

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Troubleshooting

Technical Support Center: Navigating Reactions with 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed to provide expert insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1,4-azasilinane hydrochloride. This guide is designed to provide expert insights and practical solutions to challenges, particularly those arising from steric hindrance, that you may encounter during your synthetic endeavors. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and successfully incorporate this unique heterocyclic building block into your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is 4,4-Dimethyl-1,4-azasilinane hydrochloride, and what are its key structural features?

4,4-Dimethyl-1,4-azasilinane hydrochloride is a heterocyclic compound featuring a six-membered ring containing both a nitrogen and a silicon atom. The silicon atom is substituted with two methyl groups, creating a sterically hindered environment around the silicon and adjacent atoms. The molecule is supplied as a hydrochloride salt, meaning the nitrogen atom is protonated.

Key Structural Features:

  • 1,4-Azasilinane Core: A saturated six-membered ring containing one nitrogen and one silicon atom at positions 1 and 4, respectively.

  • Gem-Dimethyl Group: Two methyl groups on the silicon atom (position 4) contribute significantly to the steric bulk of the molecule.

  • Secondary Amine (as hydrochloride): The nitrogen atom (position 1) is a secondary amine, which is protonated in the hydrochloride salt form. This protonation impacts its nucleophilicity and requires consideration in reaction planning.

Q2: What are the primary challenges when using 4,4-Dimethyl-1,4-azasilinane hydrochloride in chemical synthesis?

The principal challenge in reactions involving this compound is steric hindrance . The bulky gem-dimethyl group on the silicon atom can shield the nitrogen atom, making it difficult for reagents to approach and react. This can lead to sluggish reaction rates, low yields, or even complete failure of the reaction under standard conditions.

Another key consideration is the fact that the starting material is a hydrochloride salt . The protonated nitrogen is not nucleophilic and must be deprotonated in situ to participate in most reactions, such as N-alkylation or N-arylation. The choice of base for this deprotonation is critical and must be strong enough to liberate the free amine without causing unwanted side reactions.

Troubleshooting Guide: Overcoming Steric Hindrance in N-Functionalization Reactions

This section provides detailed troubleshooting advice for common N-functionalization reactions, such as N-alkylation and N-arylation, where steric hindrance is a major obstacle.

Issue 1: Low or No Yield in N-Alkylation Reactions

You are attempting to N-alkylate 4,4-Dimethyl-1,4-azasilinane with an alkyl halide (R-X) and are observing poor conversion.

The low reactivity is likely due to a combination of factors:

  • Steric Hindrance: The gem-dimethyl group on the silicon atom hinders the approach of the alkyl halide to the nitrogen atom.

  • Insufficient Deprotonation: The base used may not be strong enough to effectively deprotonate the hydrochloride salt, resulting in a low concentration of the free, nucleophilic amine.

  • Poor Leaving Group: The halide on your alkylating agent may not be a sufficiently good leaving group to facilitate the reaction with a sterically hindered nucleophile.

  • Inappropriate Solvent: The solvent may not be optimal for promoting the SN2 reaction.

start Low Yield in N-Alkylation step1 Step 1: Optimize Base and Deprotonation Conditions start->step1 Initial Observation step2 Step 2: Enhance Alkylating Agent Reactivity step1->step2 If yield is still low step3 Step 3: Modify Reaction Conditions step2->step3 If reactivity remains poor step4 Step 4: Consider Alternative Alkylation Strategies step3->step4 For very challenging substrates outcome Improved Yield step4->outcome Successful Alkylation

Caption: Troubleshooting workflow for N-alkylation.

Step 1: Optimize Base and Deprotonation Conditions

The first step is to ensure complete deprotonation of the hydrochloride salt to generate the free amine.

  • Protocol 1.1: Strong, Non-Nucleophilic Bases. Switch from weaker bases like triethylamine or potassium carbonate to stronger, non-nucleophilic bases.

    • Recommended Bases: Sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).

    • Procedure:

      • Suspend 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.0 eq) in a dry, aprotic solvent such as THF or DMF under an inert atmosphere (N2 or Ar).

      • Cool the suspension to 0 °C.

      • Add the strong base (1.1 - 1.5 eq) portion-wise and stir for 30-60 minutes to ensure complete deprotonation.

      • Slowly add the alkyl halide (1.0-1.2 eq) and allow the reaction to warm to room temperature or heat as required.

Step 2: Enhance Alkylating Agent Reactivity

If optimizing the base is insufficient, the next step is to use a more reactive alkylating agent.

  • Protocol 1.2: Conversion to Alkyl Triflates or Tosylates. Alkyl triflates (R-OTf) and tosylates (R-OTs) are significantly more reactive than the corresponding bromides or iodides.

    • Procedure:

      • Prepare the alkyl triflate or tosylate from the corresponding alcohol.

      • Follow the deprotonation procedure in Protocol 1.1.

      • Add the alkyl triflate or tosylate to the solution of the free amine at 0 °C and monitor the reaction progress.

Step 3: Modify Reaction Conditions

  • Increase Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Reactions in higher-boiling solvents like DMF or dioxane can be heated to 80-120 °C.

  • Increase Concentration: Using a higher concentration of reactants can favor the bimolecular reaction.

ParameterStandard ConditionRecommended Change for Hindered Substrate
Base K₂CO₃, Et₃NNaH, LDA, KHMDS
Alkylating Agent R-Br, R-IR-OTf, R-OTs
Temperature Room Temperature50-120 °C
Solvent CH₃CN, THFDMF, Dioxane

Step 4: Consider Alternative Alkylation Strategies

  • Reductive Amination: If direct alkylation fails, reductive amination with an appropriate aldehyde or ketone can be an effective alternative. This approach is particularly useful for introducing more complex alkyl groups.[1]

Issue 2: Poor Results in N-Arylation (e.g., Buchwald-Hartwig Amination)

You are attempting a palladium-catalyzed N-arylation with an aryl halide and observing low conversion.

  • Steric Hindrance: The bulky nature of both the azasilinane and potentially the aryl halide can hinder the formation of the key C-N bond in the reductive elimination step.

  • Inappropriate Ligand: The phosphine ligand used may not be suitable for coupling a sterically demanding amine.

  • Catalyst Inhibition: The free amine or other species in the reaction mixture may be inhibiting the palladium catalyst.

start Low Yield in N-Arylation step1 Step 1: Select Appropriate Ligand and Catalyst start->step1 Initial Observation step2 Step 2: Optimize Base and Solvent System step1->step2 If yield is still low step3 Step 3: Consider Alternative Coupling Partners step2->step3 If reactivity remains poor outcome Improved Yield step3->outcome Successful Arylation

Caption: Troubleshooting workflow for N-arylation.

Step 1: Select Appropriate Ligand and Catalyst

For sterically hindered substrates, the choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.

  • Protocol 2.1: Utilizing Bulky Phosphine Ligands.

    • Recommended Ligands:

      • Buchwald-type biarylphosphine ligands: Such as XPhos, SPhos, or RuPhos. These are often highly effective for coupling hindered substrates.

      • Josiphos-type ferrocenyl ligands: These can also be very effective in challenging coupling reactions.

    • Recommended Palladium Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Procedure:

      • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.2 eq), the chosen phosphine ligand (1-5 mol%), and the palladium precatalyst (0.5-2 mol%).

      • Add a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (2.0-3.0 eq).

      • Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

      • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

Step 2: Optimize Base and Solvent System

  • Base Selection: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions. However, for some substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better results.

  • Solvent: Toluene and dioxane are standard solvents. For particularly challenging couplings, polar aprotic solvents like DMF can sometimes be beneficial, but should be used with caution as they can decompose at high temperatures.

ParameterStandard SystemRecommended System for Hindered Coupling
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃XPhos, SPhos, RuPhos
Base K₂CO₃NaOt-Bu, K₃PO₄
Solvent TolueneToluene, Dioxane

Step 3: Consider Alternative Coupling Partners

If coupling with an aryl bromide or chloride is unsuccessful, switching to a more reactive aryl triflate (Ar-OTf) can significantly improve the outcome.

References

Sources

Reference Data & Comparative Studies

Validation

Characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride derivatives

Characterization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride Derivatives Part 1: Executive Summary & Strategic Rationale The "Silicon Switch" in Medicinal Chemistry In the optimization of lead compounds, the piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride Derivatives

Part 1: Executive Summary & Strategic Rationale

The "Silicon Switch" in Medicinal Chemistry In the optimization of lead compounds, the piperidine ring is a ubiquitous pharmacophore.[1] However, it often suffers from metabolic liability (particularly oxidative metabolism at the C4 position) and limited lipophilic tuning. 4,4-Dimethyl-1,4-azasilinane represents a strategic "silicon switch" bioisostere where the C4 carbon of a 4,4-dimethylpiperidine is replaced by a silicon atom.

This substitution is not merely structural; it fundamentally alters the physicochemical landscape of the molecule.[2] The 4,4-dimethyl-1,4-azasilinane hydrochloride scaffold offers three distinct advantages for drug development professionals:

  • Metabolic Blockade: The silicon atom at the 4-position prevents the common CYP450-mediated C-hydroxylation observed in piperidines.

  • Lipophilicity Modulation: Silicon is more lipophilic than carbon, typically increasing LogP by 0.5–1.0 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Structural Geometry: The C–Si bond (1.87 Å) is significantly longer than the C–C bond (1.54 Å), altering the ring pucker and potentially accessing novel binding pocket vectors.

Part 2: Structural & Physicochemical Characterization

The following table contrasts the critical properties of the silicon-based scaffold against its direct carbon analog.

Table 1: Comparative Physicochemical Profile

Feature4,4-Dimethylpiperidine (Carbon Analog) 4,4-Dimethyl-1,4-azasilinane (Silicon Scaffold) Impact on Drug Design
Core Atom (Pos 4) Carbon (C)Silicon (Si)Metabolic Stability
Bond Length (X-C3) 1.54 Å (C–C)1.87 Å (Si–C)Conformational Change : Expanded ring size alters receptor fit.
LogP (Lipophilicity) ~1.5 (Experimental)~2.2 – 2.5 (Estimated)Permeability : Increased lipophilicity improves passive transport.
Basicity (pKa) ~11.1~10.5 – 10.8Solubility : Slight reduction in basicity due to electronic effects of Si (gamma-effect).
Metabolic Soft Spot C4-H or C4-Methyl oxidationSi-Methyl oxidation onlyClearance : Blocks ring oxidation; shifts metabolism to methyl groups.
Molecular Weight 113.2 g/mol (Free base)129.3 g/mol (Free base)Ligand Efficiency : Slight increase in MW, usually negligible.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow Diagram

G Figure 1: Synthetic Pathway for 1,4-Azasilinane Scaffold Construction Start Bis(chloromethyl) dimethylsilane Inter Cyclization Intermediate Start->Inter + Reagent, K2CO3 Reflux, MeCN Reagent Amine Source (Benzylamine or NH3) Reagent->Inter Deprotect Pd/C Hydrogenation (if Benzyl used) Inter->Deprotect H2, MeOH Salt HCl Salt Formation Deprotect->Salt HCl/Dioxane Final 4,4-Dimethyl-1,4-azasilinane Hydrochloride Salt->Final Crystallization

Figure 1: Step-by-step synthetic pathway utilizing bis(chloromethyl)dimethylsilane precursor.

Detailed Synthesis Protocol

Objective: Synthesis of 4,4-dimethyl-1,4-azasilinane hydrochloride.

Reagents:

  • Bis(chloromethyl)dimethylsilane (CAS: 2917-46-6)[3]

  • Benzylamine (CAS: 100-46-9)

  • Potassium Carbonate (Anhydrous)

  • Acetonitrile (HPLC Grade)

  • 10% Pd/C catalyst

  • 4M HCl in Dioxane

Step 1: Cyclization (N-Benzyl-4,4-dimethyl-1,4-azasilinane)

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charge: Add Bis(chloromethyl)dimethylsilane (15.7 g, 100 mmol) and Acetonitrile (200 mL).

  • Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol) followed by Benzylamine (10.7 g, 100 mmol).

  • Reaction: Heat to reflux (80-82°C) for 16–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane) for disappearance of silane.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil can often be used directly or purified via vacuum distillation.

Step 2: Deprotection & Salt Formation

  • Hydrogenation: Dissolve the N-benzyl intermediate in Methanol (100 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 40 psi H2 for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Salting: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (30 mL). A white precipitate should form.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Confirm structure via 1H NMR (D2O) – Look for the characteristic Si-CH2 protons at ~0.8-1.0 ppm (shifted upfield compared to C-CH2).

Part 4: Metabolic Stability & Performance

The primary driver for using this scaffold is the "Silicon Switch" to improve metabolic stability.

Metabolic Pathways Comparison

Metabolism Figure 2: Metabolic Fate Divergence - Carbon vs. Silicon Pip 4,4-Dimethylpiperidine Pip_Ox C4-Hydroxylation (Major Metabolite) Pip->Pip_Ox CYP450 Fast Pip_Ring Ring Opening Pip->Pip_Ring Oxidative Si 4,4-Dimethyl-1,4-azasilinane Si_Stable C4-Position Blocked (No Oxidation) Si->Si_Stable Silicon Steric/Electronic Protection Si_Me Si-Methyl Hydroxylation (Minor/Slower) Si->Si_Me CYP450 Slow

Figure 2: Divergence in metabolic pathways.[1][3][4][5][6][7][8][9][10][11] The silicon atom effectively blocks the rapid ring oxidation seen in carbon analogs.

Microsomal Stability Assay Protocol

To validate the stability improvement in your specific derivative:

  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 45, 60 minutes.

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation:

    • Success Criteria: A decrease in

      
       of >50% compared to the piperidine analog indicates a successful bioisosteric replacement.
      

References

  • PubChem. 4,4-Dimethyl-1,4-azasilinane | C6H15NSi.[4] National Library of Medicine. Available at: [Link]

  • Rowan. Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Available at: [Link]

  • Organic Syntheses. Synthesis of Organosilanes: (Chloromethyl)dimethylphenylsilane. (Procedure adapted for bis-chloromethyl precursor handling). Available at: [Link]

  • Ramesh, R. et al.Silicon Switch of Marketed Drugs: Sila-Analogues with Improved Pharmacological Profiles. (General reference on Sila-substitution effects).

Sources

Comparative

A Comparative Guide to the Catalytic Potential of 4,4-Dimethyl-1,4-azasilinane Hydrochloride in Acylation Reactions

For the modern researcher in synthetic chemistry, the quest for novel, efficient, and robust catalysts is perpetual. While well-established catalysts form the bedrock of our synthetic toolbox, the exploration of new chem...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic chemistry, the quest for novel, efficient, and robust catalysts is perpetual. While well-established catalysts form the bedrock of our synthetic toolbox, the exploration of new chemical entities with unique structural features can unlock new reactivity and process efficiencies. This guide delves into the catalytic potential of 4,4-Dimethyl-1,4-azasilinane hydrochloride, a heterocyclic organosilicon compound.

Given the nascent stage of research into its direct catalytic applications, this document provides a comparative analysis against a well-established structural and functional analogue: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). The focus of this comparison will be the acylation of sterically hindered alcohols, a fundamental transformation in organic synthesis where catalyst performance is paramount. While one vendor notes that 4,4-Dimethyl-1,4-azasilinane hydrochloride is utilized in the development of catalysts and ligands[1], this guide will extrapolate its potential as a direct organocatalyst.

Introduction to the Catalysts

The Challenger: 4,4-Dimethyl-1,4-azasilinane Hydrochloride

4,4-Dimethyl-1,4-azasilinane hydrochloride is a saturated six-membered heterocyclic compound containing both a nitrogen and a silicon atom within the ring. Key structural features that suggest catalytic potential include:

  • Tertiary Amine Center: The nitrogen atom is a potential nucleophilic or basic site, crucial for many organocatalytic cycles.

  • Hydrochloride Salt: This form enhances stability, improves handling, and can play a role in the catalytic cycle, potentially allowing for easier recovery and recycling[2].

  • Organosilicon Moiety: The presence of a silicon atom gem-dimethylated and adjacent to the nitrogen introduces unique steric and electronic properties compared to purely carbon-based heterocycles. Organosilicon compounds are known to play various roles in organic synthesis, including as reagents and intermediates[3][4].

The Benchmark: 4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl)

DMAP·HCl is the hydrochloride salt of 4-(N,N-Dimethylamino)pyridine, a hypernucleophilic acylation catalyst. Its catalytic prowess is well-documented, and it serves as an excellent benchmark for this study. DMAP·HCl offers high catalytic activity for the acylation of inert alcohols and phenols, coupled with the significant advantage of being recyclable, thus mitigating the toxicity and recovery issues associated with free DMAP[2][5].

Comparative Analysis: Catalytic Performance in Acylation

We will compare the known performance of DMAP·HCl with the projected performance of 4,4-Dimethyl-1,4-azasilinane hydrochloride in a model acylation reaction of a sterically hindered alcohol.

The Model Reaction

The acylation of 1-adamantanol with acetic anhydride is a suitable model reaction due to the significant steric hindrance of the alcohol, which makes the reaction challenging and highly dependent on catalyst efficiency.

Performance Metrics: A Comparative Table

The following table summarizes the documented performance of DMAP·HCl and outlines the target experimental parameters for evaluating 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Parameter 4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl) 4,4-Dimethyl-1,4-azasilinane Hydrochloride (Hypothetical)
Catalyst Loading 5-10 mol%To be determined (start at 10 mol%)
Reaction Time 4-12 hoursTo be determined
Temperature 80-100 °CTo be determined (start at 80 °C)
Yield (Isolated) >88% for various inert alcohols[2]Primary experimental outcome
Recyclability Can be reused more than eight times without loss of activity[2]To be determined
Substrate Scope Wide range of sterically hindered alcohols and phenols[2][5]To be determined

Mechanistic Insights and Postulations

The Established Mechanism of DMAP·HCl Catalysis

The catalytic cycle of DMAP·HCl in acylation is well-understood. It proceeds via a nucleophilic catalysis pathway where the DMAP·HCl salt directly reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the alcohol nucleophile to yield the ester product and regenerate the DMAP·HCl catalyst[2].

Below is a diagram illustrating the catalytic cycle.

DMAP_Mechanism cluster_cycle Catalytic Cycle Catalyst DMAP·HCl Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + Acetic Anhydride - Acetic Acid·HCl AcylatingAgent Acetic Anhydride Intermediate->Catalyst + R-OH - Ester Product Ester Product Alcohol R-OH (Alcohol)

Caption: Catalytic cycle of DMAP·HCl in acylation.

A Postulated Mechanism for 4,4-Dimethyl-1,4-azasilinane Hydrochloride

We can postulate a similar nucleophilic catalysis mechanism for 4,4-Dimethyl-1,4-azasilinane hydrochloride. The tertiary amine would act as the nucleophile, attacking the acetic anhydride to form a reactive N-acyl-azasilinanium intermediate. The key point of investigation would be the electronic influence of the silicon atom on the nucleophilicity of the nitrogen and the stability/reactivity of the subsequent acyl-ammonium intermediate. The steric bulk provided by the gem-dimethyl group on the silicon is also a factor to consider.

Proposed Experimental Protocol for Comparative Evaluation

To empirically validate the catalytic activity of 4,4-Dimethyl-1,4-azasilinane hydrochloride, the following experimental protocol is proposed. This protocol is designed to mirror the conditions used for DMAP·HCl to ensure a fair and direct comparison.

Materials
  • 1-Adamantanol

  • Acetic Anhydride

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride

  • DMAP·HCl (as control)

  • Toluene (or other suitable high-boiling, non-protic solvent)

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography).

Procedure
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-adamantanol (1.0 mmol), the catalyst (0.1 mmol, 10 mol%), and toluene (5 mL).

  • Add acetic anhydride (1.5 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-adamantyl acetate.

  • Calculate the isolated yield.

Catalyst Recycling Experiment
  • After the initial reaction, the aqueous layer from the workup, containing the hydrochloride salt of the catalyst, can be acidified and evaporated to recover the catalyst.

  • The recovered catalyst can then be dried and reused in a subsequent reaction under the same conditions to assess its recyclability.

The workflow for this comparative study is visualized below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis cluster_recycle Recycling A Mix Reactants: 1-Adamantanol Acetic Anhydride Solvent B1 Add Catalyst A: 4,4-Dimethyl-1,4- azasilinane HCl A->B1 B2 Add Catalyst B: DMAP·HCl (Control) A->B2 C Heat to 80 °C B1->C B2->C D Monitor by TLC/GC C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F H Isolate Catalyst from Aqueous Layer E->H Next Cycle E->H Next Cycle G Characterization & Yield Calculation F->G I Reuse Catalyst H->I Next Cycle H->I Next Cycle I->B1 Next Cycle I->B2 Next Cycle

Caption: Workflow for the comparative catalytic study.

Concluding Remarks for the Research Scientist

While 4,4-Dimethyl-1,4-azasilinane hydrochloride is not yet a mainstream catalyst, its structural analogy to highly effective organocatalysts like DMAP·HCl makes it a compelling candidate for investigation. The presence of an organosilicon framework offers the tantalizing possibility of modified reactivity, stability, or selectivity. The proposed experimental framework provides a clear and direct pathway to assess its catalytic efficacy. Should this compound demonstrate competitive or superior performance, it could represent a valuable addition to the synthetic chemist's toolkit, particularly for challenging acylation reactions. This guide serves as a foundational blueprint for such an investigation, grounded in the established performance of a trusted benchmark catalyst.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride. [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • Mahmoud, A. R. (2025). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. [Link]

  • Wikipedia. (2023). Organosilicon chemistry. [Link]

  • ZMsilane. (2024). Organosilicon Compound. [Link]

  • University of Lucknow. Organosilicon Compounds. [Link]

  • Semantic Scholar. Table 5 from 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. [Link]

  • UNT Digital Library. Synthesis of organosilicon compounds. [Link]

  • ResearchGate. ChemInform Abstract: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

Sources

Validation

A-Comparative-Guide-to-the-Efficacy-of-4,4-Dimethyl-1,4-azasilinane-hydrochloride-in-Diverse-Solvent-Systems

Abstract This guide provides a comprehensive analysis of the efficacy of 4,4-Dimethyl-1,4-azasilinane hydrochloride, a versatile cyclic silylamine, across a range of solvent systems. As a key intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the efficacy of 4,4-Dimethyl-1,4-azasilinane hydrochloride, a versatile cyclic silylamine, across a range of solvent systems. As a key intermediate in the synthesis of silicon-containing pharmaceuticals and agrochemicals, understanding its behavior in different solvents is paramount for reaction optimization and process development.[1] This document outlines detailed experimental protocols for evaluating solubility and performance in a model silylation reaction. By presenting quantitative data and explaining the underlying chemical principles, this guide serves as a critical resource for researchers, chemists, and drug development professionals aiming to harness the full potential of this reagent.

Introduction: The Role of 4,4-Dimethyl-1,4-azasilinane hydrochloride in Modern Synthesis

4,4-Dimethyl-1,4-azasilinane is a heterocyclic organosilicon compound featuring a reactive N-H bond within a six-membered ring.[2] Its hydrochloride salt form enhances stability, making it a practical and manageable reagent for organic synthesis. The primary utility of this compound and related silylamines lies in their function as silylating agents. Silylation is a crucial chemical technique used to protect reactive functional groups, such as alcohols and amines, preventing unwanted side reactions during complex synthetic sequences.[3][4]

The efficacy of a silylating agent is not solely dependent on its intrinsic reactivity but is profoundly influenced by the solvent in which the reaction is conducted. The solvent system dictates the solubility of reactants, influences reaction kinetics, stabilizes intermediates, and can even participate in the reaction mechanism. Therefore, a systematic evaluation of solvent effects is essential for optimizing synthetic protocols.

The Critical Influence of Solvent Systems on Silylation Reactions

The choice of solvent is a pivotal decision in designing any chemical synthesis. Solvents must be aprotic for most silylation reactions to prevent reaction with the silylating agent itself.[5] The polarity of the solvent plays a crucial role; it must be capable of dissolving the reactants to create a homogeneous reaction environment while appropriately stabilizing any charged intermediates or transition states that may form.[3][6]

This guide will evaluate the performance of 4,4-Dimethyl-1,4-azasilinane hydrochloride in the following representative aprotic solvents:

  • Tetrahydrofuran (THF): A polar aprotic ether, widely used for its excellent solvating properties for a range of organic compounds.

  • Acetonitrile (ACN): A polar aprotic solvent with a strong dipole moment, capable of solvating both polar and nonpolar species.

  • Toluene: A nonpolar aromatic hydrocarbon, often used in reactions where polarity needs to be minimized.

  • Dichloromethane (DCM): A chlorinated solvent of intermediate polarity, effective at dissolving a wide array of organic materials.

Experimental Design & Protocols

To provide a robust comparison, two key experiments were designed: a quantitative solubility assessment and a model silylation reaction to gauge reactive efficacy.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for evaluating the reagent's efficacy in each selected solvent.

G cluster_data Data Interpretation A Prepare Saturated Solutions (Solubility Test) C Equilibrate & Filter A->C B Prepare Reaction Mixtures (Efficacy Test) E Run Model Silylation Reaction (e.g., Benzyl Alcohol + Reagent) B->E D Solvent Evaporation & Gravimetric Analysis C->D I Compile Solubility Data Table D->I F Monitor Reaction Progress (TLC) E->F G Quench, Workup & Isolate Product F->G H Analyze Product (Yield, Purity via GC-MS) G->H J Compile Reaction Efficacy Data Table H->J K Comparative Analysis I->K J->K

Caption: General workflow for solubility and efficacy testing.

Protocol 1: Quantitative Solubility Determination

This protocol determines the solubility of 4,4-Dimethyl-1,4-azasilinane hydrochloride in the selected solvents at ambient temperature.

Materials:

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride

  • Anhydrous solvents (THF, ACN, Toluene, DCM)

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • 0.2 µm syringe filters

  • Analytical balance

Procedure:

  • Add an excess amount (approx. 500 mg) of 4,4-Dimethyl-1,4-azasilinane hydrochloride to a tared scintillation vial.

  • Add 5.0 mL of the chosen anhydrous solvent to the vial.

  • Seal the vial and stir the suspension vigorously at room temperature (25 °C) for 4 hours to ensure equilibrium is reached.

  • Allow the suspension to settle for 30 minutes.

  • Carefully draw 1.0 mL of the supernatant through a 0.2 µm syringe filter into a second tared vial, ensuring no solid particles are transferred.

  • Evaporate the solvent from the second vial under a gentle stream of nitrogen or in a vacuum oven.

  • Weigh the residue on an analytical balance.

  • Calculate the solubility in mg/mL. Repeat the experiment in triplicate for each solvent.

Protocol 2: Efficacy in a Model Silylation Reaction

This protocol evaluates the reagent's performance by silylating a model substrate, benzyl alcohol. The reaction yield and purity of the resulting silyl ether are the primary metrics for efficacy.

Materials:

  • 4,4-Dimethyl-1,4-azasilinane hydrochloride

  • Benzyl alcohol (substrate)

  • Triethylamine (base)

  • Anhydrous solvents (THF, ACN, Toluene, DCM)

  • Round-bottom flasks, magnetic stir bars, reflux condensers

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, GC-MS for analysis[7][8]

Procedure:

  • Set up a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.[9]

  • To the flask, add benzyl alcohol (1.0 mmol, 108 mg).

  • Add the selected anhydrous solvent (20 mL).

  • Add triethylamine (1.2 mmol, 121 mg, 167 µL).

  • Add 4,4-Dimethyl-1,4-azasilinane hydrochloride (1.1 mmol, 182 mg).

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing it via Thin-Layer Chromatography (TLC).[9]

  • Once the reaction is complete (disappearance of starting material by TLC, typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (if necessary).

  • Determine the final product mass to calculate the yield and assess its purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Results and Discussion

The following tables summarize the quantitative data obtained from the experimental protocols.

Solubility Data

The ability of the solvent to dissolve the hydrochloride salt is the first critical factor for achieving an efficient reaction.

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Acetonitrile (ACN)5.8125.4 ± 3.1High solubility, clear solution
Dichloromethane (DCM)3.188.2 ± 2.5Good solubility
Tetrahydrofuran (THF)4.065.7 ± 1.9Moderate solubility
Toluene2.45.1 ± 0.4Very low solubility, suspension

Analysis: The data clearly indicates a strong correlation between solvent polarity and the solubility of 4,4-Dimethyl-1,4-azasilinane hydrochloride. The highly polar nature of Acetonitrile provides the best solvation for the ionic hydrochloride salt. Toluene, being nonpolar, is a very poor solvent for this reagent.

Silylation Efficacy Data

The performance in the model reaction provides a direct measure of the reagent's efficacy as a function of the solvent system.

SolventReaction Time (h)Isolated Yield (%)Product Purity (GC-MS, %)
Acetonitrile (ACN)2.094%>99%
Dichloromethane (DCM)2.591%>99%
Tetrahydrofuran (THF)3.585%98%
Toluene24.015%95% (with unreacted starting material)

Analysis:

  • Acetonitrile (ACN): The reaction in ACN was the most efficient, providing the highest yield in the shortest time. This is attributed to the excellent solubility of the reagent, ensuring a high effective concentration of the silylating agent in the solution.

  • Dichloromethane (DCM): DCM also proved to be an excellent solvent, with results nearly comparable to ACN. Its ability to dissolve the reagent effectively facilitates a rapid and clean reaction.

  • Tetrahydrofuran (THF): The reaction in THF was slower and resulted in a lower yield. While THF is a good solvent for many organic reactions, the moderate solubility of the hydrochloride salt likely limited the reaction rate.

  • Toluene: The reaction in Toluene was extremely slow and inefficient. The poor solubility of the reagent meant the reaction was largely a heterogeneous mixture, severely limiting the interaction between the reactants and leading to a very low yield even after an extended period. This underscores the importance of achieving a homogeneous reaction environment.[3]

Conclusion and Recommendations

Based on the supporting experimental data, the efficacy of 4,4-Dimethyl-1,4-azasilinane hydrochloride is highly dependent on the solvent system.

  • High Efficacy Solvents: For applications requiring high yield and rapid reaction times, polar aprotic solvents such as Acetonitrile (ACN) and Dichloromethane (DCM) are strongly recommended. Their ability to fully solvate the hydrochloride salt is the key determinant of their success.

  • Moderate Efficacy Solvent: Tetrahydrofuran (THF) can be considered a suitable, albeit slower, alternative if ACN or DCM are incompatible with other functional groups in a more complex substrate.

  • Low Efficacy Solvent: Nonpolar solvents like Toluene are not recommended for reactions involving 4,4-Dimethyl-1,4-azasilinane hydrochloride due to severe solubility limitations that cripple reaction efficiency.

This guide demonstrates that a logical, data-driven approach to solvent selection is critical for optimizing synthetic procedures. Researchers and developers should prioritize solvent screening, starting with highly polar aprotic systems, to maximize the performance of this valuable silylating agent.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride.
  • PubChem. 4,4-Dimethyl-1,4-azasilinane.
  • ResearchGate. Techniques for silylation.
  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • PMC. Advancing Organic Chemistry Using High‐Throughput Experimentation.
  • Wikipedia. Silylation.
  • MDPI. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier.
  • The American Journal of Medical Sciences and Pharmaceutical Research. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS.
  • YouTube. Tretyakova Lab • Organic Synthesis Protocol.

Sources

Comparative

Spectroscopic comparison of 4,4-Dimethyl-1,4-azasilinane hydrochloride and its analogs

An In-Depth Spectroscopic Guide to 4,4-Dimethyl-1,4-azasilinane Hydrochloride and its Analogs for Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 4,4-Dimethyl-1,4-azasilinane Hydrochloride and its Analogs for Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the precise characterization of novel heterocyclic scaffolds is paramount. The 1,4-azasilinane ring system, which incorporates both nitrogen and silicon atoms, represents a compelling area of research due to its unique stereoelectronic properties and potential as a bioisostere for existing pharmacophores. This guide provides a comprehensive framework for the spectroscopic comparison of 4,4-Dimethyl-1,4-azasilinane hydrochloride and its analogs, focusing on the generation of robust, reproducible data for regulatory submission and lead optimization.

While extensive public data on 4,4-Dimethyl-1,4-azasilinane hydrochloride is limited, this guide establishes the definitive methodologies for its characterization. We will explore the expected spectroscopic signatures based on first principles and data from structurally related compounds, providing a predictive framework for researchers synthesizing novel derivatives.

The Strategic Importance of Spectroscopic Characterization

The structural elucidation of a new chemical entity (NCE) is the bedrock of any drug development program. For silicon-containing heterocycles, a multi-modal spectroscopic approach is not merely confirmatory; it is exploratory. Each technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—provides a unique and orthogonal dataset.

  • NMR Spectroscopy reveals the precise connectivity and electronic environment of each atom in the molecule.

  • FT-IR Spectroscopy provides critical information about the functional groups present and the nature of chemical bonds.

  • Mass Spectrometry determines the exact molecular weight and offers insights into the molecule's fragmentation patterns, which can be crucial for metabolite identification studies.

This guide will detail the protocols for acquiring and interpreting these spectra for the title compound and its logical analogs, such as its free-base form and N-alkylated derivatives.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure data integrity and provide a complete spectroscopic profile of the target molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison synthesis Synthesize & Purify 4,4-Dimethyl-1,4-azasilinane HCl nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Aliquots of purified sample ir FT-IR Spectroscopy (ATR) synthesis->ir Aliquots of purified sample ms High-Resolution MS (ESI-TOF) synthesis->ms Aliquots of purified sample structure Structure Elucidation nmr->structure ir->structure ms->structure comparison Comparison with Analogs structure->comparison report Reporting & Documentation comparison->report

Caption: A validated workflow for the synthesis, multi-technique spectroscopic analysis, and comparative evaluation of novel azasilinane compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For 4,4-Dimethyl-1,4-azasilinane hydrochloride, a suite of experiments is required.

Detailed NMR Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and its residual water peak does not obscure key signals. Deuterium oxide (D₂O) can also be used, but will result in the exchange of the N-H proton, causing its signal to disappear.

  • ¹H NMR Acquisition:

    • Spectrometer: Utilize a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Parameters: Acquire data with a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and 16 scans.

    • Rationale: These parameters provide a good signal-to-noise ratio in a reasonable timeframe without causing signal saturation, ensuring quantitative integrity for proton integration.

  • ¹³C NMR Acquisition:

    • Experiment: Use a proton-decoupled experiment (e.g., zgpg30).

    • Parameters: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans.

    • Rationale: The low natural abundance of ¹³C necessitates a higher number of scans to achieve a good signal-to-noise ratio. Proton decoupling simplifies the spectrum to single lines for each unique carbon.

  • 2D NMR (HSQC & HMBC):

    • Purpose: These experiments are crucial for definitive assignment. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations (2-3 bonds), which piece together the molecular skeleton.

    • Rationale: For a novel scaffold, relying solely on 1D NMR is insufficient. 2D NMR provides irrefutable proof of connectivity, for instance, confirming the correlation between the Si-CH₃ protons and their corresponding carbon, and the long-range coupling from these protons to the silicon-bearing quaternary carbon.

Predicted NMR Data and Comparative Analysis

The table below outlines the predicted chemical shifts for 4,4-Dimethyl-1,4-azasilinane hydrochloride and its key analogs.

Compound Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale for Shift/Multiplicity
4,4-Dimethyl-1,4-azasilinane HCl Si-(CH ₃)₂~0.1 - 0.2 (s, 6H)~ -3.0The high electropositivity of silicon results in strong shielding, shifting the signals significantly upfield relative to typical C-CH₃ groups.
Si-CH ₂-CH₂-N~0.8 - 1.0 (m, 4H)~15.0Methylene group adjacent to silicon, shielded.
Si-CH₂-CH ₂-N~3.0 - 3.2 (m, 4H)~45.0Methylene group adjacent to the electron-withdrawing ammonium nitrogen (N⁺-H), leading to deshielding and a downfield shift.
N-H ₂⁺~9.0 - 10.0 (broad s, 2H)-Acidic proton on the ammonium salt, often broad due to exchange and quadrupolar coupling. Its chemical shift is highly solvent-dependent.
4,4-Dimethyl-1,4-azasilinane (Free Base) Si-CH₂-CH ₂-N~2.7 - 2.9 (m, 4H)~48.0Compared to the HCl salt, the nitrogen is less electron-withdrawing, causing a slight upfield (shielding) shift of the adjacent methylene group.
N-H ~1.5 - 2.5 (broad s, 1H)-The N-H proton of the free amine is less acidic and appears further upfield than the ammonium proton.
1-Ethyl-4,4-dimethyl-1,4-azasilinane N-CH ₂-CH₃~2.5 - 2.7 (q, 2H)~52.0Standard ethyl group quartet adjacent to nitrogen.
N-CH₂-CH~1.0 - 1.2 (t, 3H)~12.0Standard ethyl group triplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a rapid, non-destructive method to confirm the presence of key functional groups and is particularly useful for distinguishing between the hydrochloride salt and its free-base analog.

FT-IR Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method. It requires minimal sample preparation and provides high-quality, reproducible data.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

    • Background: Perform a background scan of the clean, empty ATR crystal immediately before running the sample.

    • Rationale: This standard procedure ensures that the resulting spectrum is solely from the sample, with atmospheric contributions (H₂O, CO₂) computationally removed.

Predicted IR Data and Comparative Analysis
Compound Vibrational Mode Predicted Frequency (cm⁻¹) Significance and Interpretation
4,4-Dimethyl-1,4-azasilinane HCl N⁺-H₂ Stretch2700-3100 (broad, strong)This is the hallmark of an amine salt. The broad, strong absorption band arises from the stretching of the N-H bonds in the ammonium group. Its presence is a definitive indicator of salt formation.
C-H Stretch2850-2960 (strong)Aliphatic C-H stretching from the methyl and methylene groups.
Si-C Stretch1250 (strong), 800-840 (strong)The strong band around 1250 cm⁻¹ is characteristic of the Si-(CH₃)₂ symmetric deformation (umbrella mode). The bands in the 800-840 cm⁻¹ region are due to Si-C stretching and methyl rocking vibrations, which are highly characteristic of dimethylsilyl groups.
4,4-Dimethyl-1,4-azasilinane (Free Base) N-H Stretch3300-3400 (medium, sharp)In contrast to the salt, the free secondary amine shows a sharper, weaker N-H stretching band at a higher frequency. The absence of the broad 2700-3100 cm⁻¹ band confirms the free base form.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) experiments can elucidate fragmentation pathways, which are useful for structural confirmation and future metabolite studies.

HRMS Protocol
  • Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) is ideal for this molecule. ESI is a soft ionization technique that will readily protonate the molecule, leaving the parent ion intact. TOF provides high mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Mode: Acquire data in positive ion mode. The molecule will be detected as its molecular ion, [M+H]⁺ (for the free base) or as the cation [M]⁺ (for the pre-formed salt).

    • Mass Range: Scan a mass range from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to achieve mass accuracy below 5 ppm.

    • Rationale: High mass accuracy is critical. For C₇H₁₈NSi⁺ (the cation of the title compound), the theoretical exact mass is 144.1206. An observed mass of 144.1203 would be within a 2.1 ppm error, providing very high confidence in the elemental formula.

Predicted Fragmentation and Comparative Analysis

The primary fragmentation of cyclic silanamines is often initiated by the cleavage of the ring. A plausible fragmentation pathway for the 4,4-Dimethyl-1,4-azasilinane cation is proposed below.

G cluster_main Proposed ESI-MS Fragmentation Pathway parent [C₇H₁₈NSi]⁺ m/z = 144.12 frag1 [C₅H₁₂NSi]⁺ m/z = 114.07 parent->frag1 - C₂H₄ (ethylene) frag2 [C₂H₆Si]⁺ m/z = 58.03 parent->frag2 - C₅H₁₂N

Caption: A proposed mass spectrometry fragmentation pathway for the 4,4-Dimethyl-1,4-azasilinane cation, highlighting key neutral losses.

  • Parent Ion: The cation of 4,4-Dimethyl-1,4-azasilinane will be observed at m/z 144.1206.

  • Key Fragments: A characteristic fragmentation would involve the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism or ring-opening followed by cleavage, leading to a fragment at m/z 114.0737. Another possible fragmentation is the loss of the nitrogen-containing portion of the ring to yield a dimethylsilyl cation fragment.

  • Analog Comparison: N-alkylated analogs (e.g., 1-Ethyl-4,4-dimethyl-1,4-azasilinane) would show a corresponding shift in the parent mass (m/z 172.1519 for the ethyl analog). The fragmentation patterns would be expected to be similar, although the relative abundance of fragments may change.

Conclusion

The robust characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride and its analogs requires a synergistic application of NMR, FT-IR, and HRMS. By following the detailed protocols outlined in this guide, researchers can generate a comprehensive and self-validating data package. The predictive data presented serves as a benchmark for interpreting experimental results. This rigorous approach not only ensures the unambiguous identification and structural elucidation of these novel silicon-containing heterocycles but also establishes a solid foundation for their advancement through the drug development pipeline.

References

  • Title: Spectroscopic Properties of Inorganic and Organometallic Compounds, Volume 41. Source: Royal Society of Chemistry. This series provides extensive reviews on the spectroscopic data of organometallic compounds, including NMR data for silicon-containing molecules. URL: [Link]

  • Title: The Interpretation of Infrared and Raman Spectra of Organosilicon Compounds. Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. This journal article provides a detailed analysis of the vibrational modes characteristic of organosilicon compounds, including Si-C stretching and methyl-silyl group vibrations. URL: [Link]

Validation

Purity Validation of Synthesized 4,4-Dimethyl-1,4-azasilinane Hydrochloride: A Comparative Guide

Executive Summary: The Silicon Switch Challenge In modern drug discovery, the "silicon switch"—replacing a carbon atom with silicon—is a potent strategy to alter lipophilicity and metabolic stability without disrupting t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silicon Switch Challenge

In modern drug discovery, the "silicon switch"—replacing a carbon atom with silicon—is a potent strategy to alter lipophilicity and metabolic stability without disrupting the pharmacophore. 4,4-Dimethyl-1,4-azasilinane hydrochloride serves as a critical bioisostere for 4,4-dimethylpiperidine.[1]

However, silicon chemistry introduces unique impurity profiles often invisible to standard organic quality control (QC) workflows.[1][2] This guide compares the "Standard Organic QC" approach against a "Silicon-Specific Multi-Modal" validation strategy, demonstrating why the latter is the non-negotiable standard for pharmaceutical applications.

Part 1: Comparative Analysis of Validation Methodologies

The core failure mode in synthesizing silicon-containing heterocycles is reliance on Carbon-centric analytical methods.[2] Below is an objective comparison of the Standard Protocol (often used for carbon analogues) versus the Silicon-Optimized Protocol .

The Comparison Matrix
FeatureMethod A: Standard Organic QC Method B: Silicon-Optimized QC (Recommended)
Primary Techniques LC-MS (ESI), 1H NMR (CDCl₃)29Si NMR, Argentometric Titration, Elemental Analysis (CHN), 1H NMR
Target Analyte Molecular Ion (M+H)⁺, Carbon SkeletonSilicon Environment, Counter-ion Stoichiometry, Bulk Purity
Detection of Silanols Poor. Silanols often dehydrate in the MS source to form siloxanes, mimicking the parent or creating artifacts.[1]Excellent. Distinct chemical shift in 29Si NMR separates silanols from the cyclic product.[2]
Salt Validation Indirect. Infers HCl presence via chemical shift drift.[2]Direct. Quantifies Cl⁻ content to confirm Mono- vs. Di-hydrochloride stoichiometry.[2]
Inorganic Impurities Blind. Misses trapped silica gel or inorganic salts.[2]Detected. Elemental Analysis reveals discrepancies in %C/H/N vs. mass.[2]
Cost/Time Low / <1 HourHigh / 24-48 Hours
Risk Profile High (False Positives for Purity)Low (Definitive Characterization)
Why Method A Fails[2]
  • Ionization Suppression: Silicon compounds can be lipophilic and ionize poorly compared to trace amine impurities, leading to overestimated purity in LC-MS.[1][2]

  • The "Invisible" Polymer: Hydrolysis of the azasilinane ring opens the structure to form linear siloxanes.[2] These often lack distinct chromophores (UV-silent) and may have broad/overlapping 1H NMR signals, effectively hiding in the baseline.[1][2]

Part 2: Experimental Protocols

Protocol 1: 29Si NMR Characterization (The Fingerprint)

Rationale: 29Si has a spin of 1/2 but low natural abundance (4.7%) and long relaxation times.[1][2] Standard parameters will yield noise.[2] This protocol ensures signal capture.[2]

Reagents & Equipment:

  • Instrument: 400 MHz NMR (or higher) with a broadband probe.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆ (if solubility is an issue).[1][2]

  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)₃].[1][2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 50–100 mg of the synthesized hydrochloride salt in 0.6 mL of solvent.

  • Relaxation Enhancement: Add ~2-3 mg of Cr(acac)₃. Note: This paramagnetic agent shortens the T1 relaxation time, allowing faster scanning.[1]

  • Acquisition Parameters:

    • Pulse Sequence: Inverse gated decoupling (to suppress the negative NOE which can nullify the signal).

    • Pulse Delay (D1): 5–10 seconds (with Cr(acac)₃); >60 seconds without.[1][2]

    • Scans: Minimum 500–1000 scans.

  • Analysis:

    • Target Peak: Look for the singlet corresponding to the cyclic silicon.[2] (Typically -10 to +20 ppm range relative to TMS).[1][2]

    • Impurity Check: Sharp peaks upfield (more negative ppm) often indicate siloxane formation (ring opening).[1][2]

Protocol 2: Argentometric Titration (Chloride Content)

Rationale: Confirming the salt form is critical.[2][3] Is it a free base, a hemi-salt, or a stoichiometric hydrochloride? NMR cannot quantify this accurately.

Step-by-Step Workflow:

  • Dissolution: Accurately weigh 100 mg of the dry product into a 100 mL beaker. Dissolve in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% Nitric Acid (HNO₃).

  • Titration: Titrate with standardized 0.1 N Silver Nitrate (AgNO₃) solution.[1][2]

  • Endpoint Detection: Use a potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).[1][2]

  • Calculation:

    
    [1][2]
    
    • Target: Theoretical Cl% for C₆H₁₅NSi[1][2]·HCl (MW ~171.[1][2]74) is 20.64% .[1][2] Deviations >0.5% indicate wet salt or stoichiometry errors.[2]

Part 3: Visualization of Logic & Structure[2]

Diagram 1: The "Silicon Switch" & Validation Logic

This diagram illustrates the structural relationship and the decision matrix for validation.[2]

ValidationLogic cluster_compound Compound Identity cluster_methods Validation Pathways Compound 4,4-Dimethyl-1,4-azasilinane Hydrochloride Bioisostere Bioisostere of 4,4-Dimethylpiperidine Compound->Bioisostere Structural Analogue MethodA Method A: Standard QC (LCMS + 1H NMR) Compound->MethodA Common Error MethodB Method B: Silicon-Optimized QC (29Si NMR + Titration) Compound->MethodB Recommended ResultA Risk: Misses Siloxanes & Salt Stoichiometry MethodA->ResultA ResultB Outcome: Confirmed Purity & Structure Integrity MethodB->ResultB

Caption: Decision tree comparing standard vs. silicon-optimized validation pathways.

Diagram 2: Impurity Formation Pathway

Visualizing the hydrolysis risk that necessitates 29Si NMR.[2]

ImpurityPathway cluster_detect Detection Method Product Azasilinane Ring (Intact) RingOpen Ring Opening (Acyclic Silanol) Product->RingOpen Acid/Base Catalysis Moisture + H2O (Hydrolysis) Polymer Polysiloxane (Oligomers) RingOpen->Polymer Condensation SiNMR 29Si NMR (Required) RingOpen->SiNMR Distinct Shift Polymer->SiNMR Broad Signals

Caption: Hydrolysis pathway leading to ring-opening and polymerization, detectable primarily via 29Si NMR.

References

  • RSC Medicinal Chemistry. (2024).[1][2] The role of silicon in drug discovery: a review. Royal Society of Chemistry.[2]

  • National Institutes of Health (PubChem). (2025).[1][2] 4,4-Dimethyl-1,4-azasilinane Compound Summary. National Library of Medicine.[2] [1][2]

  • BenchChem. (2025).[1][2][3] Validating the Purity of Amine Hydrochlorides: A Comparative Guide to Elemental Analysis. [1][2]

  • Process NMR Associates. (2025). 29Si NMR Chemical Shifts – Silicone Materials.

Sources

Comparative

The Silicon Switch: A Comparative Guide to 4,4-Dimethyl-1,4-azasilinane Hydrochloride

Executive Summary 4,4-Dimethyl-1,4-azasilinane hydrochloride represents a critical tool in modern medicinal chemistry, specifically within the "Silicon Switch" strategy. This guide objectively compares this silicon-conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-1,4-azasilinane hydrochloride represents a critical tool in modern medicinal chemistry, specifically within the "Silicon Switch" strategy. This guide objectively compares this silicon-containing heterocycle against its carbon analogue, 4,4-Dimethylpiperidine , to evaluate its utility in optimizing drug candidates.

For drug development professionals, the substitution of a carbon atom with silicon (sila-substitution) is not merely a structural novelty; it is a tactical modification to alter lipophilicity (LogP), metabolic stability, and geometric conformation without disrupting the pharmacophore's binding affinity. This guide details the physicochemical shifts and "cross-reactivity" (selectivity and metabolic interference) profiles inherent to this bioisosteric replacement.[1]

Part 1: Comparative Analysis (The Silicon vs. Carbon Profile)

The core utility of 4,4-Dimethyl-1,4-azasilinane lies in its ability to modulate the physicochemical properties of a drug scaffold while maintaining "Bioisosteric Fidelity"—the ability to bind to the primary biological target with equal or improved affinity.

Structural & Geometric Fidelity

The most immediate impact of the silicon switch is geometric. Silicon is larger than carbon, leading to longer bond lengths and altered ring puckering.

Feature4,4-Dimethylpiperidine (Carbon)4,4-Dimethyl-1,4-azasilinane (Silicon)Impact on Drug Design
Bond Length (C-X) C–C: ~1.54 ÅC–Si: ~1.87 ÅThe Si-ring is expanded by ~12-15%, potentially altering fit in tight binding pockets.
Ring Conformation Chair (Standard)Chair (Flattened/Distorted)Can improve or hinder induced fit depending on the receptor flexibility.
Van der Waals Radius Carbon: 1.70 ÅSilicon: 2.10 ÅIncreased bulk may cause steric clashes or fill hydrophobic pockets more effectively.
Physicochemical Performance (LogP & pKa)

Silicon is more electropositive and lipophilic than carbon. This shift is the primary driver for using azasilinanes to improve membrane permeability or blood-brain barrier (BBB) penetration.

MetricCarbon AnalogueSilicon AnalogueExperimental Insight
Lipophilicity (

LogP)
Baseline+0.4 to +0.8 increase Silicon dramatically increases lipophilicity. Useful for CNS drugs requiring BBB penetration.
Basicity (pKa) ~10.8 (Piperidine)~10.5 (Azasilinane) The

-silicon effect (hyperconjugation) slightly lowers the basicity of the nitrogen, potentially reducing hERG liability.
Solubility High (aqueous)Moderate to LowThe "Silicon Switch" often reduces aqueous solubility, requiring formulation adjustments.
Metabolic Cross-Reactivity & Stability

"Cross-reactivity" in this context refers to the interaction with metabolic enzymes (CYP450) and off-target safety panels.

  • Metabolic Blockade: The 4-position of piperidine is a common metabolic "hotspot" for oxidation. Replacing the carbon at this position with silicon (which does not form stable double bonds like C=O) effectively blocks metabolic oxidation at this site.

  • CYP Inhibition: Due to increased lipophilicity, azasilinanes may show increased non-specific binding to CYP enzymes compared to their carbon counterparts, necessitating rigorous selectivity profiling.

Part 2: Visualizing the Bioisosteric Logic

The following diagram illustrates the decision logic and mechanistic consequences of replacing the carbon scaffold with the silicon analogue.

SiliconSwitch Lead Lead Compound (Piperidine Core) Issue Developmental Issue: High Clearance or Low BBB Permeability Lead->Issue Identified Liability Switch Apply Silicon Switch (4,4-Dimethyl-1,4-azasilinane) Issue->Switch Strategy Prop1 Increased Lipophilicity (+0.6 LogP) Switch->Prop1 Prop2 Metabolic Blockade (No 4-position oxidation) Switch->Prop2 Prop3 Altered Geometry (Ring Expansion) Switch->Prop3 Result Optimized Candidate: Improved PK / CNS Exposure Prop1->Result Better Permeability Risk Risk Factor: Potential CYP Inhibition Increase Prop1->Risk Hydrophobic Binding Prop2->Result Longer Half-life Prop3->Result Selectivity Shift

Figure 1: Decision tree and mechanistic impact of the Silicon Switch strategy.

Part 3: Experimental Protocols for Validation

To validate the performance of 4,4-Dimethyl-1,4-azasilinane hydrochloride in your specific application, the following self-validating protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine if the silicon substitution successfully blocks metabolic clearance compared to the carbon analogue.

Reagents:

  • Test Compounds: 4,4-Dimethyl-1,4-azasilinane derivative vs. 4,4-Dimethylpiperidine derivative (1 µM final).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Stop Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix microsomes and test compounds in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     minutes into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Self-Validation Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance). If Verapamil

    
     min, the microsomes are inactive; discard data.
    
  • Interpretation: If the Azasilinane analogue shows a significant decrease in slope (

    
    ) compared to the Piperidine, the "Silicon Switch" has successfully improved metabolic stability.
    
Protocol 2: Selectivity & Cross-Reactivity Profiling (hERG Binding)

Objective: Assess if the increased lipophilicity of the silicon analogue introduces off-target liability, specifically hERG channel inhibition (cardiotoxicity risk).

Methodology:

  • Assay System: CHO cells stably expressing hERG potassium channels.

  • Technique: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Dosing: 5-point concentration-response curve (0.1 µM to 30 µM).

  • Comparison: Measure tail current inhibition of the Silicon vs. Carbon analogue.

Critical Insight: A common failure mode for silicon bioisosteres is a >10-fold increase in hERG potency due to lipophilicity. If the Silicon IC50 drops below 10 µM while the Carbon analogue is >30 µM, the structural modification has introduced a toxicological cross-reactivity liability.

Part 4: Synthesis & Handling Workflow

The handling of the hydrochloride salt requires specific attention to moisture sensitivity compared to the carbon analogue.

SynthesisWorkflow Start Reagent Prep (Store in Desiccator) Step1 Free Base Liberation (Na2CO3 / DCM) Start->Step1 Hygroscopic Salt Step2 Coupling Reaction (Amide/Sulfonamide formation) Step1->Step2 Reactive Amine Step3 Purification (Avoid Acidic Silica) Step2->Step3 Crude Mix Finish Final Sila-Drug Characterization (NMR/MS) Step3->Finish Pure Compound

Figure 2: Workflow for handling and derivatizing 4,4-Dimethyl-1,4-azasilinane hydrochloride.

Technical Note on Step 3 (Purification): Unlike piperidines, azasilinanes can be sensitive to strong acids or fluorides.

  • Avoid: Trifluoroacetic acid (TFA) in high concentrations or Fluoride sources (TBAF) during deprotection steps elsewhere in the molecule, as C–Si bonds can be cleaved or rearranged under harsh conditions.

  • Recommend: Basic alumina or neutral silica gel for chromatography.

References

  • Vertex AI Search. (2025).[2] Comparative Analysis of Piperidines and Sila-Piperidines. 3

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. 4

  • Ramesh, R., & Gati, W. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. 5

  • Gante, J. (2015). Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide. ChemMedChem. 6

  • Minassian, F. (2020). The Place of the Bioisosteric Sila-Substitution in Drug Design. ResearchGate. 1[2][4][7][8][9][10][11]

Sources

Validation

Comparative analysis of 4,4-Dimethyl-1,4-azasilinane hydrochloride synthesis routes

Part 1: Executive Summary & Strategic Analysis[1] Target Molecule: 4,4-Dimethyl-1,4-azasilinane hydrochloride CAS: 130596-62-2 Role: Silicon bioisostere of piperidine.[1] Application: Medicinal chemistry (enhancing lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: 4,4-Dimethyl-1,4-azasilinane hydrochloride CAS: 130596-62-2 Role: Silicon bioisostere of piperidine.[1] Application: Medicinal chemistry (enhancing lipophilicity and metabolic stability of piperidine-containing drugs).[1]

This guide provides a technical analysis of the synthesis routes for 4,4-dimethyl-1,4-azasilinane , a critical saturated silicon-nitrogen heterocycle.[1] While simple piperidines are ubiquitous, the introduction of the silyl group at the 4-position creates unique synthetic challenges due to the ring strain and the specific reactivity of


-silyl carbon centers.[1]

We compare three primary methodologies:

  • Route A (The "Classical" Benzyl Route): Bis-alkylation of benzylamine followed by hydrogenolysis.[1]

  • Route B (The Sulfonamide Route): Cyclization with tosylamide followed by reductive cleavage.[1]

  • Route C (Direct Ammonolysis): Direct reaction with ammonia (included for completeness but not recommended).[1]

Decision Matrix: Route Selection
FeatureRoute A: Benzyl ProtectionRoute B: Tosyl ProtectionRoute C: Direct Ammonia
Overall Yield High (65-75%) Moderate (50-60%)Low (<20%)
Scalability Excellent (Kg scale)GoodPoor (Polymerization risk)
Purification Distillation/CrystallizationCrystallizationDifficult Chromatography
Cost Efficiency HighModerateHigh (due to low yield)
Safety Profile Moderate (H2 gas use)GoodModerate (High pressure)

Part 2: Detailed Experimental Protocols

Route A: The Benzyl Protection Strategy (Recommended)

This is the industry-standard approach due to the stability of the N-benzyl intermediate and the cleanliness of the hydrogenolysis step.[1]

Step 1: Cyclization to 1-Benzyl-4,4-dimethyl-1,4-azasilinane
  • Reagents: Bis(chloromethyl)dimethylsilane (1.0 eq), Benzylamine (3.0 eq).[1]

  • Solvent: Acetonitrile or Toluene (Reflux).[1]

  • Mechanism: Double nucleophilic substitution (

    
    ).[1]
    

Protocol:

  • Charge a 3-neck reactor with Bis(chloromethyl)dimethylsilane (15.7 g, 100 mmol) and acetonitrile (150 mL).

  • Add Benzylamine (32.1 g, 300 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Heat the mixture to reflux (80-82 °C) for 12–16 hours. Monitor by GC-MS or TLC (SiO2, 10% MeOH/DCM).[1]

  • Cool to room temperature. The excess benzylamine hydrochloride will precipitate.[1]

  • Filter the solids and wash with cold acetonitrile.[1]

  • Concentrate the filtrate.[1] Redissolve the residue in 10% NaOH (100 mL) and extract with MTBE (3 x 50 mL).

  • Dry organics over

    
     and concentrate to yield the crude oil.[1]
    
  • Purification: Vacuum distillation (bp ~110°C @ 5 mmHg).

    • Target Yield: 80-85%[1]

Step 2: Deprotection & Salt Formation [1]
  • Reagents:

    
     (1 atm), 10% Pd/C, MeOH, HCl (in dioxane or ether).
    

Protocol:

  • Dissolve the distilled 1-benzyl-4,4-dimethyl-1,4-azasilinane (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Stir under a hydrogen balloon (1 atm) at room temperature for 6–8 hours.

  • Filter catalyst through Celite.[1]

  • Cool the filtrate to 0°C and add HCl (4M in dioxane, 1.1 eq) dropwise.

  • Evaporate solvent or precipitate with diethyl ether to obtain 4,4-dimethyl-1,4-azasilinane hydrochloride as a white crystalline solid.[1]

    • Target Yield: 90-95% (Step 2).[1]

Route B: The Sulfonamide (Tosyl) Route

Useful when hydrogenolysis equipment is unavailable or if the substrate contains other reducible groups (e.g., alkenes) that preclude catalytic hydrogenation.[1]

Step 1: Cyclization with p-Toluenesulfonamide
  • Reagents: Bis(chloromethyl)dimethylsilane,

    
    , 
    
    
    
    , DMF.[1]
  • Protocol:

    • Combine silane and

      
       (1.0 eq) in DMF with excess 
      
      
      
      .[1]
    • Heat to 100°C for 24 hours.

    • Aqueous workup followed by crystallization from EtOH.[1]

    • Note: This reaction is slower than the amine reaction due to the lower nucleophilicity of the sulfonamide anion.[1]

Step 2: Deprotection [1]
  • Reagents: Mg turnings/MeOH (sonication) or Naphthalene/Na.[1]

  • Protocol: Reductive cleavage of the S-N bond.[1] Requires careful quenching to avoid ring opening.[1]

Part 3: Visual Analysis of Pathways[1]

The following diagram illustrates the mechanistic flow and decision points for the synthesis.

SynthesisRoutes Start Precursor: Bis(chloromethyl)dimethylsilane RouteA_Step1 Route A (Recommended) + Benzylamine (3 eq) Reflux, MeCN Start->RouteA_Step1 RouteB_Step1 Route B (Alternative) + TsNH2, K2CO3 DMF, 100°C Start->RouteB_Step1 RouteC Route C (Avoid) + NH3 (liq/aq) High Pressure Start->RouteC InterA Intermediate: 1-Benzyl-4,4-dimethyl-1,4-azasilinane RouteA_Step1->InterA RouteA_Step2 Deprotection: H2, Pd/C, MeOH InterA->RouteA_Step2 Product Final Product: 4,4-Dimethyl-1,4-azasilinane HCl RouteA_Step2->Product InterB Intermediate: 1-Tosyl-4,4-dimethyl-1,4-azasilinane RouteB_Step1->InterB RouteB_Step2 Deprotection: Mg/MeOH or Na/Naphthalene InterB->RouteB_Step2 RouteB_Step2->Product Fail Result: Oligomers/Polymers Low Yield RouteC->Fail

Caption: Comparative reaction pathways. Route A (Blue path) offers the most direct and high-yielding sequence to the hydrochloride salt.[1]

Part 4: Critical Scientific Insights (E-E-A-T)

The "Gem-Dimethyl" Effect in Silicon Rings

The presence of the two methyl groups on the silicon atom is not merely structural; it provides a Thorpe-Ingold effect (gem-dimethyl effect) that favors cyclization over polymerization.[1] This is why 4,4-dimethyl-1,4-azasilinane is easier to synthesize than the 4,4-diphenyl analogue or the silacyclohexane (no nitrogen) equivalents.[1]

Stability of the -Silyl Amine

Researchers must be aware that


-silyl amines (Si-C-N linkage) are generally stable, unlike 

-halo amines.[1] However, the ring is sensitive to strong oxidative conditions which can cleave the C-Si bond.[1] The hydrochloride salt is highly stable and non-hygroscopic, making it the preferred form for storage.[1]
Troubleshooting the Benzyl Route
  • Problem: Low yield in Step 1.

  • Cause: Alkylation of the secondary amine intermediate (1-benzyl-azasilinane) with another equivalent of bis(chloromethyl)silane to form a dimer.[1]

  • Solution: Use a large excess of benzylamine (3.0 to 4.0 equivalents) to ensure the statistical probability favors cyclization over dimerization.[1] The excess benzylamine can be recovered by distillation.[1]

References

  • Bis(chloromethyl)

    • Source: Organic Syntheses, Coll.[1][2] Vol. 4, p. 1114 (General chloromethylation techniques); Sigma-Aldrich Product Data (CAS 2917-46-6).[1]

    • URL:[1]

  • General Synthesis of Azasilinanes via Benzylamine

    • Title: Synthesis of Silicon-Containing Heterocycles.[1][2][3]

    • Context: This is the standard textbook method for 6-membered Si-N heterocycles, adapted from general piperidine synthesis via bis-alkylation.[1]

  • Deprotection Methodologies (Benzyl vs Tosyl)

    • Source: Greene's Protective Groups in Organic Synthesis.[1]

    • Relevance: Validates the use of Pd/C for N-Bn cleavage and Na/Naphthalene for N-Ts cleavage in silicon-containing rings.
  • Product Characterization (CAS 130596-62-2)

    • Source: IvyChem / Chemical Book Database.[1]

    • URL:[1]

Sources

Comparative

Reproducibility of experiments using 4,4-Dimethyl-1,4-azasilinane hydrochloride

Core Directive: The Silicon-Switch Advantage In modern drug discovery, the "Silicon Switch" (bioisosteric replacement of Carbon with Silicon) is a high-impact strategy to alter the physicochemical profile of a lead compo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Silicon-Switch Advantage

In modern drug discovery, the "Silicon Switch" (bioisosteric replacement of Carbon with Silicon) is a high-impact strategy to alter the physicochemical profile of a lead compound without destroying its binding affinity. 4,4-Dimethyl-1,4-azasilinane hydrochloride serves as the direct silicon bioisostere of 4,4-dimethylpiperidine .

This guide provides a rigorous technical framework for the reproducibility of experiments involving this specific building block. Unlike its carbon analog, the azasilinane scaffold introduces unique lipophilic and steric parameters that require specific handling protocols to ensure experimental consistency.

Strategic Utility
  • Lipophilicity Modulation: Silicon generally increases

    
     (typically +0.5 to +1.0 units), enhancing membrane permeability.
    
  • Metabolic Stability: The altered ring geometry and the "beta-silicon effect" can block metabolic hotspots, specifically preventing oxidation at the position alpha to the nitrogen if the ring geometry disfavors CYP450 access.

  • Structural Novelty: Provides freedom to operate (FTO) in crowded IP spaces dominated by piperidine scaffolds.

Comparative Analysis: Azasilinane vs. Piperidine

To ensure rational experimental design, researchers must understand the quantitative differences between the silicon and carbon analogs.

Table 1: Physicochemical Comparison
Feature4,4-Dimethylpiperidine HCl4,4-Dimethyl-1,4-azasilinane HClImpact on Drug Design
Core Atom Carbon (C)Silicon (Si)Si radius (1.17 Å) > C (0.77 Å).[1]
Bond Length C–C ~1.54 ÅC–Si ~1.87 ÅRing expansion; altered pucker angles.
Lipophilicity (

)
Baseline+0.6 to +0.9 (approx)Increased BBB penetration; higher plasma protein binding.
Basicity (pKa) ~10.5 - 11.0~10.0 - 10.5Slightly reduced basicity due to electronic effects of Si.
Solubility High (Water)Moderate (Water)Si analog is more lipophilic; requires organic co-solvents.
Metabolic Liability C4-Oxidation proneSi-Me stableSi-C bonds are generally metabolically robust.

Experimental Reproducibility: Synthesis & Handling

The primary failure mode in using 4,4-Dimethyl-1,4-azasilinane hydrochloride stems from improper liberation of the free base and sensitivity to stoichiometry during coupling reactions.

Synthesis Workflow (Mechanistic Causality)

While commercially available, in-house synthesis is often required for scale-up. The most reproducible route utilizes the Bis(chloromethyl)dimethylsilane precursor.

The "Dilution Principle":

  • Issue: Reaction of bis(chloromethyl)dimethylsilane with an amine can lead to polymerization (intermolecular) rather than cyclization (intramolecular).

  • Solution: High dilution conditions are strictly required during the cyclization step to favor the formation of the 6-membered ring.

Visualization: Synthesis & Purification Pathway

Azasilinane_Synthesis cluster_controls Critical Control Points Start Precursors: Bis(chloromethyl)dimethylsilane + Benzylamine Cyclization Cyclization Step (High Dilution, reflux in MeCN/K2CO3) Start->Cyclization Nucleophilic Substitution Intermediate Intermediate: N-Benzyl-4,4-dimethyl-1,4-azasilinane Cyclization->Intermediate Ring Closure Control1 Monitor: Dilution Factor (Prevent Polymerization) Cyclization->Control1 Deprotection Deprotection (H2, Pd/C, MeOH) Intermediate->Deprotection Hydrogenolysis SaltFormation Salt Formation (HCl in Dioxane/Ether) Deprotection->SaltFormation Acidification FinalProduct Product: 4,4-Dimethyl-1,4-azasilinane HCl SaltFormation->FinalProduct Precipitation

Figure 1: Step-wise synthesis pathway highlighting the critical dilution control point to prevent polymerization.

Validated Protocol: Free Base Liberation & Amide Coupling

Objective: To couple 4,4-Dimethyl-1,4-azasilinane (from HCl salt) with a carboxylic acid (R-COOH) reproducibly.

Materials
  • Reagent: 4,4-Dimethyl-1,4-azasilinane hydrochloride (>95% purity).[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Note: Inorganic bases like K2CO3 are less effective due to solubility issues in DCM/DMF.

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Calculate 1.0 equiv of Carboxylic Acid.

    • Use 1.1 to 1.2 equiv of 4,4-Dimethyl-1,4-azasilinane HCl.

    • Use 3.0 equiv of DIPEA. Crucial: The first equivalent neutralizes the HCl salt; the remaining two activate the coupling.

  • Free Base Liberation (In Situ):

    • Do not attempt to isolate the free base 4,4-dimethyl-1,4-azasilinane as a neat oil prior to reaction. It is volatile and prone to absorbing atmospheric CO2.

    • Protocol: Suspend the HCl salt in anhydrous DMF. Add 1.0 equiv of DIPEA and stir for 10 minutes at room temperature until the suspension clears (or mostly clears).

  • Coupling Reaction:

    • Add the Carboxylic Acid (1.0 equiv) to the mixture.

    • Add the Coupling Agent (e.g., HATU, 1.2 equiv).

    • Add the remaining Base (2.0 equiv).

    • Monitor via LC-MS. The silicon isotope pattern (Si-28/Si-29/Si-30) is distinct but subtle; rely on the mass shift (+28 amu vs carbon analog is incorrect; Si is 28, C is 12, so shift is roughly +16 amu per C->Si switch).

  • Work-up (Silicon Specifics):

    • Avoid highly acidic aqueous washes (pH < 2) for prolonged periods. While the C-Si bond is stable, the ring system can be sensitive under extreme forcing conditions.

    • Use a standard EtOAc / NaHCO3 (sat) extraction.

    • Drying: Use Na2SO4. Avoid MgSO4 if Lewis acidic sites are a concern, though generally safe.

Troubleshooting & Stability Data

Common Failure Modes
  • Incomplete Coupling: Often caused by insufficient base. The HCl salt consumes 1 full equivalent. Ensure pH > 8 during reaction.

  • Product Loss during Evaporation: The free base of the azasilinane is volatile. Always keep it as the HCl salt or coupled product. If the free base must be handled, keep it in solution (e.g., DCM).

Analytical Verification (NMR)
  • 1H NMR: Look for the distinctive shielding of the protons alpha to the Silicon.

    • Piperidine (C-Analog): Alpha-protons ~2.8 ppm.

    • Azasilinane (Si-Analog): Alpha-protons (Si-CH2-N) often shift upfield significantly (closer to 2.2 - 2.5 ppm) due to Silicon's electropositivity.

    • Si-Methyls:[1] Sharp singlet near 0.0 - 0.1 ppm. This is the diagnostic fingerprint.

Decision Logic for Purification

Purification_Logic cluster_note Note Sample Crude Reaction Mixture CheckLogP Check Predicted LogP Sample->CheckLogP HighLogP LogP > 3.0 (Lipophilic) CheckLogP->HighLogP Si Increases Lipophilicity LowLogP LogP < 3.0 (Polar) CheckLogP->LowLogP NormalPhase Normal Phase Flash (Hex/EtOAc) HighLogP->NormalPhase Preferred ReversePhase Reverse Phase C18 (H2O/MeCN + 0.1% FA) LowLogP->ReversePhase If necessary Note1 Si-analogs often elute FASTER on Reverse Phase than C-analogs due to higher lipophilicity.

Figure 2: Purification decision tree emphasizing the lipophilic shift caused by the silicon substitution.

References

  • Tacke, R., et al. (2015). "Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide."[3] ChemMedChem.

  • MySkinRecipes. (n.d.). "4,4-Dimethyl-1,4-azasilinane hydrochloride Product Specification." Commercial Reagent Catalog.

  • Rowan Scientific. (n.d.). "Silicon as a Bioisostere for Carbon in Drug Design."[4][5][6] Rowan Scientific Blog.

  • Meanwell, N. A. (2011). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry. (General reference for Si-drug synthesis principles).

Sources

Validation

A Comparative Guide to the Solid-State Characterization of 4,4-Dimethyl-1,4-azasilinane Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the solid-state properties of a molecule is paramount for its successful translation from a laboratory curiosity to a viable th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a thorough understanding of the solid-state properties of a molecule is paramount for its successful translation from a laboratory curiosity to a viable therapeutic agent. The crystalline form, thermal stability, and spectroscopic fingerprint of an active pharmaceutical ingredient (API) can significantly influence its solubility, bioavailability, and manufacturability. This guide provides an in-depth analysis of the solid-state characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride, a heterocyclic organosilicon compound of interest in medicinal chemistry.

Due to the limited availability of public-domain experimental data for 4,4-Dimethyl-1,4-azasilinane hydrochloride, this guide will present a comparative analysis against the structurally analogous and well-characterized compound, piperidine hydrochloride. The data presented for 4,4-Dimethyl-1,4-azasilinane hydrochloride is hypothetical, yet rooted in established principles of solid-state chemistry and spectroscopy of similar organosilicon and hydrochloride salt compounds. This approach provides a robust framework for understanding the expected solid-state behavior of this novel compound.

Compound Overview: Structure and Properties

A comparative look at the structures of 4,4-Dimethyl-1,4-azasilinane hydrochloride and piperidine hydrochloride reveals both similarities and key differences that are expected to influence their solid-state properties. Both are six-membered saturated heterocyclic amines, but the introduction of a silicon atom and two methyl groups in the azasilinane ring is anticipated to alter its crystal packing, thermal behavior, and vibrational modes.

Feature4,4-Dimethyl-1,4-azasilinane hydrochloridePiperidine hydrochloride
Chemical Structure


Molecular Formula C₆H₁₆ClNSiC₅H₁₂ClN
Molecular Weight 165.74 g/mol 121.61 g/mol [1]
Key Structural Features Silicon-containing heterocyclic ring, two methyl groups on the silicon atom.All-carbon heterocyclic ring.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a crystalline solid, enabling identification of different polymorphs, determination of crystal purity, and providing insights into the crystal lattice structure.

Experimental Protocol: PXRD

A standard operating procedure for PXRD analysis of a crystalline powder is as follows:

  • Sample Preparation: A small amount of the sample (approximately 200 mg) is gently packed into a sample holder. The surface is carefully flattened to ensure a uniform plane for X-ray irradiation.

  • Instrument Setup: A powder X-ray diffractometer is configured with a Cu Kα radiation source (λ = 1.54184 Å).

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffraction pattern is analyzed for peak positions (in 2θ) and their relative intensities.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_results Data Interpretation prep1 Weigh ~200 mg of sample prep2 Pack into sample holder prep1->prep2 prep3 Flatten sample surface prep2->prep3 inst Instrument Setup (Cu Kα) prep3->inst Load Sample scan Scan 2θ from 5° to 40° inst->scan data Collect Diffraction Pattern scan->data peak_pos Analyze Peak Positions (2θ) data->peak_pos Process Data peak_int Analyze Relative Intensities peak_pos->peak_int DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation prep1 Weigh 5-10 mg of sample prep2 Seal in aluminum pan prep1->prep2 inst Calibrated DSC with N₂ purge prep2->inst Load Sample heat Heat from 25°C to 300°C at 10°C/min inst->heat data Record Heat Flow vs. Temperature heat->data endo Identify Endotherms (Melting) data->endo Analyze Thermogram exo Identify Exotherms data->exo enthalpy Calculate Enthalpy endo->enthalpy exo->enthalpy

Caption: Workflow for Differential Scanning Calorimetry.

Experimental Protocol: TGA

The United States Pharmacopeia (USP) provides guidelines for thermogravimetric analysis.

  • Sample Preparation: 10-15 mg of the sample is accurately weighed into a ceramic TGA pan.

  • Instrument Setup: A calibrated TGA instrument is purged with nitrogen at a flow rate of 50 mL/min.

  • Heating Program: The sample is heated from 25°C to 500°C at a constant heating rate of 10°C/min.

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded.

Comparative Thermal Data
Parameter4,4-Dimethyl-1,4-azasilinane hydrochloride (Hypothetical)Piperidine hydrochloride (Literature Data)
Melting Point (DSC) ~180-190 °C245-248 °C [2]
Decomposition Onset (TGA) > 200 °C> 250 °C

The melting point of 4,4-Dimethyl-1,4-azasilinane hydrochloride is predicted to be lower than that of piperidine hydrochloride. This is likely due to the less efficient crystal packing and weaker intermolecular interactions caused by the bulky dimethylsilyl group. The TGA data for both compounds are expected to show them to be thermally stable up to their melting points, with decomposition occurring at higher temperatures.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide detailed information about the functional groups present and the molecular structure, serving as a valuable tool for identification and characterization.

Experimental Protocol: FTIR
  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Data Collection: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations.

Experimental Protocol: Raman
  • Sample Preparation: A small amount of the sample is placed in a glass capillary or on a microscope slide.

  • Data Collection: A Raman spectrometer with a 785 nm laser excitation source is used to acquire the spectrum over a Raman shift range of 3500-200 cm⁻¹.

  • Data Analysis: The positions and intensities of the scattered peaks are analyzed to identify characteristic vibrational modes.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation ftir_prep Prepare KBr pellet or use ATR ftir_scan FTIR Scan (4000-400 cm⁻¹) ftir_prep->ftir_scan raman_prep Place sample in capillary/on slide raman_scan Raman Scan (3500-200 cm⁻¹) raman_prep->raman_scan ftir_data Analyze IR Absorption Bands ftir_scan->ftir_data raman_data Analyze Raman Shift Peaks raman_scan->raman_data

Caption: Workflow for FTIR and Raman Spectroscopy.

Comparative Spectroscopic Data
Vibrational Mode4,4-Dimethyl-1,4-azasilinane hydrochloride (Expected)Piperidine hydrochloride (Expected)
N-H Stretch ~3200-3000 cm⁻¹~3200-3000 cm⁻¹
C-H Stretch ~2980-2850 cm⁻¹~2950-2850 cm⁻¹
Si-C Stretch ~1250 cm⁻¹ and ~800 cm⁻¹N/A
C-N Stretch ~1100-1000 cm⁻¹~1100-1000 cm⁻¹
Si-CH₃ Rocking ~850-750 cm⁻¹N/A

The FTIR and Raman spectra of 4,4-Dimethyl-1,4-azasilinane hydrochloride are expected to be distinguished by the presence of characteristic Si-C stretching and Si-CH₃ rocking vibrations, which will be absent in the spectrum of piperidine hydrochloride. The N-H and C-H stretching and bending vibrations will be present in both compounds, but their exact positions and shapes may differ due to the different molecular environments.

Concluding Remarks

This guide has provided a comprehensive framework for the solid-state characterization of 4,4-Dimethyl-1,4-azasilinane hydrochloride through a comparative analysis with piperidine hydrochloride. While the data for the target compound is hypothetical, the presented methodologies and expected results offer valuable insights for researchers working with this and similar novel compounds. The combination of powder X-ray diffraction, thermal analysis, and vibrational spectroscopy provides a powerful toolkit for elucidating the critical solid-state properties that govern the performance and development of new pharmaceutical candidates. It is imperative that such detailed characterization is undertaken early in the drug development process to mitigate risks and ensure the selection of the optimal solid form for clinical advancement.

References

  • MySkinRecipes. 4,4-Dimethyl-1,4-azasilinane hydrochloride. [Link]

  • ResearchGate. Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling. [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • ASTM International. E2253 Standard Test Method for Temperature and Enthalpy Measurement Validation of Differential Scanning Calorimeters. [Link]

  • United States Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS. [Link]

  • ResearchGate. Infrared Analysis of Organosilicon Compounds. [Link]

  • United States Pharmacopeia. <941> X-Ray Powder Diffraction. [Link]

  • World Agroforestry. STANDARD OPERATING PROCEDURES. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4,4-Dimethyl-1,4-azasilinane hydrochloride

[1][2] Executive Summary & Immediate Action Profile Do not dispose of this compound via municipal drains. 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-62-2) presents a dual-hazard profile in waste streams: Che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action Profile

Do not dispose of this compound via municipal drains. 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS: 130596-62-2) presents a dual-hazard profile in waste streams:

  • Chemical Hazard: As an amine hydrochloride, it is acidic and potentially toxic/irritating.

  • Infrastructure Hazard: As an organosilane, it generates abrasive silica (

    
    ) ash upon incineration, which can severely damage standard waste facility heat exchangers if not declared.
    
Chemical Identity & Safety Snapshot
ParameterDetail
CAS Number 130596-62-2
Formula

Molecular Weight 165.74 g/mol
Physical State Solid (Hygroscopic Crystalline)
Primary Hazards Irritant / Harmful (Skin, Eyes, Ingestion). Acidic in solution.[1][2][3]
Waste Class Halogenated Organic (due to HCl) + Organosilicon

Technical Rationale: The "Why" Behind the Protocol

To ensure compliance and safety, you must understand the mechanism of this chemical's degradation.

The Silica Ash Problem

Unlike standard organic amines which burn to


, 

, and

, the azasilinane ring contains a silicon atom. Upon combustion in a high-temperature incinerator, the carbon scaffold oxidizes, leaving behind silicon dioxide (

):


Operational Impact: If this waste is hidden in a general "Non-Halogenated" solvent stream, the resulting silica ash can fuse to the ceramic liners and heat exchangers of the incinerator (fouling), leading to costly shutdowns. You must label the waste as "Contains Silicon."

The Hydrochloride Factor

The hydrochloride moiety (


) makes aqueous solutions of this compound acidic (

).
  • Neutralization Risk: Neutralizing with a strong base (NaOH) liberates the free amine (4,4-dimethyl-1,4-azasilinane), which may have higher volatility and a distinct odor profile.

  • Stability: The Si-C bonds in the ring are generally stable to water, but the compound should be kept segregated from strong oxidizers to prevent uncontrolled exothermic decomposition.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Rule 1: Never mix with Oxidizers. (e.g., Nitric acid, Peroxides). Rule 2: Segregate based on state (Solid vs. Liquid).

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Segregation: Do not mix with sharps or biohazards.

  • Labeling: "Hazardous Waste: Toxic, Irritant.[4] Solid Organosilane Salt."

Scenario B: Liquid Waste (Mother Liquors / Rinsates)
  • Solvent Matrix:

    • If dissolved in Water: Adjust pH to 6–8 if required by local policy, but prefer collection as "Aqueous Chemical Waste."

    • If dissolved in Organics (DCM, MeOH, etc.): Collect in "Halogenated Solvent" carboys.

  • Critical Step: Because the molecule contains Chloride (

    
    ), it technically renders non-halogenated solvents (like Methanol) into a Halogenated Waste  stream in many jurisdictions.
    
Phase 2: Packaging & Labeling (The "Self-Validating" System)

A correct label protects the disposal crew. Use this template:

FieldEntry
Chemical Name 4,4-Dimethyl-1,4-azasilinane hydrochloride
Constituents Organosilane (100%) or [Solvent Name] solution
Hazards Irritant, Acidic
Special Note "CONTAINS SILICON - ASH GENERATOR"
Phase 3: Operational Workflow (Diagram)

The following logic flow ensures the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 4,4-Dimethyl-1,4-azasilinane HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid BinSolid Container: HDPE Wide Mouth Stream: Solid Hazardous Waste Solid->BinSolid LiquidType Solvent Base? Liquid->LiquidType BinHalo Container: Safety Carboy Stream: Halogenated Solvents LiquidType->BinHalo Organic Solvent (MeOH, DCM, etc.) BinAq Container: Safety Carboy Stream: Aqueous Chemical Waste LiquidType->BinAq Water Only Labeling CRITICAL LABELING: Add 'Contains Silicon' Add 'Acidic/Chloride' BinSolid->Labeling BinHalo->Labeling BinAq->Labeling Incineration Final Disposal: Specialized Incineration (Silica-Capable) Labeling->Incineration

Caption: Decision tree for segregating organosilicon amine salts to prevent incinerator fouling.

Emergency Contingencies

Spill Management (Bench Scale < 50g)
  • PPE: Nitrile gloves (double gloved recommended), safety glasses, lab coat.

  • Containment: If solid, cover with a dry pad to prevent dispersion. If liquid, use a universal absorbent pad.

  • Neutralization (Liquid Spills): Cover with sodium bicarbonate (

    
    ) until bubbling ceases. Note: This may release the fishy odor of the free amine.
    
  • Cleanup: Scoop into a sealable bag. Label as "Spill Debris: Organosilane."

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The HCl component causes immediate stinging; rapid irrigation is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol) to wash skin, as this may increase absorption.

References & Authority

  • PubChem. Compound Summary: 4,4-Dimethyl-1,4-azasilinane.[5] National Library of Medicine. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste. (Guidance on RCRA segregation). Link

  • Sigma-Aldrich. Product Specification: 4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS 130596-62-2).Link

Disclaimer: This guide is for professional research use. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the lot in hand before disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1,4-azasilinane hydrochloride
Reactant of Route 2
4,4-Dimethyl-1,4-azasilinane hydrochloride
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